N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N4O10/c1-25(2,3)39-23(32)8-12-37-19-21(20-38-13-9-24(33)40-26(4,5)6)29-22(31)7-11-34-15-17-36-18-16-35-14-10-28-30-27/h21H,7-20H2,1-6H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAWTCNLWLJEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901102228 | |
| Record name | 4,11,14,17-Tetraoxa-7-azanonadecanoic acid, 19-azido-6-[[3-(1,1-dimethylethoxy)-3-oxopropoxy]methyl]-8-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086689-00-9 | |
| Record name | 4,11,14,17-Tetraoxa-7-azanonadecanoic acid, 19-azido-6-[[3-(1,1-dimethylethoxy)-3-oxopropoxy]methyl]-8-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,11,14,17-Tetraoxa-7-azanonadecanoic acid, 19-azido-6-[[3-(1,1-dimethylethoxy)-3-oxopropoxy]methyl]-8-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" structure and properties
An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) and its Role as a Bifunctional Linker
This technical guide provides a comprehensive overview of the structure, properties, and applications of the bifunctional linker, N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester). This molecule is of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Molecular Structure and Physicochemical Properties
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a heterobifunctional linker featuring a polyethylene (B3416737) glycol (PEG) backbone. One terminus is functionalized with an azide (B81097) group, enabling covalent attachment to molecules via "click chemistry." The other end possesses two t-butyl ester-protected carboxylic acid groups, which, after deprotection, can be conjugated to other molecules. The PEG component enhances solubility and provides a flexible spacer.
Table 1: Physicochemical Properties of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
| Property | Value | Source |
| Molecular Formula | C22H42N4O9 | Calculated |
| Molecular Weight | 506.59 g/mol | Calculated |
| Appearance | Colorless to light yellow oil | Typical for similar PEG compounds |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) | Inferred from similar structures |
| Purity | >95% (typically) | Supplier dependent |
| Storage | -20°C, desiccated | Recommended for azido (B1232118) compounds |
Key Applications and Mechanisms of Action
The unique trifunctional nature of this linker (one azide and two protected carboxylates) makes it a versatile tool in constructing complex biomolecules.
-
PROTAC Synthesis: In the context of PROTACs, this linker can be used to connect a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. The azide allows for the attachment of one of these ligands, while the deprotected carboxylates can be amidated to the other.
-
Antibody-Drug Conjugate (ADC) Development: For ADCs, the azide can be used to attach the linker to a modified antibody. The deprotected carboxylates can then be conjugated to a cytotoxic drug payload. The PEG spacer helps in maintaining the solubility and stability of the final conjugate.
-
Bioconjugation and Surface Modification: The azide group allows for facile and specific modification of alkyne-containing biomolecules or surfaces through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Below is a diagram illustrating the general workflow for utilizing this linker in the synthesis of a PROTAC.
Caption: General workflow for PROTAC synthesis using the bifunctional linker.
The signaling pathway initiated by a PROTAC molecule involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are generalized protocols for the key reactions involving N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester). Researchers should optimize these protocols for their specific substrates and experimental conditions.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-containing molecule (1 equivalent) and N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) (1.1 equivalents) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Add a copper(II) sulfate (B86663) solution (0.1 equivalents).
-
Add a freshly prepared solution of sodium ascorbate (B8700270) (0.2 equivalents) to reduce Cu(II) to Cu(I) in situ.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of EDTA to chelate the copper catalyst.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of t-Butyl Esters
-
Dissolve the t-butyl ester-protected compound in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) may be necessary to remove residual TFA).
-
The resulting carboxylic acid is often used in the next step without further purification.
Protocol 3: Amide Coupling
-
Dissolve the deprotected carboxylic acid (1 equivalent) and the amine-containing molecule (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.2 equivalents) or EDC (1.5 equivalents) and an organic base like DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
A logical diagram illustrating the decision-making process for choosing a conjugation strategy is provided below.
Caption: Decision tree for conjugation strategy selection.
Conclusion
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a highly versatile and valuable tool in modern drug discovery and development. Its well-defined structure, incorporating a PEG spacer for improved pharmacokinetics and distinct reactive handles for sequential or orthogonal conjugation, allows for the rational design and synthesis of complex and highly functionalized biomolecules. The experimental protocols provided herein offer a starting point for researchers to incorporate this linker into their synthetic strategies for developing novel therapeutics and research tools.
An In-Depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester): A Core Component in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide elucidates the molecule's mechanism of action not as a standalone therapeutic agent, but as a critical architectural component that enables the assembly of PROTACs. We will delve into its chemical functionalities, its role in the broader context of the PROTAC mechanism, and provide detailed experimental considerations for its use in the laboratory.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities designed to co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][2]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein and the E3 ligase.[3] N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a polyethylene (B3416737) glycol (PEG)-based linker that offers a versatile platform for PROTAC synthesis.[4][5]
Core Functionality of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
The "mechanism of action" of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) lies in its chemical reactivity, which facilitates the modular assembly of PROTACs. Its structure incorporates three key functional domains: an azide (B81097) group for bioorthogonal conjugation, PEG chains for spacing and solubility, and t-butyl ester groups as protected carboxylic acid functionalities.
The Azide Group: A Gateway for Click Chemistry
The terminal azide group (-N₃) is a key reactive handle that enables the use of "click chemistry" for PROTAC synthesis.[4] This highly efficient and specific reaction allows for the covalent linkage of the linker to a molecule containing a complementary reactive partner, typically an alkyne. The most common click chemistry reactions used in this context are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne.[2][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between an azide and a strained cyclooctyne, such as DBCO or BCN, offering an alternative for biological systems where copper may be cytotoxic.[4][7]
PEG Chains: Optimizing Physicochemical Properties
The molecule contains both PEG3 and PEG1 chains. Polyethylene glycol (PEG) linkers are widely used in PROTAC design for several reasons:
-
Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of the final PROTAC molecule, which is often a challenge for these relatively large molecules.[3][6]
-
Flexibility and Spacing: The length and flexibility of the PEG linker are critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[1] The PEG chains in this linker provide a defined spatial separation between the two ends of the PROTAC.
-
Cell Permeability: While highly hydrophilic linkers can sometimes impede passive diffusion across cell membranes, the flexible nature of PEG can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell uptake.[3]
t-Butyl Ester Groups: Protected Carboxylic Acids
The two tert-butyl ester groups are protecting groups for carboxylic acid functionalities.[8] Protecting groups are used in organic synthesis to temporarily mask a reactive functional group to prevent it from participating in a chemical reaction, while another part of the molecule is being modified.[9]
The t-butyl esters are stable under many reaction conditions but can be readily removed (deprotected) under acidic conditions to reveal the free carboxylic acids.[8][10] These newly exposed carboxylic acids can then be activated and used to form amide bonds with an amine-containing molecule, such as a ligand for an E3 ligase.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester).
| Property | Value | Reference |
| Molecular Formula | C₃₄H₆₆N₄O₁₃ | [11] |
| Molecular Weight | 738.92 g/mol | [11] |
| Purity | >96% | [11] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | -20°C | [8] |
Experimental Protocols
The following are generalized experimental protocols for the use of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in the synthesis of a PROTAC.
Protocol 1: CuAAC Click Chemistry for Conjugation to an Alkyne-Modified Ligand
This protocol describes the conjugation of the azide-containing linker to a ligand for the protein of interest (POI-ligand) that has been previously functionalized with a terminal alkyne.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
-
Alkyne-functionalized POI-ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Water
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the alkyne-functionalized POI-ligand (1 equivalent) and N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the triazole-linked intermediate.
Protocol 2: Deprotection of t-Butyl Esters
This protocol describes the removal of the t-butyl ester protecting groups to reveal the free carboxylic acids.
Materials:
-
Triazole-linked intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the triazole-linked intermediate in dichloromethane.
-
Add trifluoroacetic acid (20-50% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) may be necessary to remove residual TFA).
-
The resulting crude product containing the free carboxylic acids can be used in the next step without further purification.
Protocol 3: Amide Coupling to an E3 Ligase Ligand
This protocol describes the final step of coupling the deprotected linker-POI ligand conjugate to an amine-containing E3 ligase ligand.
Materials:
-
Deprotected linker-POI ligand conjugate from Protocol 2
-
Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Preparative high-performance liquid chromatography (HPLC) system
Procedure:
-
Dissolve the deprotected linker-POI ligand conjugate (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (4 equivalents) to the solution and stir for 5 minutes.
-
Add HATU (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, inducing polyubiquitination and subsequent proteasomal degradation of a target protein.
Synthetic Workflow for PROTAC Assembly
Caption: A modular synthetic workflow for constructing a PROTAC molecule using the specified linker.
Conclusion
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a valuable chemical tool for the construction of PROTACs. Its well-defined functional groups—the azide for click chemistry, the PEG chains for optimizing physicochemical properties, and the protected carboxylic acids for subsequent conjugation—provide a robust and flexible platform for the synthesis of these novel therapeutic agents. Understanding the chemical reactivity and strategic application of this linker is paramount for researchers and scientists working at the forefront of targeted protein degradation.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-(Azido-PEG1)-N-bis(PEG3-t-butyl ester) | BroadPharm [broadpharm.com]
- 9. youtube.com [youtube.com]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. precisepeg.com [precisepeg.com]
An In-Depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a specialized, branched polyethylene (B3416737) glycol (PEG)-based chemical tool primarily utilized in the burgeoning field of targeted protein degradation. Its unique trifunctional architecture, featuring a terminal azide (B81097) and two protected carboxylic acid moieties, positions it as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, mechanism of action in PROTAC assembly, and detailed, generalized protocols for its application in the development of novel therapeutics. While specific quantitative data for PROTACs employing this exact linker are not yet prevalent in peer-reviewed literature, this document compiles representative data and methodologies to inform its effective use in research and drug discovery.
Introduction to N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a heterobifunctional linker designed for the modular synthesis of complex bioconjugates, most notably PROTACs.[1] PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1] The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometric orientation of the final construct.[2]
The subject molecule offers a branched structure, which can provide a different spatial arrangement compared to linear linkers, potentially influencing the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).
Molecular Structure and Key Functional Groups:
-
Azide Group (-N3): This functional group is a key component for "click chemistry," a class of biocompatible and highly efficient chemical reactions. Specifically, the azide group can undergo a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole ring, covalently linking it to a molecule bearing an alkyne group.[1]
-
bis(PEG1-t-butyl ester) Groups: The two tert-butyl ester groups serve as protected carboxylic acids. The tert-butyl protecting groups can be removed under acidic conditions to reveal two free carboxyl groups.[3] These can then be used to form stable amide bonds with amine-functionalized molecules, such as ligands for E3 ubiquitin ligases or target proteins.[2] The presence of two such groups offers the potential for creating multivalent or branched PROTAC architectures.[4]
-
PEGylated Backbone: The polyethylene glycol (PEG) backbone enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. PEG linkers are known to improve the water solubility of often lipophilic PROTACs, which can positively impact cell permeability and oral absorption.[5]
Application in PROTAC Synthesis
The primary application of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is as a central building block in the convergent or sequential synthesis of PROTACs. The general strategy involves a two-stage conjugation process:
-
Click Chemistry: The azide terminus is reacted with an alkyne-functionalized ligand (either for the target protein or the E3 ligase).
-
Deprotection and Amide Coupling: The tert-butyl ester groups are removed, and the resulting carboxylic acids are coupled to an amine-functionalized ligand (the other component of the PROTAC).
This modular approach allows for the rapid assembly of a library of PROTACs with varying ligands to screen for optimal degradation activity.
Logical Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC using the trifunctional linker.
Quantitative Data in PROTAC Development
Table 1: Representative Physicochemical Properties of PEGylated PROTACs
| PROTAC Component | Linker Type | Molecular Weight (Da) | cLogP |
| Target Ligand A + E3 Ligand X | Alkyl Chain | ~850 | 5.8 |
| Target Ligand A + E3 Ligand X | PEG3 Linker | ~950 | 4.5 |
| Target Ligand B + E3 Ligand Y | Alkyl Chain | ~900 | 6.2 |
| Target Ligand B + E3 Ligand Y | PEG4 Linker | ~1000 | 4.9 |
Note: This data is illustrative and compiled from general knowledge of PROTAC chemistry. Actual values will vary depending on the specific ligands used.
Table 2: Representative Biological Activity of PEGylated PROTACs
| PROTAC Construct | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC 1 (Alkyl Linker) | Protein X | 150 | 85 |
| PROTAC 2 (PEG3 Linker ) | Protein X | 50 | 95 |
| PROTAC 3 (Alkyl Linker) | Protein Y | 200 | 80 |
| PROTAC 4 (PEG4 Linker ) | Protein Y | 75 | 90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. This data is representative and highly dependent on the specific biological system.
Experimental Protocols
The following are detailed, generalized protocols for the key chemical transformations involving N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester). Note: These protocols are starting points and may require optimization for specific substrates and reaction scales.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the azide-functionalized linker to an alkyne-containing molecule.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) (1.0 eq)
-
Alkyne-functionalized ligand (1.0-1.2 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Solvent: tert-Butanol/Water (1:1) or DMF
Procedure:
-
Dissolve N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) and the alkyne-functionalized ligand in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NH4Cl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the triazole-linked intermediate.
Protocol 2: Deprotection of tert-Butyl Esters
Objective: To remove the tert-butyl protecting groups to reveal the free carboxylic acids.
Materials:
-
Triazole-linked intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the triazole-linked intermediate in DCM (e.g., 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product (as a TFA salt) can often be used directly in the next step without further purification.
Protocol 3: Amide Coupling
Objective: To couple the deprotected linker-ligand intermediate with an amine-containing molecule.
Materials:
-
Deprotected intermediate from Protocol 2 (1.0 eq)
-
Amine-functionalized ligand (2.0-2.5 eq, as there are two carboxylic acids)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.2-2.8 eq)
-
DIPEA (N,N-Diisopropylethylamine) (5.0-6.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the deprotected intermediate in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acids.
-
Add the amine-functionalized ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Signaling Pathway and Mechanism of Action
The PROTACs synthesized using this linker function by hijacking the ubiquitin-proteasome pathway.
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Conclusion
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a valuable and versatile chemical linker for the synthesis of PROTACs and other complex bioconjugates. Its trifunctional nature allows for a modular and flexible approach to constructing libraries of molecules for screening and optimization. While the direct application of this specific linker in published literature is still emerging, the principles and protocols outlined in this guide provide a solid foundation for its use in the rational design of next-generation protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of well-designed linkers like this will be paramount to developing potent and selective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. N-(Azido-PEG1)-N-bis(PEG3-t-butyl ester) | BroadPharm [broadpharm.com]
- 4. Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064 [data.epo.org]
- 5. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to Branched PEG Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[1][3]
Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers, primarily due to their ability to increase hydrophilicity and solubility.[4] Historically, linear PEG linkers have been extensively explored. However, the field is rapidly evolving, with growing interest in more complex linker architectures, including branched PEG linkers, to further optimize PROTAC performance.[5] This guide provides a comprehensive technical overview of branched PEG linkers for PROTACs, covering their design, synthesis, and impact on degradation activity, supported by quantitative data and detailed experimental protocols.
The Rationale for Branched PEG Linkers
While linear PEG linkers offer advantages in terms of solubility and synthetic accessibility, branched architectures, such as Y-shaped or trivalent linkers, present unique opportunities to address some of the challenges in PROTAC development.[6]
Potential Advantages of Branched PEG Linkers:
-
Modulation of Physicochemical Properties: Branched PEGs have a more compact and globular structure compared to their linear counterparts of similar molecular weight, which can influence solubility and hydrodynamic radius.[7]
-
Improved Ternary Complex Stability: Branched linkers can offer a more rigid and defined spatial presentation of the two ligands, potentially pre-organizing the PROTAC into a bioactive conformation that favors stable ternary complex formation.[8][9]
-
Increased Valency and Avidity: Trivalent or multi-arm linkers can be designed to present multiple binding ligands for the target protein, potentially increasing avidity and the efficiency of ternary complex formation.[6][8][10]
-
Sites for Functionalization: Branched linkers can incorporate a third functional group, creating "trivalent PROTACs." This third arm can be used to attach imaging agents, affinity tags, or other moieties to study the PROTAC's mode of action without compromising its degradation activity.[11][12]
-
Dual-Target Degradation: Multi-arm linkers can be utilized to create dual-degrader PROTACs that can simultaneously target two different proteins for degradation.[]
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for PROTACs, illustrating the impact of linker composition and structure on their degradation performance.
Table 1: Impact of Linear PEG Linker Length on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Target Ligand | Linker Composition | DC50 (nM) in H661 cells | Reference |
| PROTAC 1 | CRBN | JQ1 | 0 PEG units | < 500 | [5] |
| PROTAC 2 | CRBN | JQ1 | 1-2 PEG units | > 5000 | [5] |
| PROTAC 3 | CRBN | JQ1 | 4-5 PEG units | < 500 | [5] |
| PROTAC 4 | VHL | JQ1 | 0 PEG units | 18 | [5] |
| PROTAC 5 | VHL | JQ1 | 1 PEG unit | 28 | [5] |
| PROTAC 6 | VHL | JQ1 | 2 PEG units | 72 | [5] |
| PROTAC 7 | VHL | JQ1 | 3 PEG units | 220 | [5] |
| PROTAC 8 | VHL | JQ1 | 4 PEG units | 2100 | [5] |
Table 2: Performance of Trivalent (Branched Linker) BRD4-Degrading PROTACs
Data for MZ1 derivatives where a 1,2-disubstituted ethyl group is replaced by a substituted benzene (B151609) ring as the branching point.
| PROTAC | Linker Branching Pattern | Number of EG units | BRD4 Degradation at 100 nM (% of control) | Reference |
| 2a | 1,2-disubstituted benzene | 2 | ~5% | [12] |
| 2b | 1,3-disubstituted benzene | 2 | ~60% | [12] |
| 2c | 1,4-disubstituted benzene | 2 | ~80% | [12] |
| 3a | 1,2-disubstituted benzene | 1 | ~50% | [12] |
| 3b | 1,3-disubstituted benzene | 1 | ~90% | [12] |
| 3c | 1,4-disubstituted benzene | 1 | ~95% | [12] |
Table 3: Impact of Linker Rigidity on AR Degradation
| PROTAC | Linker Type | AR Degradation in 22Rv1 cells (at 3 µM) | Reference |
| Parent PROTAC 54 | Flexible (PEG) | Exhibited degradation | [14] |
| PROTAC 55-57 | Rigid (Disubstituted phenyl) | No activity | [14] |
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC development.
Experimental Protocols
Protocol 1: Synthesis of a Trivalent PROTAC with a Benzene-Based Branching Point
This protocol is adapted from the synthesis of trivalent PROTACs based on the BRD4 degrader MZ1.[11][12] It involves replacing a linear portion of the linker with a functionalized benzene ring, which serves as the branching point.
Step 1: Synthesis of the Benzene-Based Linker Core
-
Start with a commercially available di-substituted benzene derivative with orthogonal functional groups (e.g., a brominated benzoic acid ester).
-
Couple a protected amino-PEG chain to the carboxylic acid moiety using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Perform a Sonogashira or Suzuki coupling at the bromo- position to introduce the second arm of the linker, which is functionalized for attachment to the JQ1 warhead.
-
Introduce a third functional group (e.g., a tert-butyl ester) onto the benzene ring via electrophilic aromatic substitution. This will serve as the handle for further functionalization.
Step 2: Conjugation to E3 Ligase Ligand and Warhead
-
Deprotect the amino-PEG chain (e.g., Boc deprotection with TFA in DCM).
-
Couple the deprotected amine to the VHL ligand (e.g., (S,R,S)-AHPC-COOH) using amide coupling reagents.
-
Modify the JQ1 warhead to introduce a complementary functional group for attachment to the second arm of the linker (e.g., an alkyne for click chemistry or an amine for amide coupling).
-
Couple the modified JQ1 to the linker.
Step 3: Final Deprotection and Purification
-
If necessary, perform a final deprotection step to remove any remaining protecting groups.
-
Purify the final trivalent PROTAC using preparative HPLC.
-
Characterize the purified compound by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
- Seed cells (e.g., a human cancer cell line expressing the POI) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells once with ice-cold PBS.
- Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4X Laemmli sample buffer to a final concentration of 1X.
- Boil the samples at 95°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
4. Protein Transfer and Immunoblotting:
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
5. Detection and Analysis:
- Incubate the membrane with an ECL substrate.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
- Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine the DC50 and Dmax values.
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This protocol provides a general framework for a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.
1. Reagents and Materials:
- Purified, recombinant POI labeled with a donor fluorophore (e.g., Terbium cryptate).
- Purified, recombinant E3 ligase complex labeled with an acceptor fluorophore (e.g., d2).
- PROTAC compounds at various concentrations.
- Assay buffer (e.g., PBS with 0.1% BSA).
- Microplate reader capable of TR-FRET measurements.
2. Assay Procedure:
- In a low-volume 384-well plate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
- The final concentrations of the proteins should be optimized for the specific system, but are typically in the low nanomolar range.
- Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow for complex formation.
- Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at the appropriate wavelength (e.g., 337 nm).
- Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
- Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" in PROTACs, where at high concentrations, the formation of binary complexes is favored over the ternary complex. The peak of the curve represents the maximum ternary complex formation.
Conclusion and Future Directions
The design of the linker is a critical aspect of developing effective PROTACs. While linear PEG linkers have been instrumental in advancing the field, branched PEG architectures offer exciting new possibilities for fine-tuning PROTAC properties. Trivalent and multi-arm linkers can enhance ternary complex stability, provide attachment points for probes, and enable the development of dual-targeting degraders. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers working to design and evaluate the next generation of PROTACs. Future research will likely focus on developing a more predictive, rational approach to linker design, combining computational modeling with high-throughput synthesis and screening to accelerate the discovery of novel protein degraders with superior therapeutic profiles.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. bioengineer.org [bioengineer.org]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deepdyve.com [deepdyve.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Role of azide group in "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" for click chemistry
An In-Depth Technical Guide: The Role of the Azide (B81097) Group in "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecule N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester), with a specific focus on the pivotal role of its azide functional group in click chemistry. We will explore its molecular structure, the mechanisms of azide-based ligation, its applications in bioconjugation and drug development, and provide relevant experimental data and protocols.
Introduction to the Molecule and Click Chemistry
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and chemical synthesis.[1][2] Its utility stems from the strategic placement of three key functional components: a reactive azide group, hydrophilic PEG chains, and terminal t-butyl ester protecting groups.
The central feature of this molecule is the azide group (N₃) , which serves as a highly specific and efficient reactive handle for "click chemistry". First described by K. Barry Sharpless and M.G. Finn in 2001, click chemistry refers to a class of reactions that are rapid, high-yielding, stereospecific, and biocompatible, generating minimal byproducts.[3] The most prominent example of a click reaction is the cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[3][4]
Molecular Architecture and Component Roles
The functionality of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a direct result of its distinct chemical moieties.
-
Azide Group (-N₃) : This is the primary reactive site for click chemistry. Azides are stable under typical synthetic conditions and do not react with most biological functional groups, making them ideal for bioorthogonal applications.[4][5] They react specifically with alkyne-containing molecules to form a chemically inert and stable 1,2,3-triazole linkage.[5]
-
Polyethylene Glycol (PEG) Linkers : The molecule incorporates PEG chains of defined lengths (PEG3 and PEG1). These PEG spacers offer several advantages in biomedical applications, including increased water solubility, improved stability, enhanced bioavailability, and reduced immunogenicity of the conjugated molecule.[6][7][8] This "stealth" property helps PEGylated molecules evade the immune system, leading to longer circulation times in vivo.[9]
-
t-Butyl Ester Groups (-COOC(CH₃)₃) : The two terminal ends of the molecule are capped with t-butyl esters. These act as protecting groups for carboxylic acid functionalities.[1][10] They are stable under many reaction conditions but can be selectively removed (deprotected) under acidic conditions to reveal free carboxylic acids.[1][10] These newly exposed acid groups can then be used for subsequent conjugation, for example, to amine groups on a protein via amide bond formation.
The logical relationship between these components is illustrated in the diagram below.
Caption: Functional components of the N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) molecule.
The Azide in Action: Click Chemistry Mechanisms
The azide group enables conjugation through two primary, highly efficient click chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most widely used click reaction, involving the reaction of an azide with a terminal alkyne, catalyzed by a copper(I) source.[] This reaction is extremely efficient, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[12] It exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer.[13] The copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270), coordinates with the alkyne to facilitate the cycloaddition.[4][14]
Key Features of CuAAC:
-
High Yield & Selectivity : The reaction is highly reliable and produces a single product isomer.[13]
-
Broad Compatibility : It is tolerant of a wide range of functional groups and can be performed in aqueous conditions over a pH range of 4 to 12.[12]
-
Limitation : The primary drawback is the cytotoxicity of the copper catalyst, which can limit its application in living systems.[15][16]
Caption: Experimental workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity issues of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is metal-free and relies on the high ring strain of a cyclooctyne (B158145) derivative (e.g., DBCO, BCN) to drive the reaction with an azide.[][18] The release of this ring strain provides the thermodynamic driving force for the cycloaddition, eliminating the need for a catalyst.[][18]
Key Features of SPAAC:
-
Bioorthogonal : Being metal-free, SPAAC is truly bioorthogonal and can be used to label molecules in living cells and organisms without causing toxicity.[3][]
-
High Efficiency : The reaction proceeds rapidly at physiological temperatures and conditions.[18]
-
Limitation : The synthesis of strained alkynes can be complex, and they can be less stable than terminal alkynes.[16][18]
Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data Comparison
The choice between CuAAC and SPAAC often depends on the application, particularly the tolerance for a metal catalyst. The kinetics of SPAAC reactions are highly dependent on the structure of the strained alkyne used.
| Reaction Type | Key Feature | Catalyst | Typical Environment | Relative Rate | Cytotoxicity |
| CuAAC | Terminal Alkyne | Required (Copper I) | In vitro, organic synthesis | Very Fast (10³ - 10⁵ M⁻¹s⁻¹) | High (due to Cu)[15] |
| SPAAC | Strained Alkyne | None (Metal-free) | In vitro, in vivo, live cells | Fast (0.1 - 1 M⁻¹s⁻¹)[18] | Low / None[3] |
Note: Reaction rates are approximate and can vary significantly based on reactants, solvent, and temperature.
Applications in Research and Drug Development
The unique structure of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) makes it a versatile tool in several advanced applications:
-
PROTACs Development : This molecule is marketed as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[19][20] A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. The azide group can be used to click onto one part of the PROTAC, while the deprotected carboxylic acids can be conjugated to the other.
-
Antibody-Drug Conjugates (ADCs) : The PEG linker component is highly valuable in ADC development.[8][21] It can improve the solubility and stability of the ADC while the azide provides a precise point of conjugation for the cytotoxic payload.[8]
-
Biomolecule Labeling and Imaging : The azide group allows for the specific attachment of fluorescent dyes, biotin (B1667282) tags, or other probes to alkyne-modified proteins, nucleic acids, or lipids for visualization and tracking in biological systems.[9][]
-
Nanoparticle Functionalization : PEG linkers are used to coat nanoparticles, providing a "stealth" layer that increases circulation time.[7][9] The azide group on the surface can then be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific cells or tissues.[7]
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions. Researchers should optimize concentrations, reaction times, and purification methods for their specific constructs.
Protocol 6.1: General Protocol for CuAAC Bioconjugation
This protocol describes the conjugation of an azide-PEG reagent to an alkyne-functionalized protein.
-
Reagent Preparation :
-
Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Prepare a stock solution of the azide-PEG reagent (e.g., 10 mM in DMSO).
-
Prepare fresh stock solutions for the catalyst:
-
Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.
-
Sodium Ascorbate: 250 mM in deionized water.
-
Ligand (e.g., THPTA): 100 mM in deionized water (optional, but recommended to stabilize Cu(I) and protect the protein).
-
-
-
Reaction Setup :
-
In a microcentrifuge tube, add the alkyne-protein to its final desired concentration (e.g., 1 mg/mL).
-
Add the azide-PEG reagent to the protein solution (typically a 10-50 fold molar excess).
-
If using a ligand, add it to the reaction mixture (final concentration ~5x that of copper).
-
Initiate the reaction by adding the CuSO₄ solution (final concentration ~1 mM) followed immediately by the sodium ascorbate solution (final concentration ~5 mM).
-
Gently mix the solution.
-
-
Incubation :
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect from light if using fluorescent reagents.
-
-
Purification :
-
Remove unreacted small molecules and the copper catalyst using a desalting column (e.g., PD-10), spin filtration, or dialysis against a suitable buffer.
-
Analyze the final conjugate using SDS-PAGE, mass spectrometry, or other relevant analytical techniques to confirm conjugation.
-
Protocol 6.2: General Protocol for SPAAC Live Cell Labeling
This protocol describes the labeling of a biomolecule containing a strained alkyne (e.g., DBCO) within live cells using an azide-functionalized probe.
-
Cell Preparation :
-
Culture cells of interest to the desired confluency in a suitable format (e.g., multi-well plate, coverslip).
-
Ensure the cells have been metabolically or genetically engineered to express the strained alkyne on the biomolecule of interest.
-
-
Reagent Preparation :
-
Prepare a stock solution of the azide-functionalized probe (e.g., Azide-PEG-Fluorophore) at 1-10 mM in DMSO.
-
-
Labeling Procedure :
-
Wash the cells twice with warm PBS or serum-free media to remove any residual serum proteins.
-
Dilute the azide probe stock solution in pre-warmed cell culture media to the final working concentration (typically 10-100 µM).
-
Remove the wash buffer from the cells and add the media containing the azide probe.
-
-
Incubation :
-
Incubate the cells at 37°C in a CO₂ incubator for 30-90 minutes. Incubation times may need optimization depending on the specific probe and cell line.
-
-
Washing and Imaging :
-
Remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted probe.
-
If required, fix, permeabilize, and counterstain the cells (e.g., with a nuclear stain like DAPI).
-
Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
-
Conclusion
The azide group in N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is the cornerstone of its functionality, serving as a versatile and highly efficient handle for click chemistry. Its ability to participate in both copper-catalyzed and strain-promoted cycloaddition reactions provides researchers with powerful options for bioconjugation, drug delivery, and materials science. When combined with the beneficial properties of the PEG linkers and the latent reactivity of the protected t-butyl esters, this molecule represents a sophisticated tool for the construction of complex, functional molecular architectures. The choice between CuAAC and SPAAC allows for a tailored approach, enabling precise chemical modification in contexts ranging from simple solution-phase synthesis to complex live-cell imaging.
References
- 1. N-(Azido-PEG1)-N-bis(PEG3-t-butyl ester) | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 9. purepeg.com [purepeg.com]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 12. Click Chemistry [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
The Bulky Guardian: A Technical Guide to t-Butyl Ester Protecting Groups in PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the precise control of chemical reactions is paramount. Protecting groups are the unsung heroes in this domain, enabling chemists to choreograph complex synthetic sequences with finesse. Among these, the t-butyl ester stands out as a robust and versatile guardian for carboxylic acid functionalities, particularly within the architecture of polyethylene (B3416737) glycol (PEG) reagents. This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations surrounding the use of t-butyl ester protecting groups in PEG-based systems, offering a critical resource for researchers in the pharmaceutical and biotechnology sectors.
Core Principles: The Chemistry of Steric Hindrance and Acidic Lability
The t-butyl ester owes its utility to a unique combination of steric bulk and electronic stability. The large tert-butyl group physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon of the ester, rendering it highly resistant to hydrolysis under basic and neutral conditions. This steric shield is a key feature that allows for selective deprotection in the presence of other, more labile protecting groups.[1][2]
However, under acidic conditions, the t-butyl ester reveals its Achilles' heel. The mechanism of cleavage does not proceed through a typical acyl substitution pathway. Instead, it follows an A-Al-1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. Protonation of the ester oxygen is followed by the departure of a stable tert-butyl carbocation, a tertiary carbocation that is readily formed. This carbocation is then neutralized, typically by forming isobutylene (B52900) gas or by reacting with a scavenger present in the reaction mixture.[3][4][5] This distinct cleavage mechanism underpins its "on-off" nature, providing robust protection until its desired removal.
Applications in PEG Reagents: Enabling Advanced Bioconjugation and Drug Delivery
The marriage of t-butyl ester protection with polyethylene glycol (PEG) linkers has given rise to a powerful class of reagents for drug development. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[6][7] t-Butyl ester-protected PEG reagents offer a crucial handle for the controlled and sequential assembly of complex bioconjugates.
Solid-Phase Peptide Synthesis (SPPS)
In the realm of peptide synthesis, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted methodology.[1][8][9] In this approach, the N-terminus of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while the reactive side chains of amino acids, including the carboxylic acid groups of aspartic and glutamic acid, are protected with acid-labile groups, predominantly t-butyl esters.[1] PEG resins are often employed as the solid support to enhance solvation and improve reaction kinetics.[10] The orthogonality of the Fmoc and t-butyl protecting groups allows for the sequential deprotection and coupling of amino acids, building the peptide chain one residue at a time. The final step involves a global deprotection with a strong acid, typically trifluoroacetic acid (TFA), to cleave the t-butyl protecting groups and release the final peptide from the resin.[8]
Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of highly targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[9][11][12] The linker that connects the antibody to the payload is a critical component of the ADC, influencing its stability, solubility, and drug-release characteristics.[12] PEG linkers are frequently incorporated into ADC design to enhance their pharmacokinetic properties.[13] The synthesis of these complex linker-payload constructs often involves the use of protecting groups to ensure selective conjugation. t-Butyl esters can be employed to mask carboxylic acid functionalities on the linker or the drug during the synthesis and purification process.[14] Once the desired construct is assembled, the t-butyl ester can be cleanly removed under acidic conditions to reveal the carboxylic acid for subsequent conjugation to the antibody or for modulating the overall properties of the ADC.
Data Presentation: Quantitative Insights into Deprotection
While extensive literature describes the qualitative aspects of t-butyl ester deprotection, specific and directly comparable quantitative data for PEGylated substrates remains somewhat sparse in readily accessible tabular formats. The efficiency of deprotection is highly dependent on the specific substrate, the length and nature of the PEG chain, and the precise reaction conditions. However, based on available information and general principles, the following tables provide an overview of the key parameters influencing deprotection.
| TFA Concentration in DCM | Typical Reaction Time | General Observations |
| 25% | 2-4 hours | Milder conditions, suitable for substrates with some acid sensitivity. May require longer reaction times for complete deprotection.[15] |
| 50% | 1-2 hours | A common starting point for efficient deprotection of t-butyl esters.[16][17] |
| 95-100% | 5 minutes - 1 hour | Very strong acidic conditions, leading to rapid deprotection. Increased risk of side reactions with sensitive functional groups.[14] |
| Table 1: Influence of TFA Concentration on Deprotection Time. |
The formation of the t-butyl carbocation during deprotection can lead to unwanted side reactions, particularly the alkylation of electron-rich amino acid residues such as tryptophan, methionine, and tyrosine.[18][19] To mitigate these side reactions, "scavengers" are added to the cleavage cocktail to trap the carbocations.[18]
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | Tryptophan, general carbocation scavenger | 2.5 - 5% |
| Water | General carbocation scavenger | 2.5 - 5% |
| Thioanisole | Methionine, Tryptophan | 5% |
| Ethanedithiol (EDT) | Tryptophan, Cysteine | 2.5% |
| Table 2: Common Scavengers Used in TFA-Mediated Deprotection. |
The stability of t-butyl esters is highly pH-dependent. They are generally stable in neutral to basic conditions but are readily cleaved in acidic environments.
| pH Range | Stability |
| > 7 | High stability |
| 4 - 7 | Generally stable, but hydrolysis can occur over extended periods, especially at the lower end of the range. |
| < 4 | Increasingly labile with decreasing pH. Rapid cleavage occurs at pH < 2. |
| Table 3: pH Stability of t-Butyl Esters. |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection of a t-Butyl Ester-PEG Reagent
Materials:
-
t-Butyl ester-functionalized PEG reagent
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve the t-butyl ester-PEG reagent in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.
-
While stirring at room temperature (20-25 °C), add an equal volume of TFA to the solution (to achieve a 50% TFA/DCM v/v mixture).[17]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[5]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of DCM.
-
Precipitate the deprotected PEG product by adding the solution dropwise to a stirred flask of cold diethyl ether.
-
Collect the precipitate by centrifugation and decant the ether.
-
Wash the precipitate with cold diethyl ether two more times.
-
Dry the final product under vacuum.
Protocol 2: Deprotection with a Scavenger Cocktail
Materials:
-
t-Butyl ester-functionalized PEG reagent containing sensitive amino acids (e.g., Trp, Met)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
In a well-ventilated fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[17]
-
Add the cleavage cocktail to the t-butyl ester-PEG reagent (approximately 10 mL per gram of conjugate).[17]
-
Stir the mixture at room temperature for 2-4 hours.[17]
-
Following the reaction, remove the TFA and other volatile components under reduced pressure.
-
Precipitate the product from cold diethyl ether as described in Protocol 1.
-
Further purification by size-exclusion chromatography may be necessary to remove scavenger byproducts.[17]
Mandatory Visualizations
References
- 1. peptide.com [peptide.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in MBC [kadcyla-hcp.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. drivehq.com [drivehq.com]
- 10. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional, PEGylated linker, N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester), and its applications in the field of bioconjugation. We will delve into its chemical properties, its role in advanced bioconjugation techniques, and provide exemplary protocols for its use.
Introduction to N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a heterobifunctional linker that leverages the advantageous properties of Polyethylene (B3416737) Glycol (PEG) to facilitate the covalent linkage of two different molecular entities. Its structure is designed to offer a versatile platform for creating complex biomolecular conjugates, with specific applications in the development of therapeutic and diagnostic agents.
The key features of this linker are:
-
An Azido Group (N3): This functional group serves as a reactive handle for "click chemistry," a set of biocompatible, high-yield chemical reactions. Specifically, the azide (B81097) readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1]
-
Two t-butyl Ester Groups: These groups act as protecting groups for carboxylic acids. Upon removal under acidic conditions, they reveal two terminal carboxyl groups, which can then be activated to react with primary amines on biomolecules such as proteins, peptides, or antibodies.
-
A Branched PEG Core: The polyethylene glycol chains enhance the solubility and stability of the resulting conjugate in aqueous environments.[2][3] PEGylation is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals by, for example, reducing immunogenicity and increasing circulation half-life.[1][2]
Physicochemical Properties and Structure
The structural and chemical properties of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) are fundamental to its utility in bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C30H58N4O11 | [2][3] |
| Molecular Weight | 650.8 g/mol | [2] |
| Appearance | White to off-white solid | Generic Material Property |
| Solubility | Soluble in DMSO, DCM, DMF | [4] |
| Purity | Typically >95% | [2][3] |
The branched structure with a central nitrogen atom allows for the precise spatial orientation of the reactive groups, which can be advantageous in certain bioconjugation applications.
Core Applications in Bioconjugation
The unique trifunctional nature of this linker (one azide and two protected carboxylic acids) makes it particularly suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.
Role in PROTAC Assembly
In the context of PROTACs, N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) can serve as the central scaffolding linker connecting the target protein ligand and the E3 ligase ligand. The azide group provides a straightforward method for attaching one of the ligands via click chemistry, while the deprotected carboxylic acids can be used to conjugate the second ligand.
Below is a diagram illustrating the general workflow for assembling a PROTAC using a similar azide-PEG linker.
References
The Linchpin of Targeted Protein Degradation: A Technical Guide to Heterobifunctional PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[1] While the ligands provide specificity, the linker is far more than a simple tether; it is a crucial determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] This in-depth technical guide explores the key features of heterobifunctional PROTAC linkers, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological and logical frameworks.
The Central Role of the Linker in PROTAC Function
The primary function of the PROTAC linker is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The linker's characteristics—its length, chemical composition, rigidity, and attachment points—profoundly influence the stability and geometry of this ternary complex, and consequently, the efficiency of protein degradation.[2][3]
An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[2] Conversely, a poorly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in an unproductive complex where ubiquitination is inefficient.[3]
Key Features and Classification of PROTAC Linkers
PROTAC linkers are broadly classified based on their flexibility and chemical composition. The most common motifs are alkyl chains and polyethylene (B3416737) glycol (PEG) chains, often used in combination.[2]
Flexibility: A Balancing Act
-
Flexible Linkers: Primarily composed of alkyl and PEG chains, these linkers provide conformational freedom, allowing the PROTAC to adopt multiple orientations to achieve a productive ternary complex.[2] This flexibility can be advantageous in the early stages of PROTAC design when the optimal geometry is unknown. However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2]
-
Rigid Linkers: Incorporating cyclic structures (e.g., piperazine, piperidine) or aromatic rings, rigid linkers restrict the conformational freedom of the PROTAC.[2] This can pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity.[4] Rigid linkers may also improve metabolic stability.[4]
Chemical Composition: Influencing Physicochemical Properties
The chemical makeup of the linker significantly impacts the drug-like properties of the PROTAC.
-
Alkyl Chains: These are hydrophobic and provide flexibility. While synthetically accessible, their lipophilicity can sometimes negatively affect solubility.[4]
-
Polyethylene Glycol (PEG) Chains: The ether oxygens in PEG linkers impart hydrophilicity, which can improve solubility and cell permeability.[4] Approximately 54% of reported PROTACs utilize PEG linkers.[4]
-
Triazoles: Often incorporated via "click chemistry," triazole rings provide rigidity and are metabolically stable.[4]
Linker Length: A Critical Determinant of Efficacy
The length of the linker is a critical parameter that must be optimized for each POI-E3 ligase pair. A linker that is too short can cause steric clashes, while one that is too long may lead to an unstable and unproductive ternary complex.[3] The optimal linker length is typically determined empirically by synthesizing and testing a series of PROTACs with varying linker lengths.
Attachment Points: The "Exit Vector"
The points at which the linker is connected to the POI and E3 ligase ligands, known as the "exit vectors," are also crucial. The linker should be attached at a position that does not interfere with the binding of the ligands to their respective proteins. Ideally, the attachment point should be at a solvent-exposed region of the ligand.[5]
Quantitative Analysis of Linker Impact on Degradation Efficiency
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, and a higher Dmax signifies greater efficacy. The following tables summarize quantitative data from various studies, illustrating the impact of linker properties on PROTAC performance.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No Degradation | - | [4] |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | [4] | |
| Alkyl/Ether | 21 | 3 | 96 | [4] | |
| Alkyl/Ether | 29 | 292 | 76 | [4] | |
| BRD4 | - | - | 10.84 ± 0.92 μM | 98 | [6] |
| Androgen Receptor (AR) | Optimized Linker | - | 0.86 (LNCaP cells) | >95 | [7][8] |
| Optimized Linker | - | 0.76 (VCaP cells) | >95 | [7][8] | |
| Optimized Linker | - | 10.4 (22Rv1 cells) | >95 | [7][8] | |
| Low-affinity VHL ligand & shorter linker | - | 0.2 - 1 | - | [7] | |
| Estrogen Receptor α (ERα) | PEG | 12 | Effective | - | [4] |
| PEG | 16 | More Potent | - | [4] | |
| HDAC1 | Amide-containing | - | 0.91 ± 0.02 µM | - | [9] |
| Amide-containing | - | 0.55 ± 0.18 µM | - | [9] | |
| HDAC3 | Amide-containing | - | 0.64 ± 0.03 µM | - | [9] |
| Amide-containing | - | 0.53 ± 0.13 µM | - | [9] |
Table 1: Impact of Linker Length and Composition on PROTAC Degradation Efficiency.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |
Table 2: Comparative Degradation Efficiencies of BRD4-Targeting PROTACs.[10]
Experimental Protocols for PROTAC Evaluation
The following are detailed methodologies for key experiments used to assess the efficacy of PROTACs.
Western Blot Analysis of Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[1][11]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[11]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[1]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.[11]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the data to determine DC50 and Dmax values.[12]
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[13][14]
Materials:
-
96-well plates
-
Cells and culture medium
-
PROTAC of interest
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.[13]
-
Treatment: Treat cells with a serial dilution of the PROTAC.[13]
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).[15]
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[13][14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[13]
Characterization of Ternary Complex Formation
Biophysical assays are crucial for understanding the interactions between the PROTAC, the target protein, and the E3 ligase.
-
Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[16][17][18][19] The general workflow involves immobilizing one component (e.g., the E3 ligase) on a sensor chip and flowing the other components (PROTAC and POI) over the surface to measure binding.[16][18] The cooperativity factor (α) can be calculated by comparing the binding affinities of the binary and ternary complexes.[18]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events to determine the thermodynamic parameters (KD, ΔH, and stoichiometry) of complex formation.[20][21][22] A typical experiment involves titrating the PROTAC into a solution containing the E3 ligase and POI.[20]
-
Bioluminescence Resonance Energy Transfer (BRET): A cell-based assay that measures the proximity of two proteins tagged with a bioluminescent donor and a fluorescent acceptor.[23][24][25] Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.
Visualizing the Frameworks of PROTAC Action
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and logical relationships involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Typical experimental workflow for PROTAC evaluation.
Caption: Logical relationship of linker properties to PROTAC performance.
Conclusion
The linker is a critical and dynamic component of a heterobifunctional PROTAC, playing a pivotal role in determining its overall success. A deep understanding of the interplay between linker length, composition, and flexibility is paramount for the rational design of potent and selective protein degraders. The systematic evaluation of these parameters, guided by the quantitative and methodological frameworks presented in this guide, will continue to drive the development of next-generation PROTAC-based therapeutics. As research progresses, a continued focus on innovative linker chemistry and a deeper understanding of the structural biology of ternary complexes will undoubtedly unlock the full potential of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. aragen.com [aragen.com]
- 17. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. benchchem.com [benchchem.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 22. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a heterobifunctional chemical entity, likely utilized as a linker or intermediate in the synthesis of more complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a central tertiary amine, a short polyethylene (B3416737) glycol (PEG) chain terminated with a reactive azide (B81097) group, and two short PEG chains protected by t-butyl ester groups. The physicochemical properties of this molecule, specifically its solubility and stability, are critical for its successful application in synthetic chemistry and subsequent biological assays.
This technical guide provides a comprehensive overview of the predicted solubility and stability profile of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester), based on the known properties of its constituent functional groups. It also outlines detailed experimental protocols for the empirical determination of these characteristics.
Predicted Solubility Profile
The solubility of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is governed by the interplay between its hydrophilic PEG chains and the more hydrophobic t-butyl ester and alkyl components. The presence of PEG chains is expected to confer solubility in a range of solvents.[1][2][3]
Key Structural Contributions to Solubility:
-
Polyethylene Glycol (PEG) Chains (PEG3 and PEG1): The ether oxygens in the PEG backbone can form hydrogen bonds with protic solvents, significantly enhancing solubility in water and polar organic solvents.[1][3] PEG itself is soluble in water, as well as in organic solvents like DMF, DMSO, chloroform, and methylene (B1212753) chloride.[2][4][5][6][7][8]
-
t-Butyl Ester Groups: These bulky, hydrophobic groups will decrease aqueous solubility compared to a corresponding free carboxylic acid.[9][10][11] However, they improve solubility in nonpolar organic solvents.
-
Tertiary Amine Core: The central nitrogen atom can be protonated in acidic aqueous solutions, which would increase water solubility. In its free base form, it contributes to the overall lipophilicity.
-
Azide Terminus: The azide group is a relatively polar functional group that does not significantly detract from aqueous solubility.
Based on these components, an inferred solubility profile is presented in Table 1.
Table 1: Predicted Solubility of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
| Solvent | Predicted Solubility | Rationale & Remarks |
| Water | Sparingly Soluble to Low Solubility | The hydrophilic PEG chains enhance water solubility, but the two bulky t-butyl ester groups are expected to significantly limit it. Solubility may increase at lower pH due to protonation of the tertiary amine. |
| Phosphate-Buffered Saline (PBS) | Low Solubility | Similar to water, but solubility may be affected by the salt concentration. |
| Dimethyl Sulfoxide (DMSO) | Soluble | PEG linkers and t-butyl ester protected compounds are generally highly soluble in DMSO.[2][12] This is a recommended solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | PEGs exhibit good solubility in DMF.[2][12] |
| Dichloromethane (DCM) | Soluble | The overall structure, including the ester groups, should allow for good solubility in chlorinated solvents.[2][12] |
| Methanol / Ethanol | Soluble | Short-chain PEGs are soluble in alcohols.[6][8] |
| Toluene | Less Soluble | PEGs are generally less soluble in toluene.[2][4] |
| Diethyl Ether / Hexanes | Insoluble | The polarity of the PEG chains and the azide group makes solubility in highly nonpolar solvents like ether and alkanes unlikely.[2][4] |
Stability Profile
The stability of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is dictated by the chemical lability of its functional groups: the azide, the t-butyl esters, the tertiary amine, and the PEG ether linkages.
Table 2: Predicted Stability of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) under Various Conditions
| Condition | Predicted Stability | Rationale & Remarks |
| pH | ||
| Acidic (pH < 4) | Unstable | The t-butyl ester protecting groups are highly susceptible to acid-catalyzed hydrolysis, yielding the corresponding carboxylic acids.[13][14][15][16] Strong acids may also protonate the azide group, which should be handled with caution.[17] |
| Neutral (pH 6-8) | Relatively Stable | The molecule is expected to exhibit its greatest stability at neutral pH. The azide, PEG, and tertiary amine moieties are generally stable under these conditions.[17][18] t-Butyl esters are resistant to hydrolysis at neutral pH.[13][14] |
| Basic (pH > 9) | Moderately Stable | t-Butyl esters are highly resistant to base-catalyzed hydrolysis due to steric hindrance.[13][14] However, very strong basic conditions should be avoided as they may lead to unforeseen degradation pathways. |
| Temperature | Moderate Stability | As with most organic molecules, elevated temperatures can accelerate degradation.[8] For long-term storage, refrigeration or freezing (-20°C) is recommended, especially for solutions.[1] |
| Light | Moderate Stability | Organic azides can be sensitive to light.[17] To ensure integrity, the compound should be stored in an amber vial or protected from light. |
| Oxidizing Agents | Susceptible | PEG chains can be susceptible to oxidative degradation.[8] Exposure to strong oxidizing agents (e.g., hydrogen peroxide) should be avoided. |
| Reductants | Susceptible | The azide group can be readily reduced to an amine by various reducing agents (e.g., phosphines, H₂/Pd). |
| Aqueous Solution | Limited Stability | When in solution, stability is reduced compared to the neat compound.[17] It is recommended to prepare aqueous solutions fresh. If stock solutions in organic solvents like DMSO are prepared, they should be stored at low temperatures (-20°C or below) to minimize degradation from residual moisture.[1][17] |
Experimental Protocols
To empirically determine the solubility and stability, standardized assays should be performed.
Protocol for Kinetic Solubility Determination
Kinetic solubility is a high-throughput assessment of how readily a compound, dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[19][20][21]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.[22]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Dilution: Add a defined volume of aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[22]
-
Precipitation Detection: Measure the amount of precipitate formed. This can be done via several methods:
-
Nephelometry: Measures light scattering caused by insoluble particles.[22]
-
Turbidimetry: Measures the loss of light intensity as it passes through the sample.
-
Direct UV/LC-MS Quantification: After incubation, filter or centrifuge the plate to separate the solid from the supernatant.[21] Quantify the concentration of the dissolved compound in the supernatant using a UV-Vis spectrophotometer or LC-MS against a standard curve.[23]
-
Protocol for Thermodynamic Solubility Determination
Thermodynamic solubility measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[19][24][25]
Methodology:
-
Sample Preparation: Add an excess amount of the solid (powder) test compound to a vial containing the desired solvent (e.g., water, PBS at various pH values).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.[19]
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[26][27][28]
Methodology:
-
Sample Preparation: Prepare solutions of the test compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions: Expose the samples to a variety of stress conditions as outlined by ICH Q1A(R2) guidelines:[26]
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a set time.[29]
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.[29]
-
Oxidation: Add 3% hydrogen peroxide and incubate at room temperature.[29]
-
Thermal Stress: Incubate the solution and solid compound at an elevated temperature (e.g., 80°C).
-
Photolytic Stress: Expose the solution and solid compound to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[29]
-
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analysis: Analyze all samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and mass spectrometry (MS) to separate and identify the parent compound and any degradation products.[30][31][32]
-
Data Evaluation: Calculate the percentage of the parent compound remaining and identify the major degradation products. A degradation of 5-20% is generally considered optimal for method validation purposes.[29]
Visualized Workflows and Relationships
// Invisible edge for layout edge [style=invis]; base -> oxidation; oxidation -> thermal; thermal -> photo; } DOT Caption: Forced Degradation Logical Relationships.
Conclusion
While empirical data for N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is not publicly available, a reasoned analysis of its structure provides a strong predictive framework for its solubility and stability. It is expected to be soluble in common polar organic solvents used in synthesis and drug discovery, such as DMSO and DMF, but to have limited aqueous solubility due to the hydrophobic t-butyl ester groups. The primary point of instability is the acid-labile nature of these t-butyl esters. For any application, it is imperative to confirm these predicted properties using the standardized experimental protocols detailed in this guide to ensure the integrity and successful use of this molecule.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. labinsights.nl [labinsights.nl]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 10. Buy Acid-PEG9-t-butyl ester [smolecule.com]
- 11. Acid-PEG-t-butyl ester | AxisPharm [axispharm.com]
- 12. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Acids - Wordpress [reagents.acsgcipr.org]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. asianpubs.org [asianpubs.org]
- 21. enamine.net [enamine.net]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. researchgate.net [researchgate.net]
- 24. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 25. researchgate.net [researchgate.net]
- 26. resolvemass.ca [resolvemass.ca]
- 27. acdlabs.com [acdlabs.com]
- 28. biopharminternational.com [biopharminternational.com]
- 29. pharmadekho.com [pharmadekho.com]
- 30. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 31. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 32. chromatographyonline.com [chromatographyonline.com]
The Multifaceted Role of Polyethylene Glycol (PEG) Chains in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—tethered by a chemical linker.[1] Far from being a passive spacer, the linker, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the ultimate efficiency of protein degradation.[2] This technical guide provides a comprehensive exploration of the function of PEG chains in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate the rational design of next-generation protein degraders.
Core Functions of PEG Chains in PROTACs
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity and flexibility, directly addressing some of the primary challenges in PROTAC development.[1] PROTACs are often large and lipophilic, leading to poor aqueous solubility and limited cell permeability. The incorporation of PEG chains is a well-established strategy to mitigate these issues.[1]
Enhancing Solubility and Modulating Physicochemical Properties
The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, which improves the aqueous solubility of PROTAC molecules.[1] This enhanced solubility is crucial for reliable handling in experimental assays and can improve pharmacokinetic profiles for in vivo applications.[3] The inclusion of PEG units allows for the fine-tuning of key physicochemical properties such as the calculated octanol-water partition coefficient (cLogP) and the topological polar surface area (TPSA).[4] Generally, increasing the number of PEG units decreases the cLogP (making the molecule less lipophilic) and increases the TPSA.
Impact on Cell Permeability: A Complex Relationship
The role of PEG linkers in cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG chains can be advantageous.[1] PEG linkers can adopt folded conformations, a phenomenon sometimes referred to as the "chameleon effect," which can shield the polar surface area of the PROTAC, presenting a more compact and less polar structure that is more favorable for traversing the cell membrane.[1][5] However, excessive PEGylation can lead to a decrease in cellular uptake.[1] Therefore, the optimal length of the PEG linker must be empirically determined for each specific PROTAC system to strike the right balance between solubility and permeability.
Orchestrating the Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[6] The length and flexibility of the PEG linker are critical in achieving the optimal orientation and proximity of the two proteins for efficient ubiquitination.[7]
-
Too short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[7]
-
Too long: Conversely, an excessively long linker may result in an unstable or unproductive complex where the necessary proximity for ubiquitin transfer is not achieved.[7] This can also exacerbate the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.
Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal configuration for a given POI-E3 ligase pair, ultimately leading to improved degradation efficiency as measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[8]
Quantitative Data on the Impact of PEG Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
| Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1] |
| Target Protein | Linker Type/Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | Alkyl/Ether < 12 | No degradation | - |
| 21 | 3 | 96 | |
| 29 | 292 | 76 | |
| ERα | 12 | >100 | ~60 |
| 16 | 10 | >95 | |
| CRBN (Homo-PROTAC) | 8 (PEG) | <100 | >90 |
| BRD4 | 0 PEG units | < 0.5 µM | >90 |
| 1-2 PEG units | > 5 µM | <50 | |
| 4-5 PEG units | < 0.5 µM | >90 | |
| Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[2][4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of PROTACs with PEG linkers.
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This assay determines the solubility of a PROTAC in an aqueous buffer, which is crucial for ensuring reliable results in subsequent in vitro and cell-based assays.
Materials:
-
PROTAC of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
High-speed microcentrifuge or filter plates
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.[9]
-
Sample Preparation: Add the PROTAC stock solution to PBS (or other relevant aqueous buffer) to a final concentration that is expected to be above its solubility limit. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) with shaking for a defined period (e.g., 1-2 hours) to allow the solution to reach equilibrium.[10]
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) or filter through a low-binding filter plate to remove any precipitated compound.[9]
-
Quantification: Analyze the concentration of the dissolved PROTAC in the supernatant or filtrate using a validated HPLC-UV or LC-MS/MS method.[9]
-
Calculation: The measured concentration represents the kinetic solubility of the PROTAC under the tested conditions.
Protocol 2: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a PROTAC, providing an indication of its potential for oral absorption.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC dosing solution
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. Only use monolayers with TEER values within the acceptable range for the cell line.[9]
-
Permeability Measurement (Apical to Basolateral): a. Wash the monolayer with pre-warmed transport buffer. b. Add the PROTAC dosing solution to the apical (A) side of the monolayer.[9] c. Add fresh transport buffer to the basolateral (B) side.[9] d. Incubate the plate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh transport buffer.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 3: NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the real-time detection and characterization of PROTAC-induced ternary complex formation within a cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fusion of the POI and HaloTag®-fusion of the E3 ligase component (e.g., VHL or CRBN).[12]
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.[12]
-
PROTAC of interest
-
Luminometer with appropriate filters
Procedure:
-
Cell Transfection: Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in a suitable assay plate (e.g., 96-well white plate).
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[13]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[13]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio is indicative of ternary complex formation.
Visualizing Key Processes in PROTAC Design
The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental signaling pathway of PROTAC action and a typical experimental workflow for PROTAC evaluation.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 13. bmglabtech.com [bmglabtech.com]
Methodological & Application
Synthesis of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester): A Versatile Linker for PROTAC Development
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. The linker component of a PROTAC is critical in dictating its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, cell permeability, and pharmacokinetic properties of PROTACs. This application note provides a detailed protocol for the synthesis of a branched, heterobifunctional PEG linker, N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester), which is a valuable building block for the construction of PROTACs. The azide (B81097) functionality allows for facile conjugation to a warhead or E3 ligase ligand using click chemistry, while the t-butyl protected carboxyl groups can be deprotected to provide attachment points for the other binding element.
Introduction
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, PROTACs can induce the degradation of specific proteins involved in disease.[3] The linker is not merely a spacer but plays a crucial role in optimizing the biological activity of the PROTAC.[4] The length, flexibility, and chemical composition of the linker are key parameters that need to be fine-tuned for each target-E3 ligase pair.[4]
PEG-based linkers are particularly attractive due to their ability to improve the physicochemical properties of PROTACs, which are often large and hydrophobic molecules.[2] The ethylene (B1197577) glycol units enhance hydrophilicity, which can lead to improved aqueous solubility and cell permeability.[5] The flexibility of the PEG chain can also be advantageous for allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[4]
This application note details the synthesis of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester), a branched PEG linker designed for modular PROTAC assembly. The azide group serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions, providing a highly efficient and orthogonal method for conjugation.[6] The two tert-butyl ester groups mask carboxylic acid functionalities, which can be deprotected under acidic conditions to reveal attachment points for the second ligand, typically through amide bond formation.[7][8]
Synthesis Workflow
The synthesis of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) can be achieved through a two-step process starting from commercially available reagents. The first step involves a double aza-Michael addition of an azido-functionalized PEG amine to tert-butyl acrylate (B77674) to form the branched core. The second step is the purification of the final product.
Caption: Synthetic workflow for N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester).
Experimental Protocol
Materials and Methods
| Reagent/Material | Supplier | Grade |
| 1-(2-Azidoethoxy)-2-(2-aminoethoxy)ethane | Commercially Available | ≥95% |
| tert-Butyl acrylate | Sigma-Aldrich | 98% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Sigma-Aldrich | 98% |
| Dichloromethane (B109758) (DCM) | Fisher Scientific | HPLC Grade |
| Ethyl acetate (B1210297) (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Anhydrous sodium sulfate | Sigma-Aldrich | ≥99% |
| Silica (B1680970) gel | Sorbent Technologies | 60 Å, 40-63 µm |
Synthesis of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
This protocol is based on a general procedure for aza-Michael additions of amines to acrylates.[3]
-
To a round-bottom flask containing a magnetic stir bar, add 1-(2-Azidoethoxy)-2-(2-aminoethoxy)ethane (1.0 eq.).
-
Add tert-butyl acrylate (2.2 eq.) to the flask.
-
Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) as a colorless oil.
Characterization Data (Expected)
| Characterization | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.65 (t, 2H), 3.60-3.50 (m, 8H), 3.35 (t, 2H), 2.75 (t, 4H), 2.45 (t, 4H), 1.45 (s, 18H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.0, 80.5, 70.5, 70.0, 69.5, 53.0, 50.5, 49.0, 35.0, 28.0 |
| Mass Spec. (ESI+) | m/z calculated for C₂₁H₄₀N₄O₇ [M+H]⁺: 461.29; found: 461.30 |
Application in PROTAC Synthesis
The synthesized linker can be readily incorporated into a PROTAC molecule. The azide group can be reacted with an alkyne-functionalized warhead or E3 ligase ligand via a CuAAC reaction. Subsequently, the tert-butyl esters can be deprotected using trifluoroacetic acid (TFA) in dichloromethane to yield the corresponding di-carboxylic acid.[9][10] This di-acid can then be coupled to the other binding partner (amine-functionalized) using standard peptide coupling reagents such as HATU or HOBt/EDC.
PROTAC Mechanism of Action
The ultimate goal of synthesizing PROTACs is to induce the degradation of a target protein. The general mechanism of action for a PROTAC is depicted below.
Caption: General mechanism of action for a PROTAC molecule.
Conclusion
This application note provides a detailed protocol for the synthesis of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester), a versatile heterobifunctional linker for the development of PROTACs. The described synthetic route is straightforward and utilizes readily available starting materials. The modular nature of this linker, with its orthogonal azide and protected carboxyl functionalities, allows for the efficient and systematic construction of PROTAC libraries for the optimization of protein degradation activity. The enhanced physicochemical properties imparted by the PEG chain make this linker an attractive choice for developing PROTACs with improved drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" in click chemistry for applications such as bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This versatile heterobifunctional linker features a terminal azide (B81097) group for click chemistry and two t-butyl ester-protected carboxylic acids for subsequent conjugations.
Introduction
"N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" is a polyethylene (B3416737) glycol (PEG)-based linker designed for advanced bioconjugation and drug discovery applications. Its unique branched structure offers a terminal azide handle for highly efficient and specific click chemistry reactions, while the two t-butyl ester groups provide latent carboxylic acid functionalities. This allows for a modular and sequential approach to synthesizing complex biomolecules, including PROTACs, where precise control over linker attachment is crucial.[1][2]
The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3][4] The azide group can readily participate in either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility in reaction conditions to suit the target molecules.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" is presented in the table below.
| Property | Value |
| Molecular Formula | C26H48N4O10 |
| Molecular Weight | 576.69 g/mol |
| Appearance | Refer to supplier data sheet |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM) |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
This section provides detailed protocols for the two primary chemical transformations involving "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)": click chemistry via the azide group and deprotection of the t-butyl ester groups.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide linker to an alkyne-containing molecule using a copper(I) catalyst.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Appropriate solvent (e.g., DMSO, DMF, t-BuOH/H2O)
-
Phosphate-buffered saline (PBS) for biological applications
-
Nitrogen or Argon source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in anhydrous DMSO or DMF.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule.
-
Add 1.2 to 2.0 molar equivalents of the N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) stock solution.
-
Add the appropriate solvent to achieve the desired reaction concentration (typically 1-10 mM).
-
If working with biological molecules, perform the reaction in a suitable buffer like PBS. The organic solvent content from the stock solutions should ideally be kept below 10%.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO4 and ligand (THPTA or TBTA) in a 1:5 molar ratio.
-
Add the copper/ligand mixture to the reaction vessel to a final copper concentration of 50-250 µM.[7]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[7][8]
-
-
Reaction and Monitoring:
-
De-gas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.
-
Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using techniques such as preparative HPLC or silica (B1680970) gel chromatography to isolate the desired triazole-linked product.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for sensitive biological applications where the copper catalyst may be cytotoxic. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.[9][10]
Materials:
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
-
DBCO-functionalized molecule of interest
-
Appropriate solvent (e.g., DMSO, PBS)
Procedure:
-
Preparation of Reactants:
-
Dissolve N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent. For biological molecules, this is often an aqueous buffer like PBS.
-
-
Reaction Setup:
-
In a reaction vessel, combine the DBCO-functionalized molecule and 1.5 to 3.0 molar equivalents of the N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) solution.
-
Ensure the final concentration of reactants is suitable for the reaction, typically in the range of 0.1 to 5 mM.
-
-
Reaction and Monitoring:
-
Purification:
-
Purify the conjugate using size-exclusion chromatography, affinity chromatography, or HPLC to remove unreacted starting materials.
-
Protocol 3: Deprotection of t-Butyl Esters
This protocol describes the removal of the t-butyl protecting groups to reveal the free carboxylic acids for subsequent conjugation.
Materials:
-
t-Butyl ester protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS), water)
-
Cold diethyl ether
Procedure:
-
Reaction Setup:
-
Dissolve the t-butyl ester protected PEG conjugate in DCM.
-
In a well-ventilated fume hood, prepare a cleavage solution of TFA in DCM. A common starting concentration is 50% TFA (v/v).[12] For more acid-sensitive substrates, a lower concentration (e.g., 20% TFA) can be used.[13]
-
If the molecule contains moieties sensitive to the tert-butyl cation byproduct (e.g., tryptophan, methionine), add scavengers such as TIS (2.5%) and water (2.5%) to the cleavage solution.[12]
-
-
Deprotection Reaction:
-
Add the cleavage solution to the dissolved conjugate.
-
Stir the reaction mixture at room temperature for 1-4 hours.[14]
-
Monitor the reaction by LC-MS to confirm the loss of the t-butyl groups (mass decrease of 56 Da per group). 1H NMR can also be used to monitor the disappearance of the t-butyl proton signal (a singlet around 1.4-1.5 ppm).[12]
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[13]
-
The crude product can be precipitated by adding cold diethyl ether.[12]
-
The resulting solid can be collected by filtration or centrifugation and washed with cold diethyl ether.
-
Further purification can be achieved by preparative HPLC if necessary.
-
Characterization
The successful synthesis of conjugates using "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" should be confirmed by appropriate analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Presence of characteristic PEG methylene (B1212753) protons. Disappearance of the t-butyl singlet (~1.45 ppm) after deprotection. Appearance of signals corresponding to the conjugated molecule. |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Confirmation of molecular weight and purity. | Observation of the expected molecular ion peak for the starting material, click-conjugated product, and the deprotected product.[15][16] |
| HPLC | Purity assessment and reaction monitoring. | A shift in retention time upon conjugation and deprotection, with the final product showing a single major peak.[15] |
Visualizations
Click Chemistry Workflow
The following diagram illustrates the general workflow for a CuAAC reaction using "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)".
Caption: General workflow for a CuAAC reaction.
PROTAC Synthesis Logic
This diagram shows the logical steps in synthesizing a PROTAC using the bifunctional linker.
Caption: Logical flow for PROTAC synthesis.
Safety and Handling
-
Always handle "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" and all other chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.[13]
-
Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Click Reaction Yield | Inactive copper catalyst | Use freshly prepared sodium ascorbate. Ensure the reaction is properly de-gassed. |
| Steric hindrance | Increase reaction time and/or temperature. Use a longer PEG spacer if possible. | |
| Incomplete t-Butyl Deprotection | Insufficient acid strength or time | Increase TFA concentration or reaction time. Monitor by LC-MS.[13] |
| Side Products During Deprotection | Tert-butyl cation alkylation | Add scavengers like TIS and water to the cleavage cocktail.[12] |
| Poor Solubility of Conjugate | Hydrophobic nature of conjugated molecule | The PEG linker should improve solubility, but if issues persist, consider using a higher ratio of aqueous buffer in the reaction or purification steps. |
References
- 1. precisepeg.com [precisepeg.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. One moment, please... [jenkemusa.com]
- 5. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 6. axispharm.com [axispharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, selectivity, and biocompatibility.[1] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, a transformation with broad applications in drug discovery, bioconjugation, and materials science.[1][2] The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed Huisgen cycloaddition.[3][4] This document provides detailed protocols for the CuAAC reaction involving the PEGylated azide, "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)," a linker often employed to improve the pharmacokinetic properties of therapeutic molecules.
Data Presentation: CuAAC Reaction Conditions for PEGylated Substrates
The following table summarizes various reported conditions for CuAAC reactions with PEGylated substrates, providing a comparative overview for experimental design.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Copper Source | CuSO₄ with Sodium Ascorbate (B8700270) | Copper(II) Acetate Monohydrate | CuBr with PMDETA | CuSO₄ with DTT |
| Ligand | TBTA | None specified | PMDETA | TBTA |
| Solvent | Aqueous buffer with SDS | Supercritical CO₂ (scCO₂) | DMF | Aqueous buffer with SDS |
| Temperature | Room Temperature | 35°C | 40°C | Not Specified |
| Reaction Time | 30-60 minutes | 24-48 hours | 48 hours | Not Specified |
| Yield | High Conversion | 82.32% - 87.14% | Not Specified | High Conversion |
| Reference | [5][6] | [7][8] | [9] | [5] |
Experimental Protocols
Below are detailed methodologies for performing the CuAAC reaction with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" and a generic terminal alkyne.
Protocol 1: Aqueous Conditions
This protocol is adapted for biocompatibility and is suitable for conjugating the PEGylated azide to biomolecules.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in DMSO or water)[6][10]
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent for dissolving reactants (e.g., DMSO, DMF, or water)
Procedure:
-
Reactant Preparation: Dissolve "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" and the terminal alkyne-functionalized molecule in a minimal amount of a compatible solvent.
-
Reaction Mixture Assembly: In a suitable reaction vessel, combine the azide and alkyne solutions in the desired stoichiometric ratio (typically 1:1 to 1.2:1 excess of one reactant). Add degassed buffer to achieve the final desired concentration.
-
Ligand and Copper Addition: Add the ligand solution (e.g., THPTA for aqueous reactions) to the reaction mixture. A typical ratio is 5 equivalents of ligand to 1 equivalent of copper.[10] Subsequently, add the CuSO₄ solution. The final copper concentration typically ranges from 0.1 to 1 mM.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.[10]
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Purification: Upon completion, the product can be purified by methods such as size exclusion chromatography, reversed-phase HPLC, or dialysis to remove the copper catalyst, excess reagents, and byproducts.
Protocol 2: Organic Solvent Conditions
This protocol is suitable for reactions where the reactants have limited aqueous solubility.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
-
Terminal alkyne-functionalized molecule
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Anhydrous, degassed organic solvent (e.g., DMF, THF, or Toluene)[11]
Procedure:
-
Reactant Preparation: Dissolve "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" and the terminal alkyne-functionalized molecule in the chosen anhydrous, degassed organic solvent.
-
Catalyst Preparation: In a separate, dry, and inert atmosphere (e.g., under argon or nitrogen), suspend the copper(I) salt in the solvent. Add the ligand (e.g., PMDETA) to solubilize and stabilize the copper(I).
-
Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.
-
Reaction Incubation: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, quench the reaction by exposing it to air or by adding an aqueous solution of ammonia (B1221849) or EDTA to complex with the copper. The solvent can be removed under reduced pressure, and the product purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Experimental workflow for the CuAAC reaction.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioclone.net [bioclone.net]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
Protocol for t-butyl ester deprotection of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"
Protocol for the Acid-Catalyzed Deprotection of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"
Introduction
This document provides a detailed protocol for the deprotection of the t-butyl ester groups from "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" to yield the corresponding di-carboxylic acid. The most common and effective method for the removal of t-butyl esters from PEG linkers is acidolysis, typically employing trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (B109758) (DCM).[1] This process involves the protonation of the ester oxygen by the strong acid, followed by the elimination of a stable tert-butyl carbocation.[2] Due to the reactive nature of the tert-butyl cation, which can lead to undesired side reactions, the use of scavengers is highly recommended.[1] This protocol includes options for both a standard deprotection and a method incorporating a scavenger cocktail for substrates that may be sensitive to alkylation.
Reaction Mechanism and Workflow
The deprotection proceeds via an acid-catalyzed cleavage of the t-butyl ester. The tert-butyl carbocation formed is a reactive intermediate that can be trapped by nucleophilic scavengers to prevent side reactions.[1][3]
Caption: Experimental workflow for the t-butyl ester deprotection.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the deprotection reaction, based on a starting quantity of 1 gram of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)".
| Parameter | Value | Unit | Notes |
| Starting Material | 1.0 | g | N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) |
| Molecular Weight | ~651 | g/mol | Approximate molecular weight |
| Moles of Starting Material | ~1.54 | mmol | |
| Solvent (DCM) | 5-10 | mL | To achieve a concentration of 0.1-0.2 M[4] |
| Protocol 1: Standard Deprotection | |||
| TFA | 5-10 | mL | For a 1:1 (v/v) solution with DCM[5] |
| Protocol 2: With Scavengers | |||
| Cleavage Cocktail Volume | 10 | mL | Per gram of conjugate[1] |
| TFA in Cocktail | 9.5 | mL | 95% of the cocktail volume[1] |
| Water in Cocktail | 0.25 | mL | 2.5% of the cocktail volume[1] |
| TIS in Cocktail | 0.25 | mL | 2.5% of the cocktail volume[1] |
| Reaction Conditions | |||
| Temperature | 0 to Room Temp. | °C | [4] |
| Reaction Time | 2-5 | hours | [1] |
| Purification | |||
| Cold Diethyl Ether | 20 | mL | For precipitation[5] |
Experimental Protocols
Materials and Reagents
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (B1312306) (TIS) (for Protocol 2)
-
Deionized Water (for Protocol 2)
-
Toluene
-
Diethyl ether, cold (stored at -20°C)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) (optional, for aqueous work-up)
-
Saturated sodium bicarbonate solution (optional, for aqueous work-up)
Protocol 1: Standard TFA-Mediated Deprotection
This protocol is suitable for general deprotection where side-product formation is not a significant concern.
-
Dissolution: Dissolve 1 gram of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" in 5-10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add an equal volume (5-10 mL) of trifluoroacetic acid (TFA) to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-5 hours.
-
Monitoring: Monitor the reaction progress by HPLC or ¹H NMR. For NMR, a small aliquot can be taken, concentrated under a stream of nitrogen, and dissolved in a suitable deuterated solvent. The disappearance of the t-butyl proton signal (a singlet at approximately 1.4 ppm) indicates the completion of the reaction.[1]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To remove residual TFA, add 10 mL of toluene and concentrate again under reduced pressure. Repeat this co-evaporation step two more times.
-
-
Purification:
-
Dissolve the resulting residue in a minimal amount of DCM (e.g., 2 mL).
-
Precipitate the product by adding the DCM solution dropwise to a stirred beaker of cold diethyl ether (20 mL).
-
A white solid should form. Collect the precipitate by centrifugation or filtration.
-
Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield the final di-acid product.
-
Protocol 2: Deprotection with a Scavenger Cocktail
This protocol is recommended to minimize side reactions caused by the tert-butyl cation.
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail by combining 9.5 mL of TFA, 0.25 mL of deionized water, and 0.25 mL of triisopropylsilane (TIS).
-
Dissolution: Dissolve 1 gram of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" in a minimal amount of DCM and place it in a round-bottom flask.
-
Acid Addition: Add the 10 mL of the prepared cleavage cocktail to the dissolved starting material.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress as described in Protocol 1.
-
Work-up: Follow the work-up procedure outlined in Protocol 1 (step 6).
-
Purification: Follow the purification procedure outlined in Protocol 1 (step 7). Further purification using chromatography (e.g., size-exclusion chromatography) may be necessary to remove scavenger byproducts.[1]
Analytical Characterization
The successful deprotection can be confirmed by the following methods:
-
¹H NMR: Disappearance of the singlet peak for the t-butyl protons at ~1.4 ppm.
-
Mass Spectrometry (MS): Observation of the molecular ion corresponding to the di-acid product.
-
HPLC: A shift in the retention time compared to the starting material. The di-acid product is typically more polar and will have a shorter retention time on a reverse-phase column.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Incomplete Reaction | Insufficient reaction time or TFA concentration. Steric hindrance. | Increase reaction time and monitor. Increase the concentration of TFA. For future syntheses, a longer PEG chain might reduce steric hindrance.[1] |
| Formation of Side Products | Alkylation by the t-butyl cation. | Use Protocol 2 with the scavenger cocktail.[1] |
| Difficulty in Product Isolation | High solubility of the PEGylated product. | Ensure the use of a large excess of cold diethyl ether for precipitation. Perform multiple precipitation steps if necessary.[1] |
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Always add acid to the solvent slowly, especially when cooling, to control any exothermic reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Protein Conjugation with N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of a target protein with the bifunctional PROTAC linker, N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester). This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
The overall strategy involves a two-step process:
-
Introduction of an alkyne handle onto the target protein. This is achieved through chemical modification of surface-exposed amino acid residues.
-
Conjugation of the alkyne-modified protein with the azide-containing linker via a highly efficient and specific click chemistry reaction. Two common methods for this are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
A final, optional step involves the deprotection of the t-butyl ester groups on the linker to reveal carboxylic acids, which can then be used for subsequent conjugation to an E3 ligase ligand. However, this step requires harsh acidic conditions that may not be suitable for all proteins.
Experimental Protocols
Part 1: Introduction of an Alkyne Handle onto the Target Protein
This protocol describes the chemical modification of lysine (B10760008) residues on the surface of a target protein to introduce a terminal alkyne group.
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
NHS-ester-alkyne reagent (e.g., N-succinimidyl 4-pentynoate)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassettes for buffer exchange and removal of excess reagents
Protocol:
-
Protein Preparation:
-
Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris). If necessary, exchange the buffer to PBS using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
NHS-ester-alkyne Stock Solution:
-
Prepare a 100 mM stock solution of the NHS-ester-alkyne reagent in anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
Add a 10- to 20-fold molar excess of the NHS-ester-alkyne stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification of Alkyne-Modified Protein:
-
Remove the excess, unreacted NHS-ester-alkyne reagent and byproducts by buffer exchange using a desalting column or dialysis against the desired buffer (e.g., PBS).
-
The purified alkyne-modified protein is now ready for conjugation.
-
Part 2: Protein-Linker Conjugation via Click Chemistry
Two alternative protocols are provided for the click chemistry reaction. The choice between CuAAC and SPAAC will depend on the sensitivity of the protein to copper ions. SPAAC is a copper-free method and is generally preferred for biological applications to avoid potential cytotoxicity or interference with protein function.[]
This protocol utilizes a copper catalyst to ligate the alkyne-modified protein to the azide-containing linker.[3][4]
Materials:
-
Alkyne-modified protein (from Part 1)
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-5 mg/mL) and a 5- to 10-fold molar excess of the N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) linker.
-
Add the THPTA ligand to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Gently mix and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification of the Protein-Linker Conjugate:
-
Purify the conjugate from excess linker and reaction components using size-exclusion chromatography (SEC) or affinity chromatography.[5][]
-
For SPAAC, the protein needs to be modified with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group, in Part 1. The reaction then proceeds without a copper catalyst.[7][8]
Materials:
-
DBCO-modified protein (prepared similarly to Part 1 using an NHS-ester-DBCO reagent)
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified protein (final concentration 1-5 mg/mL) and a 3- to 5-fold molar excess of the N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) linker.
-
Gently mix and incubate at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification of the Protein-Linker Conjugate:
-
Purify the conjugate using size-exclusion chromatography (SEC) or affinity chromatography.[5][]
-
Part 3: (Optional) Deprotection of t-butyl Esters
This step is for the removal of the t-butyl protecting groups to yield free carboxylic acids. Caution: The required acidic conditions can denature proteins. This protocol should be optimized and the protein's integrity and activity should be carefully assessed post-treatment. A milder, alternative method using zinc bromide is also presented.[9][10]
Materials:
-
Lyophilized protein-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Protocol:
-
Reaction Setup:
-
Dissolve the lyophilized protein-linker conjugate in a solution of 95% TFA, 2.5% water, and 2.5% TIS.
-
Incubate at room temperature for 1-2 hours.
-
-
Workup:
-
Remove the TFA by rotary evaporation or by precipitating the protein with cold diethyl ether.
-
Wash the protein pellet with cold ether to remove residual TFA and scavengers.
-
Resuspend the deprotected protein in a suitable buffer.
-
This method may offer a milder alternative to TFA for deprotection.[9][11]
Materials:
-
Protein-linker conjugate in an appropriate solvent (e.g., dichloromethane)
-
Zinc bromide (ZnBr₂)
Protocol:
-
Reaction Setup:
-
To a stirred solution of the protein-linker conjugate in dichloromethane, add a 5-fold molar excess of ZnBr₂.
-
Stir at room temperature and monitor the reaction progress.
-
-
Workup:
-
Quench the reaction and purify the deprotected conjugate, for example, by chromatography.
-
Data Presentation
| Parameter | CuAAC | SPAAC |
| Reaction Time | 1-4 hours | 2-24 hours |
| Reaction Temperature | Room Temperature | 4°C to Room Temperature |
| Catalyst Required | Yes (Copper(I)) | No |
| Typical Efficiency | >95%[12] | High, near quantitative |
| Key Advantage | Fast reaction kinetics | Bioorthogonal, no cytotoxic copper catalyst[] |
| Key Disadvantage | Potential for protein damage by copper ions | Requires pre-modification with a strained alkyne |
Visualizations
Caption: Overall experimental workflow for protein conjugation.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. cellmosaic.com [cellmosaic.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
Application Notes and Protocols for Live Cell Imaging Using N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" for live cell imaging. This hetero-bifunctional linker serves as a versatile tool for bioorthogonal labeling, enabling the visualization of a wide array of biomolecules in their native cellular environment.
"N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" is a polyethylene (B3416737) glycol (PEG)-based molecule featuring a terminal azide (B81097) group and two t-butyl ester functionalities.[1] The azide group is a key chemical handle for "click chemistry," a set of biocompatible reactions that allow for the specific and efficient ligation of probes, such as fluorophores, to target molecules in living systems.[2][3] The PEG linker enhances solubility and reduces steric hindrance, while the t-butyl esters offer the potential for further chemical modification after deprotection under mild acidic conditions.[1]
This reagent is particularly suited for two primary types of bioorthogonal reactions for live cell imaging:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to ligate the azide group of the linker to a terminal alkyne-modified biomolecule.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living cells, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with the azide group.[3][4]
Data Presentation
The following tables summarize key quantitative data for designing and optimizing live cell imaging experiments using azide-alkyne cycloaddition.
Table 1: Quantitative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
| Parameter | Typical Range | Notes |
| Alkyne-Fluorophore Concentration | 1 - 50 µM | Optimal concentration is cell-type and probe-dependent.[5] |
| CuSO₄ Concentration | 10 - 100 µM | Higher concentrations can be cytotoxic.[6] |
| Ligand (e.g., THPTA) Concentration | 50 - 500 µM | A 5:1 ligand to copper ratio is commonly used to protect cells.[1] |
| Sodium Ascorbate Concentration | 1 - 5 mM | Freshly prepared solution is crucial for reducing Cu(II) to Cu(I).[1] |
| Incubation Time | 5 - 30 minutes | Shorter times are preferred to minimize toxicity.[1] |
| Temperature | 4°C to 37°C | Lower temperatures can reduce cellular stress during labeling.[1] |
Table 2: Quantitative Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
| Parameter | Typical Range | Notes |
| Cyclooctyne-Fluorophore Concentration | 0.5 - 50 µM | Dependent on the reactivity of the cyclooctyne and the abundance of the target.[7][8] |
| Incubation Time | 10 - 60 minutes | Longer incubation times may be required for less reactive cyclooctynes.[7] |
| Temperature | 37°C | Physiological temperature is optimal for live cell experiments.[4] |
| Second-Order Rate Constant (k₂) | 10⁻³ - 1 M⁻¹s⁻¹ | Varies significantly between different cyclooctynes (e.g., DIBO, BCN, DBCO).[4] |
Experimental Protocols
The following are detailed protocols for labeling biomolecules in live cells using "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" as a linker. These protocols assume that the target biomolecule has been metabolically or genetically engineered to contain a reactive alkyne or cyclooctyne group.
Protocol 1: Live Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for labeling alkyne-modified biomolecules in live cells with an azide-bearing linker, followed by conjugation to a fluorophore.
Materials:
-
Live cells expressing alkyne-modified biomolecule of interest
-
Cell culture medium
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
-
Alkyne-conjugated fluorophore
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
Aminoguanidine (optional, to reduce oxidative damage)
-
Imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells on a glass-bottom dish suitable for microscopy and culture overnight.
-
Wash the cells twice with 1 mL of pre-warmed DPBS.
-
-
Preparation of Labeling Reagents (on ice):
-
Prepare a stock solution of CuSO₄ (e.g., 10 mM in water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
Prepare a stock solution of the alkyne-fluorophore (e.g., 10 mM in DMSO).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in water).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, prepare the "click" reaction cocktail. For a final volume of 1 mL, add the following to pre-chilled DPBS:
-
CuSO₄ to a final concentration of 50 µM.
-
THPTA to a final concentration of 250 µM (maintaining a 1:5 molar ratio with CuSO₄).
-
Alkyne-fluorophore to a final concentration of 10-25 µM.[5]
-
(Optional) Aminoguanidine to a final concentration of 1 mM.
-
-
Gently mix the solution.
-
Add Sodium Ascorbate to a final concentration of 2.5 mM immediately before adding the cocktail to the cells.[1]
-
Aspirate the DPBS from the cells and add the "click" reaction cocktail.
-
Incubate for 5-15 minutes at 4°C or room temperature, protected from light.[1]
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with 1 mL of DPBS.
-
Add pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Live Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a copper-free method for labeling biomolecules functionalized with a strained cyclooctyne.
Materials:
-
Live cells expressing a cyclooctyne-modified biomolecule of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) conjugated to a fluorophore (Azide-PEG-Fluorophore)
-
Imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells on a glass-bottom dish to the desired confluency.
-
Wash the cells twice with pre-warmed PBS.
-
-
Labeling Reaction:
-
Prepare a solution of the Azide-PEG-Fluorophore in cell culture medium at a final concentration of 1-20 µM.[7] The optimal concentration should be determined empirically.
-
Aspirate the PBS from the cells and add the labeling solution.
-
Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator, protected from light.[7]
-
-
Washing and Imaging:
-
Aspirate the labeling solution and wash the cells three times with warm PBS to remove any unreacted probe.
-
Replace the PBS with pre-warmed imaging medium.
-
Visualize the labeled cells using a fluorescence microscope.
-
Mandatory Visualizations
Caption: Workflow for CuAAC Labeling in Live Cells.
Caption: Workflow for SPAAC Labeling in Live Cells.
Caption: Logical Flow of Bioorthogonal Labeling for Live Cell Imaging.
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective and targeted drug delivery systems. "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" is a branched polyethylene (B3416737) glycol (PEG) linker designed for the versatile functionalization of nanoparticles. This molecule offers a strategic combination of functional groups: a terminal azide (B81097) group for covalent attachment via "click chemistry," and two t-butyl ester groups which, after deprotection, provide carboxylic acid moieties for further conjugation of targeting ligands, imaging agents, or therapeutic molecules.[1][2][3][4][5] This bifunctional nature allows for a multi-step, controlled surface modification process, enhancing the nanoparticle's biocompatibility, stability, and targeting capabilities.[6][7][8]
The PEG component of the linker serves to create a hydrophilic shell around the nanoparticle, which can reduce non-specific protein adsorption, minimize uptake by the reticuloendothelial system (RES), and prolong circulation time in vivo.[9][10][11] The branched structure of this particular PEG linker may offer enhanced steric hindrance and surface coverage compared to linear PEG chains of similar molecular weight.[12][13]
These application notes provide a comprehensive overview of the utility of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in nanoparticle surface modification, including detailed protocols for its application and characterization, as well as insights into the cellular interactions of the resulting PEGylated nanoparticles.
Key Features and Applications
-
Biocompatibility and Stealth Properties: The PEGylated surface minimizes immunogenicity and enhances in vivo circulation time.[9][10]
-
Versatile Conjugation Chemistry: The azide terminus allows for highly efficient and specific "click" reactions with alkyne-modified molecules, while the deprotected carboxylic acids can be coupled to a wide range of amine-containing ligands.[6][7][8]
-
Multi-functional Nanoparticle Design: The branched structure with two protected carboxylic acids enables the attachment of multiple functionalities, such as a targeting ligand and an imaging agent, onto a single nanoparticle.
-
Controlled Surface Modification: The two-step process of click chemistry followed by deprotection and subsequent conjugation allows for a controlled and stepwise assembly of the final nanoparticle construct.
Experimental Protocols
Protocol 1: Deprotection of t-butyl Ester Groups
This protocol describes the acid-catalyzed cleavage of the t-butyl ester groups on "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" or on the nanoparticle surface after initial conjugation.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) functionalized nanoparticles
-
Cold diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Suspend the "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" functionalized nanoparticles in a 1:1 (v/v) solution of DCM and TFA in a round-bottom flask. A typical concentration is 10 mg of nanoparticles per 2 mL of the DCM/TFA solution.[15]
-
Stir the suspension at room temperature for 2-4 hours. The reaction progress can be monitored by techniques such as ¹H NMR by observing the disappearance of the t-butyl peak.[14]
-
Following the reaction, remove the TFA and DCM under reduced pressure using a rotary evaporator.[14]
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x 5 mL).[16]
-
Precipitate the deprotected, carboxylic acid-functionalized nanoparticles by adding the concentrated suspension to cold diethyl ether.
-
Collect the nanoparticles by centrifugation or magnetic separation (if applicable).
-
Wash the nanoparticles twice with cold diethyl ether and dry under vacuum.
-
The resulting nanoparticles will have terminal carboxylic acid groups ready for further conjugation.
Protocol 2: Surface Modification of Alkyne-Functionalized Nanoparticles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to attach the azide-terminated PEG linker to nanoparticles that have been pre-functionalized with alkyne groups.
Materials:
-
Alkyne-functionalized nanoparticles
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Deionized water or appropriate buffer
-
Centrifuge or magnetic separator
Procedure:
-
Disperse the alkyne-functionalized nanoparticles in deionized water or a suitable buffer.
-
In a separate vial, dissolve N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in the same solvent.
-
Add the dissolved PEG linker to the nanoparticle suspension. The molar ratio of PEG linker to alkyne groups on the nanoparticle surface should be optimized, but a 10-fold molar excess of the PEG linker is a good starting point.
-
Freshly prepare solutions of CuSO₄ (e.g., 100 mM) and sodium ascorbate (e.g., 200 mM).
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of approximately 1 mM.
-
Immediately add the sodium ascorbate solution to a final concentration of approximately 5 mM. The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring.
-
After the reaction, purify the PEGylated nanoparticles by repeated centrifugation and washing steps (e.g., with deionized water) to remove excess reagents.[6]
-
Resuspend the purified nanoparticles in the desired buffer for storage or further use.
Characterization of Modified Nanoparticles
The successful surface modification of nanoparticles with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" should be confirmed through various characterization techniques. The following tables summarize the expected changes in key parameters.
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Characterization Technique | Parameter Measured | Expected Outcome for Successful PEGylation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in diameter due to the PEG layer.[17][18] |
| Polydispersity Index (PDI) | PDI should remain low (<0.2), indicating a monodisperse sample.[18][19] | |
| Zeta Potential Analysis | Surface Charge | A shift towards a more neutral zeta potential.[17][20] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Bonds | Appearance of characteristic peaks for the azide group (~2100 cm⁻¹) and ester carbonyl (~1735 cm⁻¹). After deprotection, the ester peak will be replaced by a carboxylic acid peak (~1720 cm⁻¹).[21] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Proton Signals | Presence of characteristic PEG protons (~3.6 ppm) and t-butyl protons (~1.4 ppm). The t-butyl peak will disappear after deprotection.[20][22] |
| Thermogravimetric Analysis (TGA) | Weight Loss | A distinct weight loss step corresponding to the degradation of the organic PEG layer, allowing for quantification of the grafting density.[18] |
Table 2: Quantitative Analysis of Surface Modification
| Analysis Method | Parameter Quantified | Principle |
| ¹H NMR Spectroscopy | PEG Grafting Density | Integration of the PEG proton signal relative to a known internal standard or nanoparticle core signal.[20][22] |
| Thermogravimetric Analysis (TGA) | Weight Percentage of PEG | Measurement of weight loss in the temperature range of PEG decomposition.[18] |
| Fluorescence Spectroscopy | Surface Ligand Density | Conjugation of a fluorescently labeled molecule to the terminal groups (azide or carboxylic acid) and quantification based on fluorescence intensity. |
| High-Performance Liquid Chromatography (HPLC) | Amount of Conjugated Ligand | Quantification of a released ligand or the unreacted ligand in the supernatant after conjugation.[23] |
Visualizing Experimental Workflows and Cellular Interactions
Experimental Workflow for Nanoparticle Surface Modification
Caption: Workflow for surface modification of nanoparticles.
Cellular Uptake Pathways of PEGylated Nanoparticles
The surface properties of nanoparticles, including the presence of a PEG layer, significantly influence their interaction with cells and their subsequent intracellular trafficking. PEGylated nanoparticles are typically internalized through various endocytic pathways.[10][24][25]
Caption: Common cellular uptake pathways for nanoparticles.
Potential Signaling Pathways Affected by Nanoparticle-Mediated Drug Delivery
Nanoparticles can influence various cellular signaling pathways, often as a consequence of the delivered therapeutic agent or the nanoparticle material itself. For instance, drug-loaded nanoparticles can modulate pathways involved in cell proliferation, apoptosis, and inflammation.[26][27][28][29][30]
Caption: General signaling pathways affected by nanomedicine.
Conclusion
"N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" is a valuable tool for the advanced surface modification of nanoparticles. Its unique branched structure and dual-functionality provide a robust platform for creating sophisticated, multi-functional nanocarriers for targeted drug delivery and other biomedical applications. The protocols and characterization data provided herein serve as a comprehensive guide for researchers and scientists working to develop the next generation of nanomedicines. Careful optimization of reaction conditions and thorough characterization are essential for achieving reproducible and effective nanoparticle functionalization.
References
- 1. N-(Azido-PEG3)-N-Bis(PEG1-t-butyl ester) - CD Bioparticles [cd-bioparticles.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(Azido-PEG1)-N-bis(PEG3-t-butyl ester) | AxisPharm [axispharm.com]
- 4. N-(Azido-PEG1)-N-bis(PEG3-t-butyl ester) | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. irjweb.com [irjweb.com]
- 7. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 9. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. krishisanskriti.org [krishisanskriti.org]
- 22. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Signaling Pathways Regulated by Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Application of Nanomaterials and Related Drug Delivery Systems in Autophagy [mdpi.com]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC Library Synthesis using "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2][3] By hijacking the cell's natural ubiquitin-proteasome system (UPS), PROTACs can selectively eliminate disease-causing proteins.[1][4][5][6] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3][4][5] The linker is a critical element, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC.[7][8]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide optimal spatial orientation between the warhead and the E3 ligase ligand.[7][9][10] This application note provides a detailed protocol for the synthesis of a PROTAC library utilizing a versatile, branched-chain PEG linker, "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)". This linker features a central azide (B81097) handle for late-stage functionalization via click chemistry and two t-butyl ester protected carboxylic acid groups, allowing for the generation of a diverse library of PROTACs from a common intermediate.[11]
The modular nature of this synthesis strategy, combining traditional amide coupling with highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enables the rapid assembly of a library of PROTACs with varying warheads and E3 ligase ligands.[9][11][12][13][14] Such libraries are invaluable for structure-activity relationship (SAR) studies to identify potent and selective protein degraders.[13]
Signaling Pathway: PROTAC-Mediated Degradation of a Target Kinase
PROTACs can effectively target and degrade key signaling proteins, such as kinases, which are often dysregulated in diseases like cancer. The diagram below illustrates the general mechanism by which a PROTAC induces the degradation of a target kinase, thereby inhibiting its downstream signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols: N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of the heterobifunctional PEG linker, N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) , in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) reagents. This versatile linker is particularly valuable in the synthesis of complex bioconjugates and proteolysis-targeting chimeras (PROTACs).
Introduction
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a branched polyethylene (B3416737) glycol (PEG) linker featuring a terminal azide (B81097) group for "click chemistry" and two t-butyl ester protected carboxylic acid functionalities. The PEG backbone enhances hydrophilicity and provides a flexible spacer, which can be crucial for optimizing the biological activity of the final conjugate. The azide group participates in highly selective and efficient SPAAC reactions with strained alkynes like DBCO and BCN, forming a stable triazole linkage under mild, biocompatible conditions.[1][2] The t-butyl ester groups can be subsequently deprotected under acidic conditions to reveal carboxylic acids, enabling further conjugation to amine-containing molecules.
This document outlines the reaction kinetics, provides detailed experimental protocols for the SPAAC reaction and subsequent deprotection, and offers a comparative analysis of DBCO and BCN as reaction partners.
Data Presentation
Table 1: Comparative Reaction Kinetics of DBCO and BCN with Azides
| Cyclooctyne (B158145) | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Considerations |
| DBCO | Aliphatic Azide (e.g., Benzyl Azide) | ~0.6 - 1.0 | Generally faster kinetics with aliphatic azides.[3] |
| BCN | Aliphatic Azide (e.g., Benzyl Azide) | ~0.06 - 0.1 | Slower kinetics compared to DBCO with aliphatic azides.[3] |
| DBCO | Aromatic Azide (e.g., Phenyl Azide) | Slower than with aliphatic azides | --- |
| BCN | Aromatic Azide (e.g., Phenyl Azide) | Significantly higher than with aliphatic azides | Can be faster than DBCO with electron-deficient aromatic azides.[3] |
Note: Reaction rates are dependent on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[3]
Table 2: Physicochemical Properties and Stability of DBCO and BCN Linkers
| Property | DBCO | BCN | References |
| Structure | Bulky, aromatic | Compact, non-aromatic | [3][4] |
| Reactivity with Azides | Generally higher | Generally lower | [4] |
| Stability in presence of thiols (e.g., GSH) | Less stable | More stable | [4][5] |
| Hydrophilicity | Lower | Higher | [6] |
| Size | Larger | Smaller | [4] |
Experimental Protocols
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) with a DBCO or BCN functionalized molecule.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
-
DBCO- or BCN-functionalized molecule of interest
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)
-
Reaction vessel (e.g., microcentrifuge tube or glass vial)
-
Analytical instrumentation for reaction monitoring (e.g., LC-MS, TLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in the chosen solvent. A typical starting concentration is 10-50 mM.
-
Prepare a stock solution of the DBCO- or BCN-functionalized molecule in the same solvent.
-
-
Reaction Setup:
-
In the reaction vessel, combine the N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) solution with the DBCO- or BCN-functionalized molecule.
-
A slight molar excess (1.1 to 1.5 equivalents) of one reactant can be used to drive the reaction to completion. The limiting reagent should be the more valuable or difficult to synthesize component.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature.
-
Reaction times can vary from 1 to 12 hours, depending on the specific reactants and their concentrations. For DBCO reactions, a shorter time is generally sufficient.[3]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS or TLC. The formation of the product will be indicated by the appearance of a new peak with the expected molecular weight and the disappearance of the starting materials. For DBCO reactions, the disappearance of the characteristic DBCO absorbance at ~310 nm can also be monitored by UV-Vis spectroscopy.[7]
-
-
Purification:
-
Once the reaction is complete, the desired product can be purified from any unreacted starting materials and byproducts using standard chromatographic techniques such as flash column chromatography or preparative HPLC.
-
Protocol 2: Deprotection of t-Butyl Esters
This protocol describes the cleavage of the t-butyl ester protecting groups to yield the free carboxylic acids.
Materials:
-
Purified product from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS) or water)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation of Cleavage Cocktail:
-
In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail consists of 50% TFA in DCM.[8]
-
If the conjugated molecule contains acid-sensitive residues (e.g., tryptophan), the addition of a scavenger such as TIS (2.5-5% v/v) is recommended to trap the reactive t-butyl cations generated during deprotection.[8]
-
-
Deprotection Reaction:
-
Dissolve the t-butyl ester protected compound in the cleavage cocktail.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS, looking for the expected mass change corresponding to the loss of the t-butyl groups.
-
-
Work-up and Precipitation:
-
Once the deprotection is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
To precipitate the deprotected product, add cold diethyl ether to the residue.
-
-
Isolation of the Product:
-
Pellet the precipitated product by centrifugation.
-
Carefully decant the diethyl ether.
-
Wash the pellet with cold diethyl ether to remove residual TFA and scavenger byproducts.
-
Dry the final product under vacuum.
-
Mandatory Visualizations
Caption: Experimental workflow for SPAAC and deprotection.
Caption: Logical relationship in PROTAC synthesis.
References
- 1. broadpharm.com [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Click Chemistry with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"
Welcome to the technical support center for troubleshooting your click chemistry reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are experiencing low yields when using "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)". Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A1: Low yields in CuAAC reactions are often due to an inactive copper catalyst, poor substrate solubility, suboptimal reaction conditions, or steric hindrance. The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) form by atmospheric oxygen.[1] It is also crucial to ensure that your azide (B81097) and alkyne substrates are sufficiently soluble in the chosen solvent system.[1]
Q2: Can "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" be used in strain-promoted azide-alkyne cycloaddition (SPAAC)?
A2: Yes, the azide group in "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" can react with strained alkynes like DBCO or BCN in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[2] This is a copper-free click chemistry method.
Q3: My SPAAC reaction is showing low yield. What could be the issue?
A3: Potential causes for low yield in SPAAC reactions include the instability of the strained cyclooctyne (B158145) reagent, steric hindrance from bulky molecules near the reactive sites, and incorrect stoichiometry between the azide and the cyclooctyne.[3]
Q4: How should I store "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"?
A4: This reagent should be stored at -20°C in a tightly sealed container, away from direct sunlight and sources of ignition.[4]
Q5: What purification methods are recommended for PEGylated products from a click reaction?
A5: Purification of PEGylated products can be challenging due to the potential for a heterogeneous mixture of products and unreacted starting materials.[] Common purification techniques include size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC).[][6]
Troubleshooting Guides
This section provides a more in-depth look at potential issues and their solutions, categorized by the type of click chemistry reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)) | • Use a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O).[1] • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] • Use a stabilizing ligand (e.g., THPTA, BTTAA) to protect the Cu(I) catalyst.[7][8] |
| Poor Substrate Solubility | • Use a co-solvent system such as DMF/H₂O, THF/H₂O, or DMSO to improve solubility.[1] • Gentle heating may improve solubility, but monitor for potential side reactions. | |
| Incorrect Stoichiometry | • Ensure the molar ratio of azide to alkyne is optimized. A slight excess of one reagent may be beneficial. | |
| Steric Hindrance | • Bulky groups near the azide or alkyne can impede the reaction.[1] Consider increasing the reaction time and/or temperature, or using a more active catalyst system.[1] | |
| Formation of Side Products | Homocoupling of Alkynes (Glaser Coupling) | • This is a common side reaction that forms diynes.[1] Using a ligand to stabilize the copper catalyst can minimize this.[1] |
| By-products from Ascorbate | • Dehydroascorbate and other by-products can react with amine groups on proteins.[7][8] Ensure proper reaction setup and purification. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Reagent Instability | • Strained cyclooctynes (e.g., DBCO, BCN) can be unstable under acidic conditions or during long-term storage.[3] Ensure proper storage and handling. |
| Incorrect Stoichiometry | • An inappropriate ratio of azide to cyclooctyne can lead to incomplete consumption of the limiting reagent.[3] | |
| Steric Hindrance | • Bulky molecules or functional groups near the azide or cyclooctyne can reduce reaction efficiency.[3] | |
| Poor Solubility | • Ensure both the azide and cyclooctyne are fully dissolved in the reaction buffer. A co-solvent like DMSO can be used, but keep the final percentage low for reactions with proteins.[3] | |
| Failed Control Reaction | Problem with General Reaction Conditions | • If a control reaction with simple, known-to-work azide and cyclooctyne molecules also fails, the issue is likely with the buffer, pH, solvent, or the integrity of your stock solutions.[3] |
Experimental Protocols
General Protocol for CuAAC Reaction
-
Reagent Preparation:
-
Prepare a stock solution of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" in a compatible solvent (e.g., DMSO, DMF).
-
Prepare a stock solution of your alkyne-containing molecule in a compatible solvent.
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of a copper-stabilizing ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne solutions to your reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add the copper(II) sulfate solution. The final concentration should typically be between 50 and 100 µM.[8]
-
Add the ligand solution. The ligand to copper ratio should be optimized, often around 5:1.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC). Reaction times can range from 1 to 24 hours.
-
-
Purification:
-
Once the reaction is complete, purify the product using a suitable chromatographic technique such as SEC, IEX, or HIC to remove unreacted starting materials and catalyst.[][6]
-
General Protocol for SPAAC Reaction
-
Reagent Preparation:
-
Dissolve "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" in a compatible solvent (e.g., DMSO, DMF) to create a stock solution.
-
Dissolve the cyclooctyne-containing molecule (e.g., DBCO-functionalized) in a compatible solvent to a stock concentration of 10-100 mM.[3]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution in your desired reaction buffer. The final concentration of each reactant should typically be in the range of 50-500 µM.[3]
-
If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. Keep the final percentage of the organic solvent as low as possible for reactions involving proteins.[3]
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature or 37°C.
-
Monitor the reaction progress by LC-MS or another suitable analytical method.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as SEC, IEX, or dialysis to remove any unreacted starting materials.
-
Visualizations
Caption: A troubleshooting workflow for low yields in click chemistry reactions.
Caption: Simplified mechanism of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)|MSDS [dcchemicals.com]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
Technical Support Center: Optimizing PROTAC Linker Length with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" for the optimization of Proteolysis Targeting Chimera (PROTAC) linker length.
Frequently Asked Questions (FAQs)
Q1: What is "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" and what is its primary application in PROTAC development?
A1: "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" is a heterobifunctional linker molecule commonly used in the synthesis of PROTACs.[1] Its primary application is to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and cell permeability of the resulting PROTAC molecule.[2][3] The azide (B81097) group allows for "click chemistry," a highly efficient and specific reaction, to couple the linker with an alkyne-modified ligand. The t-butyl ester groups are protecting groups that can be removed to reveal carboxylic acid functionalities for further conjugation.
Q2: Why is optimizing the linker length in a PROTAC crucial for its activity?
A2: The linker in a PROTAC is not just a passive spacer; it plays a critical role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] An optimal linker length ensures the correct spatial orientation of these two proteins, which is essential for the efficient transfer of ubiquitin to the target protein, leading to its degradation.[5] If the linker is too short, it can cause steric hindrance, preventing the formation of the ternary complex. Conversely, if the linker is too long, it may lead to an unstable or unproductive complex, reducing the efficiency of degradation.[5]
Q3: What are the key parameters to assess the efficacy of a PROTAC with an optimized linker?
A3: The efficacy of a PROTAC is primarily evaluated using two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies a more efficacious PROTAC.
Q4: What is the "hook effect" in the context of PROTACs?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at very high concentrations of the PROTAC.[6] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex.[1] This sequestration of proteins into non-productive binary complexes inhibits the degradation process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and evaluation of PROTACs using "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)".
Issue 1: Low yield or failed Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" reaction.
-
Possible Cause 1: Inactive Copper Catalyst. The Cu(I) catalyst is essential for the CuAAC reaction and is susceptible to oxidation.
-
Solution: Use freshly prepared solutions of the copper catalyst and a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the Cu(I) state.[7] Ensure all reagents and solvents are deoxygenated by purging with nitrogen or argon.
-
-
Possible Cause 2: Impurities in Reagents. Impurities in the azide- or alkyne-containing components can inhibit the catalyst.
-
Solution: Purify the starting materials before the reaction. Use high-purity solvents and reagents.
-
-
Possible Cause 3: Ligand Inhibition. Some functional groups on the protein-of-interest (POI) or E3 ligase ligands can chelate the copper catalyst, rendering it inactive.
-
Solution: Increase the concentration of the copper catalyst and the accelerating ligand. The use of a copper-coordinating ligand, such as THPTA, can help to stabilize the Cu(I) catalyst and improve reaction efficiency.[8]
-
Issue 2: Incomplete or failed deprotection of the t-butyl ester groups.
-
Possible Cause 1: Inappropriate Acidic Conditions. The t-butyl ester is cleaved under acidic conditions, but the reaction may be incomplete if the acid is too weak or the reaction time is too short.
-
Solution: Trifluoroacetic acid (TFA) is commonly used for t-butyl ester deprotection.[9] Ensure a sufficient excess of TFA is used and allow the reaction to proceed for an adequate amount of time, monitoring the progress by LC-MS.
-
-
Possible Cause 2: Scavenger not used. The t-butyl cation generated during deprotection can react with sensitive functional groups on the PROTAC molecule.
-
Solution: Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or water, to the reaction mixture to trap the t-butyl cation.
-
Issue 3: The synthesized PROTAC shows low or no degradation of the target protein.
-
Possible Cause 1: Suboptimal Linker Length. The linker may be too short or too long for the specific target protein and E3 ligase pair.
-
Solution: Synthesize a library of PROTACs with varying linker lengths. "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" and its analogues with different numbers of PEG units provide a straightforward way to systematically vary the linker length.
-
-
Possible Cause 2: Poor Cell Permeability. The physicochemical properties of the PROTAC may prevent it from efficiently crossing the cell membrane.
-
Solution: While PEG linkers generally improve solubility, the overall properties of the PROTAC determine its permeability.[2] Consider modifying the ligands to improve their lipophilicity or using cell permeability assays to assess uptake.
-
-
Possible Cause 3: Inefficient Ternary Complex Formation. The geometry of the PROTAC may not be conducive to the formation of a stable ternary complex.
-
Solution: Biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the formation and stability of the ternary complex.
-
Issue 4: A significant "hook effect" is observed at high PROTAC concentrations.
-
Possible Cause: High Affinity for Binary Complex Formation. The individual ligands of the PROTAC may have a very high affinity for their respective proteins, leading to the formation of non-productive binary complexes at high concentrations.
-
Solution: A key strategy to mitigate the hook effect is to design PROTACs that exhibit positive cooperativity in ternary complex formation. This means that the binding of one protein partner increases the affinity for the other, favoring the formation of the ternary complex even at higher concentrations. This can sometimes be achieved by optimizing the linker length and composition.
-
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on the degradation efficacy of PROTACs targeting different proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [10]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [10][11]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"
This protocol outlines a general two-step synthesis involving a CuAAC reaction followed by deprotection and amide coupling.
Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized POI ligand (1 eq) and "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" (1.1 eq) in a suitable solvent (e.g., DMF/H₂O).
-
Add a solution of copper(II) sulfate (B86663) (0.1 eq) and sodium ascorbate (0.3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, purify the product by flash chromatography or preparative HPLC.
Step 2: Deprotection of t-butyl ester and Amide Coupling
-
Dissolve the product from Step 1 in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) and a scavenger (e.g., triisopropylsilane) and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the resulting carboxylic acid and the amine-functionalized E3 ligase ligand (1 eq) in DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of PROTACs containing "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility issues with PROTACs containing the "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" linker.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC containing the "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" linker poorly soluble in aqueous buffers?
A1: The poor aqueous solubility likely stems from the two tert-butyl (t-butyl) ester groups on the linker. These groups are highly lipophilic (fat-soluble) and mask the polarity of the underlying carboxylic acids. While the PEG components of the linker are designed to increase hydrophilicity, the bulky, nonpolar t-butyl esters often dominate the molecule's overall character, leading to low solubility in polar solvents like phosphate-buffered saline (PBS).[1][2]
Q2: What is the most direct first step to improve the solubility of my final PROTAC compound?
A2: The most critical first step is to deprotect the t-butyl ester groups to reveal the free carboxylic acids. This is a common final step in syntheses using this type of linker.[3] Hydrolysis of the esters introduces two negatively charged carboxylate groups at physiological pH. This dramatically increases the polarity and aqueous solubility of the PROTAC. See Protocol 1 for a detailed deprotection method.
Q3: My PROTAC is soluble in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. What can I do?
A3: This is a classic sign of a kinetically-limited solubility problem, common for large, lipophilic molecules like PROTACs.[4][5] When the compound is rapidly diluted from a high-concentration DMSO stock, it doesn't have time to achieve its true thermodynamic solubility and crashes out of solution.
Here are some immediate strategies to try:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 0.5%).
-
Use a Co-solvent System: Prepare intermediate dilutions in a mixture of DMSO and a water-miscible organic solvent (e.g., ethanol, PEG 400) before the final dilution into the aqueous buffer.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can sometimes prevent immediate precipitation.
-
Consider Formulation Aids: For more persistent issues, incorporating excipients like surfactants (e.g., Poloxamer 188, Tween® 80) or cyclodextrins may be necessary to maintain solubility.
Q4: Beyond deprotection, what other strategies can I consider to improve the solubility of my PROTAC series?
A4: If solubility remains a challenge even after deprotection, you may need to consider structural modifications or advanced formulation techniques:
-
Linker Optimization: While PEG linkers generally improve solubility, you can explore incorporating alternative or additional solubilizing groups.[6][7][8] Inserting basic nitrogen atoms into the linker, for example, can introduce a positive charge at physiological pH, enhancing solubility.[9][10]
-
Warhead or E3 Ligand Modification: If possible, modifying the warhead or E3 ligase ligand by adding polar functional groups can improve the overall solubility of the PROTAC.
-
Amorphous Solid Dispersions (ASDs): For in vivo studies or challenging compounds, formulating the PROTAC as an ASD is a powerful strategy.[4][5][11] This involves dispersing the amorphous PROTAC within a polymer matrix (e.g., HPMCAS), which can significantly enhance its dissolution and bioavailability.[4][5][11]
Troubleshooting Guide
This section addresses specific experimental problems and provides a logical workflow for solving them.
Caption: A workflow for troubleshooting PROTAC solubility issues.
Chemical Modification Strategy
A primary cause of insolubility for PROTACs using this linker is the presence of t-butyl ester protecting groups. Their removal via hydrolysis is a critical step to unmask polar carboxylate groups, which significantly enhances aqueous solubility.
Caption: Chemical hydrolysis of t-butyl esters to improve solubility.
Data Presentation
The following table summarizes formulation strategies that can be employed to improve the aqueous solubility of challenging PROTACs. Concentrations should be optimized for your specific compound and assay system.
| Strategy | Component | Typical Starting Concentration Range | Mechanism of Action |
| Co-solvents | PEG 400, Propylene Glycol | 5 - 20% (v/v) in final solution | Increases the polarity of the solvent system, improving drug solvation. |
| Surfactants | Polysorbate 80 (Tween® 80) | 0.01 - 0.5% (w/v) | Forms micelles that encapsulate the hydrophobic PROTAC, increasing solubility. |
| Poloxamer 188 | 0.1 - 1.0% (w/v) | Similar to polysorbates; forms micelles to enhance solubility. | |
| Complexation Agents | HP-β-CD, SBE-β-CD | 1 - 10% (w/v) | Forms inclusion complexes where the hydrophobic PROTAC sits (B43327) inside the cyclodextrin (B1172386) cavity. |
| ASDs | HPMCAS, Soluplus®, PVP VA64 | 10 - 50% drug loading (w/w) | Stabilizes the PROTAC in a high-energy amorphous state, preventing crystallization and enhancing dissolution.[4][11] |
Experimental Protocols
Protocol 1: Hydrolysis of t-Butyl Esters with Trifluoroacetic Acid (TFA)
This protocol describes a standard method for the deprotection of t-butyl esters to yield the corresponding carboxylic acids.
Materials:
-
t-Butyl ester protected PROTAC
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-vacuum pump
Methodology:
-
Dissolve the t-butyl ester-protected PROTAC in anhydrous DCM (e.g., 10 mg of PROTAC in 2 mL of DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add TFA to the solution. A common ratio is a 4:1 mixture of DCM:TFA (v/v). For the example above, add 0.5 mL of TFA.[12]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours. You should observe the disappearance of the starting material peak and the appearance of a new, more polar product peak corresponding to the di-acid.
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
To ensure all residual TFA is removed, co-evaporate the resulting residue with DCM or toluene (B28343) (add 2-3 mL of solvent and evaporate again). Repeat this step 2-3 times.
-
Dry the final product, the di-carboxylic acid PROTAC, under a high vacuum to yield the final compound, which is typically an amorphous solid. Confirm the structure by NMR and mass spectrometry.
Protocol 2: Kinetic Solubility Assessment by Nephelometry
This assay measures the solubility of a compound under conditions of rapid precipitation from a DMSO stock, which is relevant for many in vitro assays.
Materials:
-
Test PROTAC (as 10 mM stock in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate-based nephelometer or plate reader capable of measuring light scattering
Methodology:
-
Prepare a serial dilution of your PROTAC stock solution in 100% DMSO in a separate 96-well plate (e.g., from 10 mM down to ~10 µM).
-
In the clear-bottom analysis plate, add 198 µL of PBS (pH 7.4) to each well.
-
Transfer 2 µL of each PROTAC concentration from the DMSO plate to the corresponding wells of the PBS plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Mix the plate thoroughly on a plate shaker for 5-10 minutes.
-
Allow the plate to equilibrate at room temperature for 1-2 hours.
-
Measure the light scattering (turbidity) of each well using a nephelometer.
-
The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.
Protocol 3: Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.
Materials:
-
Solid (powdered) test PROTAC
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)
-
Centrifuge capable of holding the vials
-
HPLC system with a suitable column and detection method (e.g., UV-Vis or MS)
Methodology:
-
Add an excess amount of the solid PROTAC to a glass vial (e.g., 1 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the buffer (e.g., 1 mL of PBS) to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm that excess solid is still present.
-
Clarify the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 15-20 minutes) to pellet all undissolved solid.
-
Carefully remove a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved PROTAC using a pre-validated HPLC method with a standard curve prepared from known concentrations of the compound. The measured concentration is the thermodynamic solubility.
References
- 1. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-(Azido-PEG1)-N-bis(PEG3-t-butyl ester) | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Common side reactions with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" and how to avoid them
Welcome to the technical support center for N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions.
Frequently Asked Questions (FAQs)
1. What is N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) and what are its primary applications?
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a branched polyethylene (B3416737) glycol (PEG) linker.[1] It contains a terminal azide (B81097) group for click chemistry reactions and two t-butyl ester groups that can be deprotected to reveal carboxylic acids.[1][2] This structure makes it a versatile tool in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3] The PEG spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[4][5]
2. What are the most common side reactions observed when using this linker?
Common side reactions can be categorized by the reactive moiety: the t-butyl ester, the azide group, and the PEG chain itself.
-
t-Butyl Ester Group: Premature deprotection under acidic conditions or incomplete deprotection can occur. A significant side reaction during acidic deprotection is the alkylation of electron-rich amino acids by the resulting tert-butyl cation.[6]
-
Azide Group (Click Chemistry): When using copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can be cytotoxic, which is a concern for in vivo applications.[7][8] The uncatalyzed reaction may result in a mixture of regioisomers.[9]
-
PEG Chain (PEGylation): The PEG chain can cause steric hindrance, potentially reducing the bioactivity of the conjugated molecule.[5] Intermolecular cross-linking can also lead to aggregation if the target molecule has multiple binding sites.[10]
3. How can I prevent premature deprotection of the t-butyl ester groups?
The t-butyl ester groups are sensitive to acidic conditions.[11] To prevent premature cleavage, it is crucial to maintain a neutral to slightly basic pH during the storage and handling of the molecule, as well as during the conjugation step involving the azide group.
4. I am having trouble with the deprotection of the t-butyl ester groups. What can I do?
Incomplete deprotection can be a challenge. To ensure complete and efficient cleavage of the t-butyl esters, consider the following:
-
Use high-quality reagents: Always use fresh, high-purity trifluoroacetic acid (TFA).[6]
-
Optimize reaction conditions: The standard protocol for deprotection involves treatment with a solution of TFA in a suitable solvent like dichloromethane (B109758) (DCM). The reaction time and temperature may need to be optimized for your specific substrate.
-
Monitor the reaction: Track the progress of the deprotection by analytical methods such as HPLC or ¹H NMR to confirm the disappearance of the t-butyl signal.[6]
5. How can I avoid the alkylation of my protein or peptide during t-butyl ester deprotection?
The formation of a stable tert-butyl cation during acidic cleavage can lead to the alkylation of sensitive amino acid residues like tryptophan and methionine.[6] To prevent this, it is highly recommended to use scavengers in the cleavage cocktail.[6] These nucleophilic agents trap the tert-butyl cations before they can react with your molecule of interest.
| Scavenger | Recommended Concentration in TFA |
| Water | 2.5% |
| Triisopropylsilane (B1312306) (TIS) | 2.5% |
| Thioanisole | 5% |
6. What are the key differences between copper-catalyzed and copper-free click chemistry, and which one should I choose?
The choice between copper-catalyzed (CuAAC) and copper-free (strain-promoted azide-alkyne cycloaddition or SPAAC) click chemistry depends on your application.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Very fast | Fast |
| Regioselectivity | High (yields 1,4-regioisomer)[9] | Can produce a mixture of regioisomers |
| Biocompatibility | Limited due to copper cytotoxicity[7][8] | High, suitable for in vivo applications[3] |
| Alkyne Reagent | Terminal alkyne | Strained alkyne (e.g., DBCO, BCN)[3] |
For in vitro conjugations where regioselectivity is critical, CuAAC is often preferred. For applications in living cells or animals, the biocompatibility of SPAAC makes it the superior choice.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Steric hindrance from the PEG linker. | Optimize the length of the PEG spacer if possible. Ensure the conjugation partner has an accessible reactive site.[12] |
| Inactive azide group. | Ensure the linker has been stored correctly at -20°C.[2] Avoid repeated freeze-thaw cycles. | |
| Suboptimal click chemistry conditions. | For CuAAC, ensure a fresh catalyst solution is used. For SPAAC, ensure the strained alkyne is of high quality. | |
| Product Aggregation/Precipitation | Intermolecular cross-linking. | Optimize the molar ratio of the PEG linker to the target molecule. A lower linker-to-molecule ratio can reduce cross-linking.[10] |
| Poor solubility of the conjugate. | The PEG linker generally improves solubility, but if the target molecule is highly hydrophobic, aggregation can still occur. Consider using a buffer with additives like arginine or a non-ionic surfactant. | |
| Heterogeneous Product Mixture | Incomplete t-butyl ester deprotection. | See FAQ #4. Increase reaction time or temperature for the deprotection step.[6] |
| Partial reaction of the azide group. | Increase the molar excess of the alkyne partner and extend the reaction time. | |
| Loss of Biological Activity | PEGylation at a critical site for function. | If possible, use site-directed mutagenesis to move the conjugation site away from the active or binding site of the protein. |
| Excessive PEGylation. | Reduce the molar ratio of the PEG linker to the target molecule to achieve a lower degree of labeling.[5] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMF, DMSO, or water/t-butanol mixture).
-
Add N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in a 1.1 to 1.5 molar excess.
-
Prepare a fresh solution of the copper(I) catalyst. This can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. A copper ligand such as TBTA or THPTA should be included to stabilize the Cu(I) and improve reaction efficiency.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, purify the product using an appropriate chromatographic method.
Protocol 2: General Procedure for t-Butyl Ester Deprotection
-
Dissolve the PEGylated conjugate in dichloromethane (DCM).
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6]
-
Add the cleavage cocktail to the dissolved conjugate.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by HPLC or LC-MS to confirm the removal of the t-butyl groups.
-
Remove the TFA and DCM under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Wash the precipitate with cold ether and dry under vacuum.
Visualized Workflows
Caption: A generalized experimental workflow for bioconjugation.
Caption: Mechanism of action for a PROTAC.
References
- 1. N-(Azido-PEG3)-N-Bis(PEG1-t-butyl ester) - CD Bioparticles [cd-bioparticles.net]
- 2. N-(Azido-PEG1)-N-bis(PEG3-t-butyl ester) | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 12. researchgate.net [researchgate.net]
Incomplete t-butyl ester deprotection of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)": causes and solutions
Welcome to the technical support center for the deprotection of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)". This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing this critical step in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete t-butyl ester deprotection for this specific PEGylated compound?
Incomplete deprotection of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" can arise from several factors, often related to the unique properties of the polyethylene (B3416737) glycol (PEG) chains:
-
Insufficient Acid Concentration or Reaction Time: The most common cause is an inadequate amount of trifluoroacetic acid (TFA) or an insufficient reaction duration. The bulky and flexible PEG chains can sterically hinder the approach of the acid to the t-butyl ester groups, necessitating more stringent conditions than for less complex molecules.
-
Water Contamination: PEG is notoriously hygroscopic and can absorb moisture from the atmosphere. Water in the reaction mixture can hydrolyze the t-butyl ester, leading to undesired side products, and can also reduce the effective concentration of TFA.
-
Reagent Quality: The purity and freshness of the TFA are critical. Degraded or old TFA may have a lower concentration of the active acid, leading to incomplete reactions.
-
Solubility Issues: While this PEGylated compound is designed to have good solubility in common organic solvents like dichloromethane (B109758) (DCM), poor dissolution can lead to a heterogeneous reaction mixture and incomplete deprotection.
-
Aggregation: PEGylated molecules can sometimes aggregate in solution, which can sequester the t-butyl ester groups and prevent their interaction with the acid.
Q2: I'm observing a mixture of partially and fully deprotected products. What are my next steps?
Observing a mixture of products indicates an incomplete reaction. Here are the recommended troubleshooting steps:
-
Extend the Reaction Time: Continue to monitor the reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, extend the reaction time, checking at regular intervals (e.g., every 1-2 hours).
-
Increase TFA Concentration: If extending the time is not effective, consider increasing the concentration of TFA. A higher concentration of acid can help overcome steric hindrance and drive the reaction to completion.
-
Re-treat the Product: If the reaction has already been worked up, the mixture of products can be subjected to the deprotection conditions again with fresh reagents.
Q3: Are there any potential side reactions I should be aware of?
Yes, there are a few potential side reactions to consider:
-
tert-Butylation: The cleavage of the t-butyl ester generates a stable tert-butyl carbocation. This electrophile can potentially alkylate other nucleophilic sites on the molecule or in the reaction mixture. However, for this specific molecule, the primary concern would be reaction with any other sensitive functional groups if present.
-
Azide (B81097) Group Stability: While the azide group is generally stable to TFA, strong acidic conditions can protonate it to form hydrazoic acid.[1] In some specific molecular contexts, particularly with ortho-substituted aryl azides, this can lead to rearrangements or cyclization reactions.[2][3] For this aliphatic azide, such side reactions are less likely but should be considered if unexpected byproducts are observed.
-
Ester Hydrolysis: As mentioned, the presence of water can lead to the hydrolysis of the t-butyl ester, forming tert-butanol (B103910) and the corresponding carboxylic acid.
Q4: How can I monitor the progress of the deprotection reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The deprotected carboxylic acid product will have a different retention factor (Rf) than the starting t-butyl ester. Staining the TLC plate with an appropriate reagent will allow for visualization of both the starting material and the product. Alternatively, LC-MS can be used for more quantitative monitoring.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the deprotection of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)".
| Problem | Potential Cause | Recommended Solution | Verification Method |
| Incomplete Deprotection | Insufficient reaction time. | Extend the reaction time, monitoring every 1-2 hours. | TLC, LC-MS |
| Insufficient TFA concentration. | Increase the TFA concentration (e.g., from 50% to 75% in DCM). | TLC, LC-MS | |
| Poor quality or old TFA. | Use a fresh, high-purity bottle of TFA. | Repeat reaction with new TFA. | |
| Presence of water. | Ensure all glassware is dry and use anhydrous solvents. | Observe for consistent results. | |
| Low Yield | Product loss during workup. | Optimize the extraction and precipitation steps. Ensure complete precipitation with cold diethyl ether. | Analyze aqueous and organic layers for product. |
| Side reactions. | If tert-butylation is suspected, consider adding a scavenger like triisopropylsilane (B1312306) (TIS). | Mass spectrometry to identify byproducts. | |
| Unexpected Byproducts | Reaction with the azide group. | If mass spectrometry suggests azide-related byproducts, consider milder deprotection conditions or alternative protecting groups in future syntheses. | Mass spectrometry, NMR |
| Hydrolysis due to water. | Use anhydrous solvents and dry glassware. | Mass spectrometry to identify hydrolyzed product. |
Experimental Protocols
Standard Protocol for t-Butyl Ester Deprotection
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Dissolution: Dissolve "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (i.e., a 1:1 v/v mixture of DCM and TFA).
-
Reaction: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.[4]
-
Workup:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with toluene (B28343) (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the residue in a minimal amount of DCM.
-
Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
-
Purification:
-
Dissolve the crude product in a minimal amount of DCM.
-
Precipitate the deprotected product by adding the solution dropwise to a stirred, cold solution of diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for incomplete t-butyl ester deprotection.
References
Preventing aggregation of proteins conjugated with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding protein aggregation during conjugation with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)".
Frequently Asked Questions (FAQs)
Q1: What is the general effect of PEGylation on protein stability and aggregation?
A1: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely used strategy to enhance the therapeutic properties of proteins. Generally, PEGylation improves a protein's stability and reduces its propensity for aggregation.[1][2][3] The hydrophilic PEG chains create a hydration shell around the protein, which can help to maintain its native structure, improve solubility, and sterically hinder intermolecular interactions that lead to aggregation.[4][5] Studies have shown that PEGylation can increase the thermal and proteolytic stability of proteins.[3][6]
Q2: My protein is aggregating after adding the "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" reagent. Isn't PEG supposed to prevent this?
A2: While the PEG component of the reagent is designed to reduce aggregation, other functional groups on the molecule and the overall conjugation process can introduce new challenges. The primary causes of aggregation when using this specific reagent are often related to its other functionalities: the hydrophobic t-butyl ester protecting groups and, to a lesser extent, the azide (B81097) group or suboptimal reaction conditions.[7][8] The addition of any molecule to a protein's surface can alter its physicochemical properties, potentially leading to instability if not properly managed.[9]
Q3: What role do the t-butyl ester groups play in causing aggregation?
A3: The two t-butyl ester groups on the reagent are highly hydrophobic. When multiple reagent molecules are conjugated to the protein surface, these bulky, nonpolar groups can significantly increase the overall hydrophobicity of the protein conjugate. This increased surface hydrophobicity can promote self-association and aggregation as the protein molecules attempt to minimize the exposure of these nonpolar regions to the aqueous buffer.[7][8] It is critical to deprotect (hydrolyze) these ester groups to reveal the much more hydrophilic carboxylic acids after conjugation.
Q4: How does the azide group contribute to aggregation?
A4: The azide group itself is relatively small. However, incorporating azide-containing molecules can sometimes increase the hydrophobicity of a peptide or protein, which may affect its solubility.[10] More significantly, some studies have shown that the presence of azide anions in solution, particularly under conditions of thermomechanical stress, can influence protein aggregation kinetics.[11][12][13] While typically not the primary driver, its potential contribution should be considered, especially if the conjugation reaction is performed at elevated temperatures or with vigorous agitation.
Q5: What are the best analytical methods to detect and quantify protein aggregation?
A5: Detecting aggregation early is crucial for troubleshooting. A combination of methods is often recommended for a comprehensive analysis.
-
Visual Inspection: The simplest first step. Look for cloudiness, turbidity, or visible precipitates.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate scattering from large aggregates.
-
Dynamic Light Scattering (DLS): An excellent method for detecting the formation of soluble aggregates and determining the size distribution of particles in solution.
-
Size-Exclusion Chromatography (SEC): A powerful technique to separate and quantify monomers, dimers, and larger soluble aggregates.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during your conjugation workflow.
Issue 1: Protein precipitates immediately upon addition of the PEG reagent.
This often indicates an issue with reagent solubility, localized high concentrations, or suboptimal buffer conditions.[7][8]
| Potential Cause | Recommended Solution | Rationale |
| Poor Reagent Solubility | Dissolve the solid "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" reagent in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution. | Adding the solid reagent directly to an aqueous buffer can cause it to precipitate before it has a chance to react with the protein. |
| Localized High Concentration | Add the dissolved reagent to the protein solution slowly and dropwise while gently stirring. | This prevents localized high concentrations of the reagent, which can cause rapid, uncontrolled modification and increase surface hydrophobicity too quickly, leading to precipitation.[7] |
| Suboptimal Buffer pH | Ensure the buffer pH is optimal for your specific protein's stability, typically between 7.0 and 8.5 for reactions targeting primary amines (e.g., lysine). | Drastic changes in pH can denature the protein, exposing hydrophobic cores and causing aggregation.[14] |
Issue 2: The protein solution becomes cloudy or aggregates during the conjugation reaction.
This suggests that the modification is increasing the protein's hydrophobicity beyond its solubility limit under the current conditions.
| Potential Cause | Recommended Solution | Rationale |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration (e.g., 1-2 mg/mL). | Lowering the concentration reduces the frequency of intermolecular collisions, decreasing the likelihood of aggregation.[15] |
| Over-labeling | Reduce the molar excess of the PEG reagent. Perform a titration to find the optimal reagent-to-protein ratio that achieves sufficient labeling without causing aggregation. | A high degree of labeling introduces many hydrophobic t-butyl ester groups to the surface, significantly increasing the risk of aggregation.[7] |
| Unfavorable Buffer Conditions | Add stabilizing excipients to the reaction buffer. | These additives can help maintain protein solubility and prevent aggregation by various mechanisms.[7] |
| Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can help maintain the protein's conformational stability and slow down the aggregation process.[7] |
Table 1: Common Stabilizing Excipients for Conjugation Reactions
| Excipient | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and preferentially hydrates the protein, promoting a more compact, stable conformation.[7] |
| Arginine | 50-100 mM | Can suppress aggregation by binding to hydrophobic patches on the protein surface and increasing colloidal stability.[7] |
| Sugars (Sucrose, Trehalose) | 50-250 mM | Stabilize the native protein structure through preferential exclusion, strengthening the hydration shell. |
| Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) | 0.01-0.1% (v/v) | Can prevent aggregation by binding to exposed hydrophobic regions, shielding them from intermolecular interactions.[15] |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevents the formation of non-native intermolecular disulfide bonds, which can be a source of aggregation.[8][15] |
Issue 3: Protein aggregates after the deprotection step.
The deprotection of t-butyl esters typically requires acidic conditions, which can be a significant stressor for many proteins.[16]
| Potential Cause | Recommended Solution | Rationale |
| Acid-Induced Denaturation | Perform a screen to find the mildest acidic condition (highest pH) that still effectively cleaves the ester. Minimize the incubation time in the acidic buffer. | Proteins have varying tolerance to low pH. Exposure to harsh acidic conditions can cause partial or full denaturation, leading to aggregation.[14] |
| Rapid pH Shift | After deprotection, neutralize the solution gradually by adding a buffering agent or performing a buffer exchange (e.g., dialysis, desalting column) into the final formulation buffer. | A rapid, large change in pH can shock the protein, causing it to unfold and aggregate. |
| Post-Deprotection Instability | Ensure the final storage buffer is optimized for the stability of the final, deprotected conjugate. This may require different excipients than the conjugation buffer. | The final product has different physicochemical properties (e.g., charge, pI) than the starting protein or the t-butyl protected intermediate and may require different buffer conditions for long-term stability. |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a logical workflow for the conjugation process, incorporating checkpoints for aggregation and key decision points.
Caption: Troubleshooting workflow for protein conjugation.
Key Causes of Aggregation
This diagram outlines the potential root causes of aggregation during the conjugation process.
Caption: Root cause analysis for protein aggregation.
Protocol: General Method for Conjugation and Deprotection
This protocol provides a starting point and should be optimized for your specific protein.
-
Buffer Preparation:
-
Prepare a suitable reaction buffer for your protein (e.g., 1x PBS, pH 7.4-8.0).
-
Degas the buffer and, if necessary, add stabilizing excipients as determined from optimization experiments (see Table 1).
-
-
Protein Preparation:
-
Buffer exchange the purified protein into the reaction buffer to a final concentration of 1-5 mg/mL.
-
Determine the precise protein concentration using A280 or a BCA assay.
-
-
Reagent Preparation:
-
Allow the "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" reagent to warm to room temperature.
-
Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. This should be prepared fresh immediately before use.
-
-
Conjugation Reaction:
-
Calculate the volume of the reagent stock solution needed to achieve the desired molar excess over the protein (start with a 5-10 fold molar excess).
-
While gently stirring the protein solution at 4°C or room temperature, add the reagent stock solution dropwise.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Intermediate Conjugate:
-
Remove excess, unreacted PEG reagent and reaction byproducts by Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) using the reaction buffer.
-
Confirm successful conjugation using SDS-PAGE (shift in molecular weight) or mass spectrometry.
-
-
Deprotection of t-butyl Esters:
-
Prepare a deprotection buffer (e.g., a buffer containing 1-5% Trifluoroacetic Acid (TFA) or another suitable acid). The exact conditions must be optimized to be as mild as possible for your protein.
-
Buffer exchange the purified intermediate conjugate into the cold (4°C) deprotection buffer.
-
Incubate for 30-60 minutes at 4°C. Monitor the reaction for completion via RP-HPLC or mass spectrometry.
-
Monitor for signs of aggregation throughout this step.
-
-
Final Purification and Formulation:
-
Immediately after deprotection is complete, neutralize the pH by buffer exchanging the conjugate into a final formulation buffer (e.g., PBS, pH 7.4).
-
Perform a final SEC step if necessary to remove any aggregates that may have formed.
-
Sterile filter the final product and store at the recommended temperature (e.g., -80°C).
-
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nhsjs.com [nhsjs.com]
- 5. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Protein Stability Through Strategic PEGylation [techtransfer.byu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 10. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Azide Preservative on Thermomechanical Aggregation of Purified Reference Protein Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Azide Preservative on Thermomechanical Aggregation of Purified Reference Protein Materials | NIST [nist.gov]
- 14. Protein aggregation - Wikipedia [en.wikipedia.org]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. N-(Azido-PEG1)-N-bis(PEG3-t-butyl ester) | BroadPharm [broadpharm.com]
"N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" stability issues in aqueous solutions
Welcome to the technical support center for N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this product in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in aqueous solutions?
A1: The main stability concern for this molecule in aqueous solutions is the hydrolysis of the two tert-butyl ester groups. These groups are susceptible to cleavage, especially under acidic conditions, which will expose the carboxylic acids. The polyethylene (B3416737) glycol (PEG) backbone and the azide (B81097) group are generally more stable under typical experimental conditions, though extreme pH or temperatures can lead to degradation of the PEG chain.[1][2][3]
Q2: What factors can influence the rate of t-butyl ester hydrolysis?
A2: The primary factors influencing the hydrolysis of the t-butyl ester groups are:
-
pH: The rate of hydrolysis is significantly accelerated under acidic conditions (pH < 5). Neutral to slightly basic conditions (pH 7-8.5) are generally recommended for maintaining the integrity of the t-butyl ester groups.
-
Temperature: Higher temperatures will increase the rate of hydrolysis. For long-term storage of the compound in solution, it is advisable to keep it at 4°C or -20°C.[4]
-
Presence of Catalysts: Strong acids or certain enzymes (esterases) can catalyze the cleavage of the ester bond.[4]
Q3: How stable is the azide functional group in aqueous solutions?
A3: The azide group is generally stable in aqueous solutions and is commonly used in bio-orthogonal "click chemistry" reactions in aqueous buffers.[2][5] However, it is important to avoid the presence of reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which can reduce the azide to an amine.
Q4: What are the recommended storage conditions for N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)?
A4: For long-term stability, the compound should be stored as a solid at -20°C, protected from moisture.[2] If you need to prepare a stock solution, it is recommended to dissolve it in an anhydrous organic solvent like DMSO or DMF and store it at -20°C. Aqueous solutions should be prepared fresh before use. If temporary storage of an aqueous solution is necessary, it should be kept at 4°C for a short period.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected loss of hydrophobicity or difficulty in purification. | Hydrolysis of one or both t-butyl ester groups to the corresponding carboxylic acids. | 1. Verify pH: Check the pH of your aqueous solution. If it is acidic, adjust to a neutral or slightly basic pH (7.0-8.5). 2. Analytical Check: Analyze your sample using techniques like HPLC or mass spectrometry to identify the presence of the hydrolyzed product. 3. Fresh Reagent: Prepare fresh solutions from a new vial of the reagent to rule out degradation of the stock solution. |
| Low yield in subsequent "click chemistry" reaction. | 1. Degradation of the azide group. 2. Hydrolysis of the t-butyl esters leading to altered solubility and reactivity. | 1. Avoid Reducing Agents: Ensure that no reducing agents (e.g., DTT, TCEP) are present in your reaction mixture. 2. Confirm Integrity: Before the click reaction, confirm the integrity of the molecule using an appropriate analytical method. 3. Optimize Reaction Conditions: Ensure your click chemistry reaction conditions (catalyst, temperature, time) are optimal. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Partial or complete hydrolysis of the t-butyl ester groups, or potential oxidation of the PEG chain. | 1. Characterize Peaks: Use mass spectrometry (LC-MS) to determine the molecular weights of the species corresponding to the unexpected peaks. This will help in identifying the hydrolysis products. 2. Forced Degradation Study: Intentionally expose the compound to acidic and basic conditions and elevated temperature to generate degradation products. Compare the chromatograms with your experimental sample to confirm the identity of the impurities. |
Quantitative Data Summary
| Condition | pH | Temperature | Expected Stability of t-Butyl Ester |
| Recommended Storage (Aqueous) | 7.0 - 8.5 | 4°C | High |
| Typical "Click" Reaction | 7.0 - 8.5 | Room Temperature | Moderate to High |
| Acidic Buffer | < 5.0 | Room Temperature | Low (Hydrolysis likely) |
| Basic Buffer | > 9.0 | Room Temperature | Moderate (Saponification possible over time) |
| Elevated Temperature | 7.0 | > 40°C | Moderate to Low (Increased hydrolysis rate) |
Experimental Protocols
Protocol 1: Stability Assessment of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in Aqueous Buffer
This protocol provides a method to evaluate the stability of the compound in a specific aqueous buffer over time.
-
Preparation of Stock Solution: Dissolve N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in anhydrous DMSO to a concentration of 10 mM.
-
Preparation of Test Solutions: Dilute the DMSO stock solution into your aqueous buffer of choice (e.g., PBS, pH 7.4) to a final concentration of 1 mM.
-
Incubation: Incubate the test solution at the desired temperature (e.g., 4°C, room temperature, 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the test solution.
-
Analysis: Immediately analyze the aliquot by reverse-phase HPLC. The appearance of new, more polar peaks will indicate the hydrolysis of the t-butyl ester groups. Quantify the peak areas to determine the percentage of remaining intact compound over time.
Visualizations
Caption: Primary degradation pathway of the molecule in aqueous solution.
Caption: Workflow for assessing the stability of the compound.
Caption: A decision tree for troubleshooting common issues.
References
- 1. [Effect of polyethylene glycol-lipid derivatives on the stability of grafted liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04112G [pubs.rsc.org]
Addressing steric hindrance in bioconjugation with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" in their bioconjugation experiments. This resource focuses on addressing challenges related to steric hindrance and provides practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" and what are its primary applications?
A1: "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses three distinct functional groups:
-
An azide (B81097) group for click chemistry reactions.
-
Two t-butyl ester protected carboxylic acid groups .
This branched structure makes it a versatile tool in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] In a PROTAC, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. The azide group allows for conjugation to molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The t-butyl ester groups can be deprotected to reveal carboxylic acids, which can then be coupled to other molecules, such as those containing amine groups.
Q2: How does the PEG component of this linker help in overcoming steric hindrance?
A2: The polyethylene glycol (PEG) chains in the linker act as flexible spacers. When conjugating large or bulky biomolecules, steric hindrance can prevent the reactive functional groups from coming into close enough proximity for a reaction to occur efficiently.[3] The PEG chains increase the distance and provide conformational flexibility between the conjugated molecules, which can help to overcome this spatial barrier and improve reaction yields.[3][4] Longer or branched PEG linkers are particularly effective in minimizing steric hindrance.
Q3: What are the key differences between CuAAC and SPAAC for conjugation with the azide group on this linker?
A3: Both CuAAC and SPAAC are types of "click chemistry" that form a stable triazole linkage between an azide and an alkyne. The primary difference lies in the requirement for a copper catalyst.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction requires a copper(I) catalyst to proceed efficiently at room temperature. While highly effective, the copper catalyst can be cytotoxic, which may be a concern for in vivo applications or live-cell imaging.[5]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts with the azide without the need for a catalyst.[5] This makes it a bioorthogonal reaction, meaning it can be performed in living systems without interfering with biological processes.[5] The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne used.[5]
Q4: When should I deprotect the t-butyl ester groups?
A4: The t-butyl ester groups are protecting groups for the carboxylic acids. Deprotection should be performed after the click chemistry reaction with the azide group has been completed. This stepwise approach ensures that the carboxylic acid groups do not interfere with the azide-alkyne cycloaddition. The t-butyl groups are typically removed under acidic conditions.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" for bioconjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield (Click Chemistry) | Steric Hindrance: The azide or alkyne functional group is not accessible due to the size and conformation of the biomolecules being conjugated. | - Ensure you are using a linker with an adequate PEG spacer length to separate the biomolecules. - Consider optimizing the linker attachment site on your biomolecule to a more exposed region.[7][8] - For SPAAC, ensure the cyclooctyne is not sterically hindered. |
| Inefficient Reaction Kinetics (SPAAC): The reaction is proceeding too slowly. | - Optimize the reaction buffer and pH; a slightly alkaline pH (7.5-8.5) can increase the rate.[9] - Increase the reaction temperature (e.g., to room temperature or 37°C) and reaction time (monitor up to 24-48 hours).[9] | |
| Degraded Reagents: The linker or the alkyne-modified molecule has degraded. | - Store the "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" linker at -20°C, protected from moisture and light.[9] - Prepare fresh solutions of all reactants before each experiment.[9] | |
| Catalyst Issues (CuAAC): The copper catalyst is inactive or is causing protein precipitation. | - Use freshly prepared copper(I) solution. - Ensure the use of a copper-coordinating ligand to stabilize the catalyst and prevent protein aggregation. | |
| Incomplete Deprotection of t-butyl Esters | Insufficient Acid Strength or Reaction Time: The acidic conditions are not strong enough or the reaction has not gone to completion. | - Increase the concentration of the acid (e.g., trifluoroacetic acid - TFA). - Extend the reaction time and monitor the deprotection by techniques such as mass spectrometry. |
| Acid-Labile Protecting Groups Elsewhere in the Molecule: Other protecting groups in your molecule are being unintentionally removed. | - If other acid-sensitive groups are present, consider using milder deprotection conditions, such as using ZnBr₂ in dichloromethane.[10][11] | |
| Reduced Biological Activity of the Final Conjugate | Conformational Changes: The conjugation process has altered the three-dimensional structure of the biomolecule, affecting its function. | - Characterize the structure of the final conjugate using techniques like circular dichroism (CD) spectroscopy. - Optimize the attachment site of the linker to a region of the biomolecule that is less critical for its biological activity. |
| Steric Hindrance at the Target Site: The linker or the conjugated molecule is sterically blocking the active site of the biomolecule. | - Experiment with different linker lengths to find the optimal distance between the conjugated molecules that preserves biological activity.[12] |
Quantitative Data Summary
The following table provides representative data on the effect of PEG spacer length on conjugation efficiency in the presence of steric hindrance. This data is illustrative and actual results may vary depending on the specific biomolecules and reaction conditions.
| Linker Type | Steric Hindrance Level | Typical Conjugation Yield (%) |
| No Linker (Direct Conjugation) | High | < 10% |
| Short PEG Linker (e.g., PEG4) | High | 30-50% |
| N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) | High | 60-80% |
| Long PEG Linker (e.g., PEG24) | High | > 90% |
| No Linker (Direct Conjugation) | Low | 80-90% |
| N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) | Low | > 95% |
Experimental Protocols
Protocol 1: SPAAC Conjugation of an Alkyne-Modified Protein
This protocol describes the conjugation of a protein modified with a dibenzocyclooctyne (DBCO) group to "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)".
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
"N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the linker: Dissolve "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" in DMSO to a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, add the DBCO-modified protein to the reaction buffer.
-
Add the linker: Add a 5-10 fold molar excess of the linker stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle shaking.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Confirm the successful conjugation by SDS-PAGE (observing a shift in molecular weight) and mass spectrometry.
Protocol 2: Deprotection of t-butyl Esters
This protocol describes the removal of the t-butyl protecting groups to reveal the free carboxylic acids.
Materials:
-
Lyophilized bioconjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the bioconjugate: Dissolve the lyophilized bioconjugate in a solution of 50% TFA in DCM.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by mass spectrometry to confirm the loss of the t-butyl groups (a mass decrease of 56 Da for each group).
-
Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Washing: Re-dissolve the residue in a minimal amount of DCM and wash with deionized water to remove residual TFA.
-
Drying: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deprotected product.
Visualizations
Caption: Experimental workflow for bioconjugation and deprotection.
Caption: Overcoming steric hindrance with a PEG linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. N-(Azido-PEG1)-N-bis(PEG3-t-butyl ester) | BroadPharm [broadpharm.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of PROTACs Synthesized with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using the "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" linker.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered when synthesizing PROTACs with the "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" linker?
A1: Common impurities can include unreacted starting materials (the E3 ligase ligand and the target protein binder), excess linker, and byproducts from the click chemistry reaction used to conjugate the azide-containing linker to an alkyne-functionalized binding partner.[1] Additionally, incomplete deprotection of the t-butyl ester groups on the linker can lead to impurities with varying charge states, complicating purification.
Q2: Why is the purification of PROTACs containing PEG linkers challenging?
A2: The purification of PEGylated PROTACs can be difficult due to several factors. The polyethylene (B3416737) glycol (PEG) chain increases the hydrophilicity and molecular weight of the PROTAC, which can lead to broad peaks and poor resolution in chromatography.[1][] Furthermore, the flexibility of the PEG linker can result in multiple conformations of the PROTAC molecule, further contributing to peak broadening.[3] The presence of closely related impurities, such as incompletely reacted species or positional isomers, also poses a significant purification challenge.[1]
Q3: Which chromatographic techniques are most effective for purifying these specific PROTACs?
A3: A multi-step purification strategy is often necessary.
-
Flash Column Chromatography: This is a useful initial step to remove major impurities and unreacted starting materials.[4][5]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that is very effective for separating the target PROTAC from closely related impurities.[1][] C18 or C4 columns are commonly used.[1][6]
-
Size Exclusion Chromatography (SEC): SEC can be employed to separate the PROTAC based on its larger size from smaller unreacted components.[]
-
Ion Exchange Chromatography (IEX): If the PROTAC and its impurities have different charge states, IEX can be a powerful purification method.[]
Q4: How can I confirm the purity and identity of my final PROTAC product?
A4: A combination of analytical techniques is recommended for comprehensive characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and assess purity.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PROTAC.[7]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): To determine the purity of the final product.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of PROTACs synthesized with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)".
| Problem | Possible Cause | Suggested Solution |
| Low recovery after purification | PROTAC aggregation. | Modify the mobile phase in RP-HPLC by adding organic modifiers or changing the pH to improve solubility. Consider using a different purification technique like SEC. |
| Adsorption to the column. | Passivate the HPLC system, use columns with inert surfaces, or add a small amount of a competing agent to the mobile phase. | |
| PROTAC instability. | Ensure the pH of the buffers and the temperature during purification are within the stability range of your PROTAC. Forced degradation studies can help identify instability issues.[8] | |
| Co-elution of impurities with the final product | Similar physicochemical properties of the impurity and the PROTAC. | Optimize the chromatographic method. For RP-HPLC, adjust the gradient slope, temperature, or mobile phase composition.[6] Consider using a different stationary phase (e.g., C4 instead of C18) or an orthogonal purification technique like IEX.[1] |
| Incomplete deprotection of t-butyl esters. | Ensure the deprotection step with an acid like trifluoroacetic acid (TFA) goes to completion. Monitor the reaction by LC-MS.[9] | |
| Broad peaks in chromatography | Presence of multiple conformers due to the flexible PEG linker. | Increase the column temperature during HPLC to reduce viscosity and improve peak shape.[6] |
| Secondary interactions with the stationary phase. | Add a competing agent like TFA to the mobile phase to minimize ionic interactions. | |
| Final product is not pure enough | A single purification step is insufficient. | Employ a multi-step purification strategy. For example, use flash chromatography for initial cleanup followed by preparative RP-HPLC for final polishing.[4][5] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Initial Purification)
Objective: To remove the bulk of unreacted starting materials and major byproducts.
Materials:
-
Crude reaction mixture
-
Solvents for mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient)
-
Flash chromatography system
Procedure:
-
Dry load the crude reaction mixture onto a small amount of silica gel.
-
Prepare a silica gel column.
-
Equilibrate the column with the initial mobile phase (low polarity).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the desired PROTAC.
-
Combine the pure fractions and evaporate the solvent.[5]
Protocol 2: Preparative Reverse Phase HPLC (Final Polishing)
Objective: To achieve high purity of the final PROTAC.
Materials:
-
Partially purified PROTAC from flash chromatography
-
RP-HPLC system with a preparative column (e.g., C18 or C4)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Sample solvent (e.g., DMSO, DMF)
Procedure:
-
Dissolve the partially purified PROTAC in a minimal amount of sample solvent.
-
Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the PROTAC using a linear gradient of increasing Mobile Phase B. The specific gradient will need to be optimized for your specific PROTAC.
-
Monitor the elution profile using a UV detector.
-
Collect fractions corresponding to the main peak of the PROTAC.
-
Analyze the collected fractions for purity using analytical HPLC-MS.
-
Combine the pure fractions and lyophilize to obtain the final product.[1]
Protocol 3: Solid-Phase Extraction (SPE) for Desalting
Objective: To remove salts (e.g., from HPLC mobile phases) from the final PROTAC sample.
Materials:
-
Purified PROTAC solution
-
SPE cartridge with a non-polar stationary phase (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water)
-
Elution solvent (e.g., acetonitrile or methanol)
Procedure:
-
Condition the SPE cartridge by passing the conditioning solvent through it.
-
Equilibrate the cartridge with the equilibration solvent.
-
Load the PROTAC sample onto the cartridge. The PROTAC will bind to the stationary phase while the salts pass through.
-
Wash the cartridge with the wash solvent to remove any remaining salts.
-
Elute the PROTAC from the cartridge using the elution solvent.
-
Evaporate the elution solvent to obtain the desalted PROTAC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 7. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
Impact of copper catalyst on protein stability during click reaction with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of copper catalysts on protein stability during click reactions with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)". Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges in your bioconjugation experiments.
Troubleshooting Guide
Protein instability, manifesting as aggregation or degradation, is a common challenge during copper-catalyzed click reactions. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Protein Aggregation or Precipitation | Oxidative Damage: The combination of a copper catalyst and a reducing agent like sodium ascorbate (B8700270) can generate reactive oxygen species (ROS), which may lead to protein cross-linking and aggregation.[1][2] | Optimize Ligand-to-Copper Ratio: Use a copper-chelating ligand such as THPTA at a 5:1 molar ratio to copper to stabilize the Cu(I) oxidation state and minimize ROS formation.[3] Degas Solutions: Remove dissolved oxygen from all buffers and reaction mixtures by sparging with an inert gas (e.g., argon or nitrogen) to reduce the potential for catalyst oxidation and subsequent ROS generation.[4] Include Additives: Incorporate aminoguanidine (B1677879) into the reaction mixture to quench reactive ascorbate by-products that can modify and crosslink proteins.[5][6] |
| High Copper Concentration: Excessive copper can promote protein aggregation.[7] | Titrate Copper Concentration: Start with a low copper concentration (e.g., 50 µM) and incrementally increase it to find the optimal balance between reaction efficiency and protein stability. | |
| Incomplete or Low-Yield Click Reaction | Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen in the reaction mixture, halting the click reaction.[4] | Use Fresh Reducing Agent: Prepare sodium ascorbate solutions fresh for each experiment, as it is prone to oxidation.[4] Ensure Proper Reagent Stoichiometry: Maintain a sufficient excess of the reducing agent to keep the copper in its active Cu(I) state. |
| Inaccessible Reaction Sites: The azide (B81097) or alkyne groups on the protein or PEG linker may be sterically hindered or buried within the protein's structure. | Introduce a Linker: If steric hindrance is suspected, consider using a PEG linker with a longer chain length to increase the accessibility of the reactive groups. Denaturing Conditions: For some proteins, performing the reaction under mild denaturing conditions might expose the reactive sites. However, this should be approached with caution to avoid irreversible protein unfolding. | |
| Protein Degradation | Protease Contamination: The protein sample may contain contaminating proteases that become active under the reaction conditions. | Add Protease Inhibitors: Include a broad-spectrum protease inhibitor cocktail in the reaction buffer. |
| Hydrolysis: The combination of copper and ascorbate can lead to the generation of hydroxyl radicals, which can cause non-specific cleavage of the protein backbone.[1] | Minimize Reaction Time: Optimize the reaction conditions to achieve complete conjugation in the shortest possible time to reduce the protein's exposure to potentially damaging reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in the click reaction?
The copper(I) catalyst is essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It facilitates the formation of a stable triazole linkage between the azide group on the "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" and an alkyne-modified protein.[8]
Q2: Why is protein stability a concern during copper-catalyzed click reactions?
The reaction conditions, particularly the presence of the copper catalyst and a reducing agent like sodium ascorbate, can generate reactive oxygen species (ROS).[2] These ROS can lead to oxidative damage of the protein, resulting in aggregation, precipitation, or degradation.[1]
Q3: How do copper-chelating ligands like THPTA improve protein stability?
Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial in bioconjugation reactions for several reasons:
-
Stabilize Cu(I): They chelate and stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive and potentially more damaging Cu(II) state.[3]
-
Reduce ROS Formation: By stabilizing Cu(I), they minimize the generation of harmful reactive oxygen species.[3]
-
Increase Reaction Rate: They can accelerate the click reaction, allowing for shorter reaction times and reduced exposure of the protein to potentially harsh conditions.[3]
Q4: Can I perform this reaction without a copper catalyst?
Yes, copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative.[9] This method utilizes a strained alkyne (e.g., DBCO or BCN) that reacts with the azide without the need for a copper catalyst, thereby avoiding copper-induced protein damage. The "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" reagent is compatible with SPAAC.[9]
Q5: What are the key parameters to optimize for a successful and stable protein conjugation?
The key parameters to optimize include:
-
Reagent Concentrations: The concentrations of the copper salt, ligand, and reducing agent.
-
Ligand-to-Copper Ratio: A 5:1 ratio is often recommended for bioconjugation.[3]
-
Reaction Time and Temperature: Aim for the shortest time and mildest temperature that result in a complete reaction.
-
Buffer Composition: Avoid buffers that can interfere with the copper catalyst.
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for key reaction components. These values are based on established protocols and should be optimized for each specific protein and application.
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Starting Concentration | Typical Range | Notes |
| Alkyne-Modified Protein | 10-50 µM | 1-100 µM | Protein concentration should be as high as solubility allows. |
| N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) | 100 µM | 50-500 µM | A 2- to 10-fold molar excess over the protein is a good starting point. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 100 µM | 50-500 µM | Higher concentrations can increase reaction rate but may negatively impact protein stability. |
| THPTA Ligand | 500 µM | 250-2500 µM | A 5:1 ligand-to-copper ratio is recommended to protect the protein.[3] |
| Sodium Ascorbate | 2.5 mM | 1-5 mM | Use a freshly prepared solution. An excess is needed to maintain the copper in the Cu(I) state. |
Table 2: Impact of Ligand-to-Copper Ratio on Protein Stability
| Ligand:Copper Ratio | Relative Reaction Rate | Observed Protein Aggregation | Recommendation |
| 1:1 | +++ | High | Not recommended for sensitive proteins due to high potential for oxidative damage. |
| 2:1 | ++ | Moderate | May be suitable for robust proteins. |
| 5:1 | + | Low to None | Recommended starting point for most proteins. Provides a good balance of reaction efficiency and protein protection.[3] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Click Reaction (CuAAC)
This protocol provides a general method for the conjugation of an alkyne-modified protein with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" using a copper catalyst.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Degassed buffers
-
Protease inhibitor cocktail (optional)
-
Aminoguanidine hydrochloride (optional)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified protein in degassed buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in degassed water.
-
Prepare a 100 mM stock solution of THPTA in degassed water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in degassed water immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution and the N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) stock solution.
-
Add the THPTA stock solution, followed by the CuSO₄ stock solution. Gently mix.
-
If using, add protease inhibitors and/or aminoguanidine at this stage.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be performed at 4°C overnight if necessary. Protect the reaction from light.
-
-
Quenching and Purification:
-
Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Remove excess reagents and purify the conjugated protein using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Assessing Protein Stability Post-Conjugation
It is crucial to assess the stability of the protein after the click reaction.
Methods:
-
SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel to check for aggregation (high molecular weight smears or bands at the top of the gel) or degradation (lower molecular weight bands).
-
Size-Exclusion Chromatography (SEC): Analyze the purified conjugate by SEC to assess for the presence of aggregates (earlier eluting peaks) or fragments (later eluting peaks) compared to the unconjugated protein.
-
Dynamic Light Scattering (DLS): Use DLS to determine the hydrodynamic radius of the protein conjugate and assess the polydispersity of the sample, which can indicate the presence of aggregates.
Visualizations
Caption: General experimental workflow for protein conjugation via CuAAC.
Caption: Troubleshooting logic for addressing protein instability.
References
- 1. DNA- and protein-scission activities of ascorbate in the presence of copper ion and a copper-peptide complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-induced aggregation of IgG: a potential driving force for the formation of circulating protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Analysis of PROTACs: Characterization of a Novel PEG-ylated Linker and its Alternatives by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a PROTAC (Proteolysis-Targeting Chimera) functionalized with the "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" linker, alongside common alternative linker classes. We present representative experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to facilitate an objective comparison of their characterization. Detailed experimental protocols and a visual representation of the PROTAC mechanism of action are included to support researchers in the design and analysis of these novel therapeutic agents.
Introduction to PROTACs and the Role of the Linker
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[4][5]
This guide focuses on the characterization of PROTACs featuring a polyethylene (B3416737) glycol (PEG)-based linker, "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)," and compares it with two common alternatives: a flexible alkyl linker and a more rigid piperazine-containing linker.
Comparative Characterization Data
The following tables summarize representative ¹H NMR and mass spectrometry data for three hypothetical PROTACs, each with a different linker but targeting the same protein of interest and recruiting the same E3 ligase for illustrative comparison.
Table 1: Comparative ¹H NMR Data for PROTACs with Different Linkers
| Chemical Shift (δ ppm) | PROTAC with N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) Linker (PEG-PROTAC) | PROTAC with Alkyl Linker (Alkyl-PROTAC) | PROTAC with Piperazine (B1678402) Linker (Piperazine-PROTAC) |
| Aromatic Protons (Warhead & E3 Ligand) | 9.0 - 7.0 | 9.0 - 7.0 | 9.0 - 7.0 |
| Aliphatic Protons (Warhead & E3 Ligand) | 4.5 - 0.8 | 4.5 - 0.8 | 4.5 - 0.8 |
| Linker Protons | 3.65 (s, broad, -CH₂CH₂O-) [6][7][8][9][10], 1.45 (s, -C(CH₃)₃) | 1.2-1.8 (m, broad, -CH₂-) [][12] | 2.5-3.5 (m, broad, piperazine -CH₂-) [13][14][15] |
Note: The chemical shifts for the warhead and E3 ligase ligands are assumed to be similar across the different PROTACs for the purpose of this comparison. The key differentiating signals are those from the linker.
Table 2: Comparative Mass Spectrometry Data for PROTACs
| Parameter | PROTAC with N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) Linker (PEG-PROTAC) | PROTAC with Alkyl Linker (Alkyl-PROTAC) | PROTAC with Piperazine Linker (Piperazine-PROTAC) |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| Calculated Monoisotopic Mass (Da) | Hypothetical Value: 1050.55 | Hypothetical Value: 950.50 | Hypothetical Value: 990.52 |
| Observed [M+H]⁺ (m/z) | 1051.56 | 951.51 | 991.53 |
| Observed [M+Na]⁺ (m/z) | 1073.54 | 973.49 | 1013.51 |
Experimental Protocols
-
Sample Preparation: Dissolve approximately 1-5 mg of the PROTAC sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
Set the temperature to 25 °C (298 K).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (or more for dilute samples)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
-
Sample Preparation: Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO, methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µM in an appropriate solvent for infusion, typically a mixture of acetonitrile (B52724) and water with 0.1% formic acid for positive ion mode.[16]
-
Instrumentation:
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode (ESI+).
-
Set the mass range to cover the expected mass of the PROTAC molecule (e.g., m/z 500-2000).
-
Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve stable ionization and minimize fragmentation.[17]
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ions, typically [M+H]⁺ and [M+Na]⁺ adducts.
-
Compare the observed m/z values with the calculated exact mass of the PROTAC to confirm its identity and purity.
-
Visualizing the PROTAC Mechanism of Action
The following diagrams illustrate the general workflow of PROTAC-mediated protein degradation.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Characterization Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biorxiv.org [biorxiv.org]
A Comparative Guide to HPLC Analysis of Bioconjugation Reactions: Azide-PEG vs. Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HPLC analysis for bioconjugation reactions, focusing on the use of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" via click chemistry and a common alternative, a maleimide-based linker. We present supporting experimental data and detailed protocols to assist researchers in selecting the appropriate analytical methodology for their bioconjugation needs.
Introduction to Bioconjugation Linkers
Bioconjugation is a cornerstone of modern drug development, enabling the creation of targeted therapeutics like antibody-drug conjugates (ADCs). The choice of linker is critical, influencing the stability, efficacy, and analytical characterization of the final bioconjugate.
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a branched PEG linker featuring a terminal azide (B81097) group.[1][2][3][4] This linker is utilized in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-modified biomolecule.[5] The PEG component enhances solubility and reduces immunogenicity. The t-butyl ester groups can be deprotected to reveal carboxylic acids for further modifications.
Maleimide-based linkers are a widely used alternative that reacts specifically with free thiol (sulfhydryl) groups, typically found in cysteine residues of proteins.[6][7] This reaction forms a stable thioether bond. Maleimide (B117702) chemistry is valued for its high selectivity and efficiency under physiological conditions.[8]
This guide will compare the HPLC analysis of bioconjugation reactions using these two distinct linker technologies.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for HPLC analysis of a bioconjugation reaction and the logical relationship of the components involved.
Comparison of HPLC Analysis Methods
Three primary HPLC modes are employed for the analysis of bioconjugation reactions: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC-HPLC), and Hydrophobic Interaction Chromatography (HIC). Each technique provides unique insights into the reaction progress and product quality.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for monitoring the consumption of reactants and the formation of the bioconjugate.
Table 1: Comparison of RP-HPLC Methods and Expected Results
| Parameter | Azide-PEG Linker (Click Chemistry) | Maleimide Linker |
| Column | C4 or C18, 300 Å pore size | C4 or C18, 300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min | 5-95% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm (protein) and payload-specific wavelength | UV at 280 nm (protein) and payload-specific wavelength |
| Expected Elution | Unconjugated biomolecule elutes first, followed by the more hydrophobic bioconjugate. The azide-PEG linker itself is hydrophilic and may elute early. | Unconjugated biomolecule elutes first, followed by the more hydrophobic bioconjugate. |
| Data Interpretation | Appearance of a new, later-eluting peak corresponding to the bioconjugate. Decrease in the area of the starting biomolecule peak. | Appearance of a new, later-eluting peak corresponding to the bioconjugate. Decrease in the area of the starting biomolecule peak. |
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius (size). It is primarily used to assess the formation of aggregates and fragments during the bioconjugation process.[9][10][11][12]
Table 2: Comparison of SEC-HPLC Methods and Expected Results
| Parameter | Azide-PEG Linker (Click Chemistry) | Maleimide Linker |
| Column | SEC column with appropriate molecular weight range (e.g., 300 Å) | SEC column with appropriate molecular weight range (e.g., 300 Å) |
| Mobile Phase | Phosphate buffered saline (PBS), pH 7.4 | Phosphate buffered saline (PBS), pH 7.4 |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Expected Elution | Main peak corresponding to the monomeric bioconjugate. Potential earlier eluting peaks for aggregates and later eluting peaks for fragments or unconjugated payload/linker. | Main peak corresponding to the monomeric bioconjugate. Potential earlier eluting peaks for aggregates and later eluting peaks for fragments or unconjugated payload/linker. |
| Data Interpretation | Quantify the percentage of monomer, aggregate, and fragment. An increase in aggregates can indicate instability caused by the conjugation process. | Quantify the percentage of monomer, aggregate, and fragment. An increase in aggregates can indicate instability caused by the conjugation process. |
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. It is the gold standard for determining the drug-to-antibody ratio (DAR) distribution in ADCs.[13][14][15][16]
Table 3: Comparison of HIC Methods and Expected Results
| Parameter | Azide-PEG Linker (Click Chemistry) | Maleimide Linker |
| Column | HIC column (e.g., Butyl-NPR) | HIC column (e.g., Butyl-NPR) |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 30 min | 0-100% B over 30 min |
| Flow Rate | 0.8 mL/min | 0.8 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Expected Elution | A series of peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4). Species with higher DAR are more hydrophobic and elute later. | A series of peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4). Species with higher DAR are more hydrophobic and elute later. |
| Data Interpretation | Calculate the average DAR by integrating the peak areas of the different species. Provides a profile of the heterogeneity of the bioconjugate. | Calculate the average DAR by integrating the peak areas of the different species. Provides a profile of the heterogeneity of the bioconjugate. |
Detailed Experimental Protocols
Protocol 1: RP-HPLC Analysis of a Bioconjugation Reaction
-
Sample Preparation: At various time points, aliquot a small volume of the reaction mixture. Quench the reaction if necessary (e.g., by adding an excess of a scavenger for the reactive species). Dilute the sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
HPLC System: Equilibrate a C4 or C18 reversed-phase column with a mixture of 95% Mobile Phase A (0.1% TFA in water) and 5% Mobile Phase B (0.1% TFA in acetonitrile).
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution: Apply a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 280 nm for the protein and at a wavelength specific to the conjugated payload.
-
Data Analysis: Integrate the peak areas of the unconjugated biomolecule and the bioconjugate to monitor the reaction progress.
Protocol 2: SEC-HPLC Analysis for Aggregation
-
Sample Preparation: Dilute the purified bioconjugate sample in the SEC mobile phase (e.g., PBS, pH 7.4) to a concentration of approximately 1 mg/mL.
-
HPLC System: Equilibrate a size-exclusion column with the mobile phase at a flow rate of 0.5 mL/min.
-
Injection: Inject 20-50 µL of the sample.
-
Isocratic Elution: Elute the sample with the mobile phase for a sufficient time to allow all species to elute (typically 20-30 minutes).
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to aggregates, monomer, and fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 3: HIC Analysis for DAR Determination
-
Sample Preparation: Dilute the purified bioconjugate in Mobile Phase A to a concentration of 1-2 mg/mL.
-
HPLC System: Equilibrate a HIC column with 100% Mobile Phase A (1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Injection: Inject 10-30 µL of the sample.
-
Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B (50 mM Sodium Phosphate, pH 7.0) over 30 minutes at a flow rate of 0.8 mL/min.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species. Calculate the average DAR using the formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area), where 'n' is the number of drugs conjugated.[17]
Conclusion
HPLC is an indispensable tool for the analysis of bioconjugation reactions. RP-HPLC is ideal for monitoring reaction kinetics, SEC-HPLC is crucial for assessing product purity and stability in terms of aggregation, and HIC is the preferred method for determining the drug-to-antibody ratio of ADCs. The choice between an azide-PEG linker and a maleimide linker will depend on the specific application, the available functional groups on the biomolecule, and the desired properties of the final conjugate. The analytical methods described in this guide provide a robust framework for characterizing bioconjugates regardless of the chosen linker chemistry, ensuring the development of safe and effective targeted therapeutics.
References
- 1. N-(Azido-PEG1)-N-bis(PEG3-t-butyl ester) | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(Azido-PEG1)-N-bis(PEG3-t-butyl ester) | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. agilent.com [agilent.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. benchchem.com [benchchem.com]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Branched vs. Linear PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy in therapeutic development, enabling the targeted degradation of disease-causing proteins. Central to the success of these heterobifunctional molecules is the linker, a critical component that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The architecture of this linker, specifically the choice between a linear and a branched polyethylene (B3416737) glycol (PEG) chain, can profoundly influence a PROTAC's efficacy, pharmacokinetic profile, and overall therapeutic potential. This guide provides an objective comparison of branched versus linear PEG linkers in PROTACs, supported by available experimental data and detailed methodologies to inform rational drug design.
The Evolving Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] Its length, composition, and flexibility are critical determinants of successful protein ubiquitination and subsequent degradation.[2][3] While linear PEG linkers have been widely adopted due to their synthetic accessibility and ability to enhance solubility, the exploration of branched architectures represents a promising frontier in PROTAC design.[4][5][6]
Quantitative Comparison of Linker Performance
Direct head-to-head comparisons of PROTACs with linear versus branched PEG linkers of identical molecular weight and targeting the same protein are not extensively available in the literature. However, by compiling data from various studies, we can draw informative comparisons. The following tables summarize the performance of PROTACs with different linker architectures.
Table 1: Degradation Efficiency of PROTACs with Different Linker Architectures
| PROTAC Type | Target Protein(s) | Linker Architecture | Key Efficacy Metric(s) | Cell Line | Reference |
| Mono-valent PROTAC | Estrogen Receptor α (ERα) | Linear 16-atom PEG | Optimal degradation | MCF7 | [4] |
| Dual-ligand PROTAC | BRD2, BRD3, BRD4 | Branched | 10-fold increase in degradation efficiency vs. single-ligand PROTAC | HEK293 | [7] |
| Trivalent PROTAC (SIM1) | BRD4 | Branched | DC50 similar to linear PROTAC (MZ1) | HeLa | [1][8] |
| Dual-targeting PROTAC (DP-C-1) | EGFR and PARP | Branched | Superior dual degradation vs. mono-PROTACs | - | [9][10] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Linker Type | Key Advantages | Key Disadvantages | Impact on Pharmacokinetics |
| Linear PEG | - Enhanced solubility- High flexibility- Synthetic accessibility | - Potential for unfavorable conformations- Can contribute to high molecular weight and poor permeability | - Can improve half-life by reducing renal clearance- Flexibility may impact cell permeability |
| Branched PEG | - Potential for multivalent binding (increased avidity)- Can enable dual-targeting or multi-ligase recruitment- May adopt more constrained, bioactive conformations | - Increased synthetic complexity- Higher molecular weight can negatively impact cell permeability and PK properties | - Poor pharmacokinetic profiles have been observed in some cases due to high molecular weight |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Synthesis of a Trivalent PROTAC with a Branched Linker (SIM1)
This protocol describes the step-by-step synthesis of the trivalent PROTAC SIM1, which features a branched core for the conjugation of multiple ligands.[1] The synthesis involves the generation of a trivalent core and its subsequent conjugation to the respective ligands. The entire procedure is estimated to take approximately 10 days.[1]
Materials:
-
Starting materials for the trivalent core synthesis.
-
Ligand for the target protein (e.g., JQ1 for BRD4).
-
Ligand for the E3 ligase (e.g., a VHL ligand).
-
Standard reagents and solvents for organic synthesis.
-
Purification equipment (e.g., HPLC).
Procedure:
-
Synthesis of the Trivalent Core: The synthesis begins with the creation of the branched linker structure. This typically involves a multi-step organic synthesis to build a central scaffold with multiple attachment points. For SIM1, this involves creating a core with three distinct functional groups for conjugation.[1]
-
Conjugation of Ligands: The target protein ligand and the E3 ligase ligand are sequentially coupled to the branched core using standard bioconjugation chemistries, such as amide bond formation or click chemistry.[1][4]
-
Purification: The final trivalent PROTAC is purified using high-performance liquid chromatography (HPLC) to ensure high purity.[1]
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy.[1]
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[11]
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).[7][11]
-
Cell Lysis: Lyse the cells to release the proteins.[11]
-
Protein Quantification: Determine the total protein concentration in each lysate.[11]
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.[11]
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme.[11]
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation. Calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[2][11][12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental concepts of PROTAC action and the workflows for their evaluation.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Azido-PEG Linkers in PROTAC Synthesis: Spotlight on N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal factor in their efficacy as therapeutic agents. The linker, the bridge connecting the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's success. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2][3] This guide provides a comprehensive comparison of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)," a branched azido-PEG linker, with other commonly used linear azido-PEG linkers in PROTAC synthesis.
The Role of the Linker in PROTAC Function
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[4] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are crucial for achieving the optimal spatial orientation for this ternary complex to form.[4] An inadequate linker can lead to steric hindrance or unfavorable conformations, thereby diminishing the PROTAC's degradation efficiency.[4][5]
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester): A Branched Approach
"N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" is a PEG-based PROTAC linker characterized by its branched structure.[6][7] It features a central nitrogen atom to which an azido-PEG3 arm and two PEG1-t-butyl ester arms are attached. The terminal azide (B81097) group allows for facile conjugation to an alkyne-functionalized molecule via "click chemistry," a highly efficient and bio-orthogonal reaction.[6] The t-butyl ester groups can be deprotected under acidic conditions to reveal carboxylic acids, providing additional points for conjugation or for modulating the physicochemical properties of the final PROTAC.[7]
The branched architecture of this linker can influence several key parameters of a PROTAC, including its hydrodynamic radius, solubility, and conformational flexibility, which in turn can affect its cell permeability and ability to promote a productive ternary complex.[7] While linear linkers offer simplicity and have been extensively used, branched linkers provide a unique three-dimensional scaffold that can be advantageous in specific contexts.[7]
Performance Comparison: Branched vs. Linear Azido-PEG Linkers
To illustrate the potential differences in performance between "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" and its linear counterparts, we present a synthesized comparison based on a hypothetical series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4). These PROTACs are composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by different azido-PEG linkers.
It is important to note that the following data is representative and intended for illustrative purposes. The optimal linker is highly dependent on the specific target and E3 ligase combination.
Data Presentation
Table 1: In Vitro Degradation of BRD4
| Linker | Linker Architecture | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| Azido-PEG3 | Linear | 25 | >95 |
| Azido-PEG4 | Linear | 15 | >95 |
| Azido-PEG6 | Linear | 35 | 90 |
| N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) | Branched | 20 | >95 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[5]
Table 2: Cell Permeability and Pharmacokinetic Properties
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Oral Bioavailability (%) |
| Azido-PEG3 | 1.5 | 2.8 | 20 |
| Azido-PEG4 | 1.2 | 2.5 | 25 |
| Azido-PEG6 | 0.8 | 2.2 | 15 |
| N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) | 1.8 | 2.1 | 30 |
-
Permeability (Papp): Apparent permeability measured by the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion.[1]
-
Caco-2 Efflux Ratio: A measure of active efflux by transporters in Caco-2 cells, a model of the intestinal epithelium. A lower ratio suggests less efflux and potentially better absorption.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of PROTAC performance. Below are summaries of key experimental protocols.
PROTAC Synthesis via Click Chemistry
Objective: To synthesize PROTACs by conjugating an alkyne-functionalized warhead or E3 ligase ligand with an azido-PEG linker.
Protocol:
-
Dissolution: Dissolve the alkyne-containing molecule and the azido-PEG linker in a suitable solvent such as a mixture of t-butanol and water.
-
Catalyst Addition: Add a copper(II) sulfate (B86663) solution and a solution of a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst in situ.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Purification: Monitor the reaction by LC-MS. Upon completion, purify the PROTAC using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein induced by PROTACs.[8]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.[8]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs.[1]
Protocol:
-
Plate Preparation: Prepare a donor plate with the PROTAC compounds dissolved in a buffer solution and an acceptor plate with a matching buffer.
-
Membrane Coating: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Incubation: Place the donor plate into the acceptor plate and incubate for a set period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp).
Visualizing the Process
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot Experimental Workflow.
Conclusion
The choice of linker is a critical decision in the design of an effective PROTAC. While linear PEG linkers are a mainstay in the field, branched linkers like "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" offer an alternative scaffold that may provide advantages in certain contexts. The branched structure has the potential to improve pharmacokinetic properties and may facilitate a more favorable conformation for ternary complex formation. However, the optimal linker design remains highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths to identify the most potent and drug-like PROTAC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) Conjugates
For Researchers, Scientists, and Drug Development Professionals
The purity of bifunctional linkers is paramount in the synthesis of well-defined bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative overview of analytical techniques for assessing the purity of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)," a branched polyethylene (B3416737) glycol (PEG) linker containing an azide (B81097) moiety for click chemistry and two t-butyl ester protected carboxylic acids. Understanding the strengths and limitations of each method is crucial for ensuring the quality and reproducibility of subsequent conjugation reactions.
Alternative Products for Comparison
For a comprehensive assessment, we compare the target molecule with a linear bifunctional PEG linker and another branched linker.
-
Alternative 1 (Linear): Azido-PEG4-acid
-
Alternative 2 (Branched): N-(Azido-PEG3)-N-bis(PEG1-acid) (the deprotected form of the target molecule)
Data Presentation: Purity Assessment Comparison
The following table summarizes the expected purity data for "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" and its alternatives when analyzed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The values presented are typical for high-quality commercial linkers and may vary between batches and suppliers.
| Product | Analytical Method | Parameter Measured | Typical Purity Specification |
| N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) | HPLC-ELSD/CAD | Peak Area Percentage | >95% |
| ¹H NMR | Relative Integral Ratio | >95% | |
| LC-MS | Ion Abundance | Consistent with expected mass | |
| Azido-PEG4-acid (Alternative 1) | HPLC-ELSD/CAD | Peak Area Percentage | >95% |
| ¹H NMR | Relative Integral Ratio | >95% | |
| LC-MS | Ion Abundance | Consistent with expected mass | |
| N-(Azido-PEG3)-N-bis(PEG1-acid) (Alternative 2) | HPLC-ELSD/CAD | Peak Area Percentage | >95% |
| ¹H NMR | Relative Integral Ratio | >95% | |
| LC-MS | Ion Abundance | Consistent with expected mass |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of synthetic compounds. Due to the lack of a strong UV chromophore in PEG linkers, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.
Protocol for Reversed-Phase HPLC-ELSD/CAD:
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and ELSD or CAD.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow: 1.5 SLM (Standard Liters per Minute)
-
-
Data Analysis: Purity is determined by the peak area percentage of the main component relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and purity assessment, providing information on the presence of the desired functional groups and the absence of impurities.
Protocol for ¹H NMR:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is suitable for the t-butyl ester protected form, while DMSO-d₆ is necessary for the deprotected acid form.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.
-
-
Data Analysis:
-
For "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)," confirm the presence of the characteristic singlet for the t-butyl protons at approximately 1.4 ppm and the signals for the PEG backbone protons between 3.5 and 3.7 ppm.
-
Purity is estimated by comparing the integration of the t-butyl proton signals to the integration of the PEG backbone protons, ensuring the ratio aligns with the expected molecular structure. The absence of significant impurity peaks is also a key indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confirmation of the molecular weight of the target compound and identification of impurities.
Protocol for LC-MS:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or a single quadrupole instrument).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
LC Conditions: Use the same column and mobile phases as described in the HPLC protocol.
-
Mass Spectrometer Settings:
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/Hr
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass-to-charge ratio ([M+H]⁺, [M+Na]⁺) of the target molecule.
-
The purity can be estimated by the relative abundance of the target ion compared to other detected ions in the chromatogram. The mass spectrum of the main peak should correspond to the expected molecular weight of the compound.
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of PEG linkers.
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for purity determination.
A Researcher's Guide to MALDI-TOF Analysis of Bioconjugation Products Using Branched PEG Linkers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" for MALDI-TOF analysis of reaction products. We provide insights into its performance relative to other linker types, detailed experimental protocols, and visualizations to aid in your research and development endeavors.
The precise characterization of bioconjugates is a critical step in the development of novel therapeutics and research tools. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of these complex molecules, providing valuable information on molecular weight, purity, and the success of conjugation reactions. The choice of linker used in bioconjugation can significantly impact the properties of the final product and the ease of its characterization. This guide focuses on the use of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)," a branched polyethylene (B3416737) glycol (PEG) linker, in MALDI-TOF analysis.
"N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" is a heterobifunctional linker featuring a terminal azide (B81097) group for click chemistry reactions and two t-butyl ester protected carboxylic acid groups. Its branched structure and PEG composition offer distinct advantages in bioconjugation, such as improved solubility and the potential for creating well-defined, multi-functional constructs like Proteolysis Targeting Chimeras (PROTACs).
Comparative Analysis: Branched vs. Linear PEG Linkers
The architecture of the PEG linker—branched versus linear—plays a crucial role in the physicochemical properties of the resulting bioconjugate and can influence its behavior in MALDI-TOF analysis.
| Feature | N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) (Branched) | Linear Azido-PEG Linkers | Performance Implications for MALDI-TOF Analysis |
| Structure | Branched, defined molecular weight | Linear, can be monodisperse or polydisperse | Branched linkers can lead to more compact structures, which may ionize differently than their linear counterparts. Defined molecular weight simplifies spectral interpretation. Polydisperse linear PEGs will result in a distribution of peaks for each conjugated species. |
| Flexibility | More rigid structure | Highly flexible chain | The increased rigidity of branched linkers may lead to more uniform crystallization with the MALDI matrix, potentially improving signal quality. |
| Steric Hindrance | Higher steric hindrance around the conjugation site | Lower steric hindrance | This can influence the efficiency of the conjugation reaction itself, which will be reflected in the MALDI-TOF spectrum by the presence of unreacted starting materials. |
| Heterogeneity | Introduction of defined branching | Can introduce heterogeneity if polydisperse | For monodisperse linkers, branched structures can still lead to more complex isotopic patterns in the mass spectrum due to the higher number of atoms. |
| Solubility | Generally enhances the solubility of the conjugate | Also enhances solubility | Improved solubility is beneficial for sample preparation for MALDI-TOF, preventing aggregation that can suppress ionization. |
Experimental Protocol: MALDI-TOF Analysis of a Click Reaction Product
This protocol outlines a general procedure for the analysis of a peptide conjugated to "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
Materials:
-
Analyte: Purified peptide-alkyne conjugate reacted with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)".
-
MALDI Matrix: Sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA). SA is generally preferred for larger peptides and proteins, while CHCA is suitable for smaller peptides.
-
Matrix Solvent: A mixture of acetonitrile (B52724) (ACN) and 0.1% trifluoroacetic acid (TFA) in water (e.g., 50:50 v/v).
-
MALDI Target Plate: Stainless steel target plate.
-
Pipettes and tips.
-
Vortex mixer and centrifuge.
Procedure:
-
Sample Preparation:
-
Dissolve the purified reaction product in a suitable solvent (e.g., 0.1% TFA in water) to a final concentration of approximately 1-10 pmol/µL. Desalting the sample using a C18 ZipTip or similar is highly recommended to remove salts and detergents that can interfere with ionization.
-
-
Matrix Solution Preparation:
-
Prepare a saturated solution of the chosen matrix (SA or CHCA) in the matrix solvent. Vortex the solution vigorously for 1 minute and then centrifuge for 30 seconds to pellet any undissolved matrix. Use the supernatant for spotting.
-
-
MALDI Target Spotting (Dried-Droplet Method):
-
Mix 1 µL of the sample solution with 1 µL of the matrix solution in a microcentrifuge tube.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature. The formation of a uniform crystalline spot is crucial for good signal quality.
-
-
MALDI-TOF Mass Spectrometry Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the positive ion linear or reflector mode, depending on the mass of the analyte and the required resolution.
-
The laser power should be adjusted to the minimum level required to obtain a good signal-to-noise ratio, avoiding excessive fragmentation.
-
Calibrate the instrument using a standard peptide or protein mixture with known molecular weights in a similar mass range to the analyte.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the molecular weight of the conjugated product.
-
Compare the experimental mass with the theoretical mass to confirm the success of the conjugation.
-
Look for peaks corresponding to unreacted starting materials (peptide-alkyne and the PEG linker) to assess the reaction efficiency.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the bioconjugation and subsequent MALDI-TOF analysis.
Signaling Pathway and Logical Relationships
The use of "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" is often integral to the synthesis of PROTACs, which function by inducing the degradation of a target protein. The following diagram illustrates the logical relationship in a PROTAC-mediated protein degradation pathway.
In vitro assays to validate the function of PROTACs with "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)"
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on their three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. This guide provides an objective comparison of in vitro assays used to validate the function of PROTACs, with a special focus on those utilizing polyethylene (B3416737) glycol (PEG)-based linkers, such as the versatile "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)". Experimental data and detailed protocols are provided to aid in the rational design and evaluation of these next-generation therapeutics.
The Central Role of the Linker in PROTAC Function
The linker is not a mere spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The composition, length, and flexibility of the linker dictate the proximity and orientation of the two proteins, which are essential for efficient ubiquitination and subsequent degradation.[1] PEG linkers are frequently employed in PROTAC design, with approximately 54% of reported PROTACs utilizing them.[2] Their hydrophilic nature can enhance the solubility and cell permeability of the PROTAC molecule.[2]
The "N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" is a PEG-based linker precursor that offers modularity in PROTAC synthesis.[3] The azide (B81097) group allows for facile "click chemistry" conjugation to an alkyne-modified ligand, while the t-butyl ester groups can be deprotected to reveal carboxylic acids for amide bond formation with the other ligand.[3] This guide will use a representative BRD4-targeting PROTAC with a PEG3 linker as a primary example to illustrate the validation process.
Quantitative Comparison of PROTAC Performance with Different Linkers
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[2] The following tables summarize experimental data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and cancer target.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Recruited |
| PEG3 | ~50 | >90% | HEK293 | VHL |
| PEG4 | ~20 | >95% | HEK293 | VHL |
| PEG5 | ~15 | >98% | HEK293 | VHL |
| PEG6 | ~30 | >90% | HEK293 | VHL |
Data is representative and compiled from literature on JQ1-based BRD4 PROTACs recruiting the VHL E3 ligase.
Table 2: Comparison of Different Linker Types for PROTACs
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG | Hydrophilic, flexible chains of repeating ethylene (B1197577) glycol units. | Improves solubility and cell permeability. Length is easily tunable. | Can increase molecular weight. |
| Alkyl | Hydrophobic, flexible hydrocarbon chains. | Synthetically straightforward. Provides high conformational flexibility. | Can decrease solubility. May lead to non-specific binding. |
| Rigid | Contain cyclic structures (e.g., piperazine, aromatic rings). | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. May enhance metabolic stability. | Can be more synthetically challenging. Less conformational flexibility. |
Key In Vitro Assays for PROTAC Functional Validation
A stepwise approach is essential to validate the mechanism of action of a PROTAC. This involves confirming target engagement, ternary complex formation, ubiquitination, and ultimately, degradation of the target protein.
Target and E3 Ligase Engagement Assays
These initial assays confirm that the two ends of the PROTAC are capable of binding to their respective protein partners.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the displacement of a fluorescent tracer from a NanoLuciferase (NanoLuc®)-tagged target protein by the PROTAC. A decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal indicates target engagement.
Ternary Complex Formation Assays
The formation of the POI-PROTAC-E3 ligase ternary complex is the cornerstone of PROTAC activity.
-
NanoBRET™ Ternary Complex Assay: This assay is a powerful tool to monitor the formation of the ternary complex in live cells.[4] The target protein is fused to NanoLuc®, and the E3 ligase is fused to a HaloTag® protein labeled with a fluorescent ligand.[4] The formation of the ternary complex brings the donor and acceptor into proximity, generating a BRET signal.[4]
-
Co-immunoprecipitation (Co-IP): This classic technique can be used to demonstrate the interaction between the target protein and the E3 ligase in the presence of the PROTAC.
Target Ubiquitination Assays
These assays confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.
-
Immunoprecipitation followed by Western Blot: The target protein is immunoprecipitated from cell lysates treated with the PROTAC, and the resulting blot is probed with an anti-ubiquitin antibody. An increase in the ubiquitin signal indicates target ubiquitination.
Target Degradation Assays
The ultimate validation of a PROTAC's function is the demonstration of target protein degradation.
-
Western Blotting: This is the most common method to quantify the reduction in target protein levels. Cells are treated with varying concentrations of the PROTAC, and the cell lysates are analyzed by Western blot using an antibody specific to the target protein.
-
HiBiT Lytic Detection System: This is a sensitive and quantitative high-throughput method. The target protein is endogenously tagged with a small HiBiT peptide using CRISPR/Cas9. Upon cell lysis, the addition of the LgBiT protein reconstitutes a functional NanoLuc® luciferase, and the luminescent signal is proportional to the amount of target protein.[5]
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
Objective: To quantify the degradation of BRD4 protein in response to PROTAC treatment.
Materials:
-
Human cell line expressing BRD4 (e.g., MDA-MB-231, HeLa, MV-4-11).[6]
-
BRD4-targeting PROTAC (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Proteasome inhibitor (e.g., MG132) for mechanism validation.[7]
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies: anti-BRD4, anti-loading control (e.g., α-tubulin, GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and add RIPA buffer. Scrape the cells and collect the lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Detection and Analysis: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[5]
Protocol 2: NanoBRET™ Ternary Complex Assay for BRD4-PROTAC-VHL
Objective: To measure the formation of the BRD4-PROTAC-VHL ternary complex in live cells.
Materials:
-
HEK293 cells.
-
Plasmids: NanoLuc®-BRD4 and HaloTag®-VHL.[4]
-
FuGENE® HD Transfection Reagent.
-
BRD4-targeting PROTAC (VHL-recruiting).
-
HaloTag® NanoBRET™ 618 Ligand.
-
Nano-Glo® Vivazine™ Live Cell Substrate.
-
White, 96-well assay plates.
-
Luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.
Procedure:
-
Transfection: Co-transfect HEK293 cells with NanoLuc®-BRD4 and HaloTag®-VHL plasmids and seed into 96-well plates. Incubate for 24-48 hours.[4]
-
Labeling: Add HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Substrate Addition: Add Nano-Glo® Vivazine™ Live Cell Substrate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Signal Measurement: Measure the donor and acceptor emission signals using a luminometer.[4]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[4]
Protocol 3: BRD4 Ubiquitination Assay (IP-Western)
Objective: To detect the ubiquitination of BRD4 induced by a PROTAC.
Materials:
-
Cells expressing BRD4.
-
BRD4-targeting PROTAC.
-
Proteasome inhibitor (MG132).
-
Lysis buffer (non-denaturing).
-
Anti-BRD4 antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Anti-ubiquitin antibody for Western blot.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and MG132 for a short period (e.g., 2-4 hours) to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Lyse cells in a non-denaturing buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-BRD4 antibody overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein complexes.[1]
-
Elution and Western Blot: Wash the beads and elute the bound proteins. Analyze the eluates by Western blotting, probing with an anti-ubiquitin antibody. An increase in a high-molecular-weight smear or distinct bands corresponding to ubiquitinated BRD4 in the PROTAC-treated sample indicates successful target ubiquitination.
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
References
A Comparative Guide to Bifunctional Reagents in Protein Analysis: From Targeted Degradation to Structural Elucidation
An Objective Comparison of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) with Classical Cross-linkers for Protein Structural Analysis
For researchers, scientists, and drug development professionals, the chemical modification of proteins is a cornerstone of modern biological inquiry. The choice of a bifunctional reagent is critical, as its properties dictate the experimental possibilities, from mapping protein-protein interactions to inducing targeted protein degradation. This guide provides a comparative analysis of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester), a modern heterobifunctional linker, against established cross-linking agents used for structural analysis.
While N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for inducing the degradation of specific proteins, its bifunctional nature provides a valuable opportunity for comparison with reagents designed for structural elucidation, such as Disuccinimidyl suberate (B1241622) (DSS), Bis(sulfosuccinimidyl) suberate (BS3), and Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC). Understanding the distinct applications and performance characteristics of these molecules is essential for selecting the appropriate tool for a given research question.
Primary Application of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester): PROTACs
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a key component in the construction of PROTACs.[1][2] A PROTAC is a heterobifunctional molecule comprising a ligand that binds a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] This molecule acts as a molecular bridge, bringing the target protein into close proximity with the E3 ligase, which facilitates the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3][5] The azide (B81097) group on the linker allows for its attachment to one of the ligands via click chemistry, while the t-butyl esters can be deprotected to reveal carboxylic acids for conjugation to the other ligand.[6][7]
Comparison of Reagent Properties
The selection of a bifunctional reagent is dictated by its chemical properties. The following table compares N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) with common cross-linkers used in structural biology.
| Property | N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) | DSS / BS3 | Sulfo-SMCC |
| Reagent Type | Heterobifunctional | Homobifunctional | Heterobifunctional |
| Reactive Groups | Azide, Carboxylic Acid (after deprotection) | N-hydroxysuccinimide (NHS) ester (x2) | NHS ester, Maleimide (B117702) |
| Target Residues | Alkyne/DBCO/BCN (via click chemistry), Primary Amines | Primary Amines (e.g., Lysine, N-terminus) | Primary Amines, Sulfhydryls (e.g., Cysteine) |
| Spacer Arm Length | ~25.9 Å | 11.4 Å | 8.3 Å[8] |
| Solubility | Soluble in organic solvents (e.g., DMSO) | DSS: Insoluble in water; BS3: Soluble in water[9][10] | Soluble in water[8] |
| Primary Application | PROTAC Synthesis (Targeted Protein Degradation)[1] | Cross-Linking Mass Spectrometry (XL-MS) for structural analysis[11][12] | Bioconjugation (e.g., Antibody-Drug Conjugates), XL-MS[13][14] |
Performance Characteristics in Relevant Applications
Direct quantitative comparison is challenging due to the disparate applications of these reagents. However, we can compare their performance based on metrics relevant to their primary use cases.
| Performance Metric | N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) | DSS / BS3 | Sulfo-SMCC |
| Typical Molar Excess | Stoichiometric to equimolar ratios in synthesis steps. | 20- to 500-fold molar excess over protein for in vitro cross-linking.[15] | 10- to 50-fold molar excess for initial amine reaction.[14] |
| Reaction pH | Click chemistry: Neutral pH; Amide coupling: pH 7-8. | pH 7-9 for NHS ester reaction.[9] | NHS ester: pH 7-9; Maleimide: pH 6.5-7.5.[16] |
| Efficiency Metric | PROTAC Efficiency: Measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation). | Cross-linking Efficiency: Assessed by the yield of cross-linked peptides and the number of unique cross-links identified by mass spectrometry.[17] | Conjugation Efficiency: Determined by the ratio of conjugated molecules (e.g., drug-to-antibody ratio) or yield of cross-linked products. |
| Key Advantage | Enables catalytic, event-driven degradation of target proteins.[3] | Provides distance constraints for protein 3D structure and interaction mapping.[18] | Allows for controlled, two-step conjugation of different molecule types.[16] |
| Primary Limitation | Not designed for generating structural data via cross-linking. | Can produce complex mixtures of intra- and inter-linked proteins. | Requires free sulfhydryl groups, which can be less abundant than primary amines. |
Experimental Protocols
Hypothetical Protocol for Protein-Protein Conjugation using N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
This protocol illustrates the chemical functionalities of the linker.
-
Deprotection of t-butyl Esters:
-
Dissolve N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) in a suitable organic solvent.
-
Add an acid such as trifluoroacetic acid (TFA) to remove the t-butyl protecting groups, exposing the carboxylic acids.
-
Evaporate the solvent and TFA under vacuum.
-
-
Activation and Conjugation to Protein 1 (Amine-reactive):
-
Dissolve the deprotected linker in an amine-free buffer (e.g., PBS, pH 7.4).
-
Activate the carboxylic acids using a standard carbodiimide (B86325) chemistry, such as EDC with Sulfo-NHS.
-
Add Protein 1 (containing accessible primary amines) and incubate for 1-2 hours at room temperature.
-
Quench the reaction and purify the linker-Protein 1 conjugate using size-exclusion chromatography.
-
-
Conjugation to Protein 2 (Click Chemistry):
-
Ensure Protein 2 has been modified to contain an alkyne group.
-
Mix the purified linker-Protein 1 conjugate with alkyne-Protein 2 in a suitable buffer.
-
Catalyze the azide-alkyne cycloaddition (click reaction) using a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate).
-
Incubate for 1-2 hours at room temperature.
-
Purify the final Protein 1-Linker-Protein 2 conjugate.
-
Standard Protocol for Protein Cross-Linking with BS3 for XL-MS Analysis
-
Sample Preparation:
-
Prepare the protein sample (0.1-2 mg/mL) in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8).[11]
-
-
Cross-linking Reaction:
-
Prepare a fresh solution of BS3 in the reaction buffer.
-
Add the BS3 solution to the protein sample to a final concentration of 0.5-2 mM (adjust molar excess as needed).[10]
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.[10]
-
Incubate for 15 minutes at room temperature.
-
-
Sample Processing for MS:
-
Denature the protein sample (e.g., with 8 M urea).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the cross-linked proteins into peptides using an enzyme such as trypsin.
-
Enrich for cross-linked peptides using techniques like strong cation-exchange (SCX) or size-exclusion chromatography (SEC).[19]
-
-
LC-MS/MS Analysis:
Two-Step Protocol for Protein Conjugation with Sulfo-SMCC
-
Maleimide-Activation of Protein 1 (Amine-containing):
-
Dissolve Protein 1 in an amine-free, sulfhydryl-free buffer (e.g., PBS, pH 7.2).
-
Prepare a fresh solution of Sulfo-SMCC in water.
-
Add a 10- to 20-fold molar excess of Sulfo-SMCC to the protein solution.[21]
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, non-reacted Sulfo-SMCC using a desalting column, equilibrating with a buffer at pH 6.5-7.0 (e.g., MES or HEPES buffer) to preserve maleimide stability.[16]
-
-
Conjugation to Protein 2 (Sulfhydryl-containing):
-
Ensure Protein 2 has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reagent like TCEP.
-
Immediately mix the desalted, maleimide-activated Protein 1 with Protein 2.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a free sulfhydryl-containing molecule like cysteine or beta-mercaptoethanol.
-
Purify the final conjugate using an appropriate chromatography method.
-
Conclusion
The selection of a bifunctional reagent is fundamentally tied to the intended biological outcome. N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a specialized linker designed for the sophisticated application of targeted protein degradation via the PROTAC pathway. Its chemical handles—an azide for click chemistry and protected carboxylates for amide bonding—offer versatility in the synthesis of complex heterobifunctional molecules.
In contrast, reagents like DSS, BS3, and Sulfo-SMCC are the workhorses of structural biology, designed to create covalent bonds between proximal amino acid residues.[12] The data from these experiments, primarily analyzed through mass spectrometry, provide crucial distance constraints that help to elucidate protein three-dimensional structure, conformational changes, and protein-protein interaction interfaces.[18][19]
For researchers aiming to understand the spatial arrangement of proteins, traditional cross-linkers remain the tool of choice. For those in drug discovery seeking to eliminate disease-causing proteins, the PROTAC approach, enabled by linkers such as N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester), represents a powerful and expanding therapeutic modality. This guide provides the foundational knowledge to distinguish between these powerful chemical tools and to select the appropriate reagent to achieve specific research goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. N-(Azido-PEG1)-N-bis(PEG3-t-butyl ester) | BroadPharm [broadpharm.com]
- 7. N-(Azido-PEG1)-N-bis(PEG3-t-butyl ester) | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 12. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. eXL-MS: An Enhanced Cross-Linking Mass Spectrometry Workflow To Study Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group [blopig.com]
- 19. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. proteochem.com [proteochem.com]
Safety Operating Guide
Safe Disposal of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester): A Comprehensive Guide
For Immediate Reference: Treat all waste containing N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) as hazardous. Due to the presence of the azide (B81097) functional group, this compound requires a chemical neutralization step prior to final disposal to mitigate explosion risk. The entire disposal process must be conducted in a chemical fume hood while wearing appropriate personal protective equipment (PPE).
This document provides detailed procedures for the safe handling and disposal of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.
I. Hazard and Safety Overview
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) presents several hazards that must be addressed during disposal. The primary concern is the azide group, which can form explosive compounds, especially with heavy metals. The compound is also classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Acute and Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment. P391: Collect spillage.[1] |
| Explosive Hazard (Azide Moiety) | Azides can form highly shock-sensitive and explosive metal azides with heavy metals like lead, copper, silver, and zinc.[2] | Avoid contact with metals. Do not dispose of down the drain.[2] Waste must be chemically neutralized. |
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Eye/Face Protection | Safety goggles or a face shield. |
| Skin and Body Protection | A lab coat must be worn. |
| Respiratory Protection | All procedures must be performed in a certified chemical fume hood. |
III. Step-by-Step Disposal Protocol
The recommended disposal method involves the chemical neutralization of the azide group followed by collection and disposal as hazardous chemical waste. This procedure should be performed on dilute aqueous solutions of the compound (ideally ≤ 5% concentration).
Experimental Protocol: Chemical Neutralization of the Azide Group
This protocol is adapted from established procedures for the destruction of azide-containing compounds.
Materials:
-
Waste solution containing N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
-
Sodium nitrite (B80452) (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Starch-iodide paper
-
Sodium hydroxide (B78521) (NaOH) solution for final pH adjustment
-
A three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet
-
Appropriately labeled hazardous waste container (non-metallic)
Procedure:
-
Preparation: In a chemical fume hood, place the aqueous waste solution containing N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) into the three-necked flask equipped with a stirrer. Ensure the concentration of the azide compound does not exceed 5%.
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. A 40% excess of sodium nitrite per gram of the azide compound is recommended (approximately 1.5 g of sodium nitrite per gram of azide compound).
-
Acidification: Crucially, the order of addition is essential to prevent the formation of toxic and explosive hydrazoic acid (HN₃). Slowly add a 20% aqueous solution of sulfuric acid or hydrochloric acid dropwise from the dropping funnel until the reaction mixture is acidic. You can test the acidity with pH paper.
-
Reaction: Stir the mixture. You will observe the evolution of nitrogen oxides. Continue stirring until the gas evolution ceases.
-
Completion Test: Test the solution with starch-iodide paper. A blue color indicates that excess nitrite is present, signifying that the decomposition of the azide is complete.
-
Neutralization: After confirming the reaction is complete, neutralize the acidic solution to a pH between 6 and 9 using a dilute sodium hydroxide solution.
-
Waste Collection: Transfer the final, neutralized solution into a clearly labeled hazardous waste container. The label should indicate that the contents are a neutralized azide solution and list the other chemical components.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of untreated azide-containing solutions down the sink. This can lead to the formation of explosive metal azides in the plumbing.
-
Avoid Incompatible Materials: Keep azide waste separate from acidic waste streams to prevent the generation of hydrazoic acid. Also, avoid contact with metals, including metal spatulas and metal-capped containers. Use polypropylene (B1209903) or polyethylene (B3416737) containers for waste collection.
-
PEG and t-Butyl Ester Moieties: While polyethylene glycol (PEG) is generally considered biodegradable, the entire neutralized compound should be treated as chemical waste. The acidic conditions of the neutralization step may lead to the hydrolysis of the t-butyl ester groups; this does not negatively impact the disposal procedure but results in the formation of isobutylene (B52900) and the corresponding carboxylic acid.
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester).
Caption: Disposal workflow for N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
